4-Ethoxyphenol
Description
This compound has been reported in Illicium verum with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-10-8-5-3-7(9)4-6-8/h3-6,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVFCSWBKOVHAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044251 | |
| Record name | 4-Ethoxyphenol | |
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Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, White or colourless crystals, sweet herbaceous odour reminiscent of anise and fennel | |
| Record name | 4-Ethoxyphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Hydroquinone monoethyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/705/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
246.00 to 247.00 °C. @ 760.00 mm Hg | |
| Record name | 4-Ethoxyphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly soluble to soluble in water; soluble in oils, moderately soluble (in ethanol) | |
| Record name | Hydroquinone monoethyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/705/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
622-62-8 | |
| Record name | 4-Ethoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Ethoxyphenol | |
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| Record name | 4-Ethoxyphenol | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9885 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-ethoxy- | |
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| Record name | 4-Ethoxyphenol | |
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| Record name | 4-ethoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.772 | |
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| Record name | 4-ETHOXYPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/605352N8AQ | |
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| Record name | 4-Ethoxyphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
66 - 67 °C | |
| Record name | 4-Ethoxyphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Ethoxyphenol (CAS: 622-62-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethoxyphenol, also known as hydroquinone monoethyl ether, is an aromatic organic compound with the chemical formula C₈H₁₀O₂. It is a monoethyl ether of hydroquinone and finds applications as a versatile intermediate in the synthesis of more complex molecules, including liquid crystals and pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety, and biological significance of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a beige crystalline solid at room temperature.[1][3] It possesses a mild, sweet, herbaceous odor reminiscent of anise and fennel.[1][4] It is soluble in organic solvents such as ethanol and ether and is slightly soluble in water.[1][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 622-62-8 | [6] |
| Molecular Formula | C₈H₁₀O₂ | [6] |
| Molecular Weight | 138.16 g/mol | [6] |
| Appearance | Beige crystalline powder or chunks | [1][3] |
| Melting Point | 64-67 °C | [6] |
| Boiling Point | 131 °C at 9 mmHg | [7] |
| Solubility | Slightly soluble in water; soluble in alcohol and oils | [1][4] |
| logP | 1.87 | [1] |
| pKa | 10.44 ± 0.13 (Predicted) | [1] |
Spectroscopic Data
The structural characterization of this compound is supported by various spectroscopic techniques.
Table 2: Key Spectroscopic Data for this compound
| Technique | Key Peaks/Signals | Reference(s) |
| ¹H NMR | Signals corresponding to ethoxy protons (triplet and quartet) and aromatic protons. | [1][6][8] |
| IR Spectroscopy | Characteristic peaks for O-H stretching (phenol), C-O stretching (ether and phenol), and aromatic C-H stretching. | [1][2] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 138, with fragmentation patterns consistent with the structure. | [6] |
Synthesis of this compound
This compound can be synthesized through several methods. The most common laboratory-scale synthesis is the Williamson ether synthesis, involving the reaction of hydroquinone with an ethylating agent in the presence of a base. Another method involves the reaction of p-benzoquinone with ethanol.[2][9][10][11]
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol details the synthesis of this compound from hydroquinone and iodoethane.
Materials:
-
Hydroquinone
-
Iodoethane
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), dilute
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroquinone (1.0 eq) in ethanol.
-
Deprotonation: Slowly add a solution of sodium hydroxide (1.0 eq) in water to the flask while stirring. The mixture should become basic.
-
Alkylation: Add iodoethane (1.0 eq) dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: To the remaining aqueous mixture, add diethyl ether and transfer to a separatory funnel. Shake and separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Washing: Combine the organic layers and wash with dilute HCl, followed by water, and finally with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield a beige crystalline solid.[4][12][13][14]
Workflow for Williamson Ether Synthesis of this compound
Applications in Drug Development and Research
This compound serves as a valuable building block in medicinal chemistry for the synthesis of various bioactive molecules. Its phenolic hydroxyl and ether functionalities provide sites for further chemical modification.
-
Scaffold for Bioactive Compounds: The this compound moiety has been incorporated into the structures of enzyme inhibitors and androgen receptor antagonists.[5][15][16][17]
-
Substrate for Enzyme Kinetics: It is used as a substrate in the kinetic evaluation of enzymes like mushroom tyrosinase.[2]
-
Precursor for Derivatives: The synthesis of N-alkyl/aralkylated N-(4-ethoxyphenyl)-2,3-dihydrobenzo-[2][8]-dioxin-6-sulfonamides with potential enzyme inhibitory activity has been reported.[8]
Biological Activity and Signaling Pathways
While primarily used as a synthetic intermediate, this compound itself exhibits some biological activities.
-
Antilarval Activity: It has shown potent antilarval activity against Bacillus amphitrite larvae.[8]
-
Inhibition of Mitochondrial Membrane Potential: this compound has been reported to inhibit the mitochondrial membrane potential.[18] This disruption can lead to a cascade of events culminating in apoptosis (programmed cell death).
A proposed signaling pathway for this compound-induced apoptosis, based on its ability to disrupt mitochondrial function, is outlined below. This pathway is a generalized model of mitochondrially-mediated apoptosis and may be initiated by the generation of reactive oxygen species (ROS).[3][19][20][21][22]
Proposed Signaling Pathway for this compound-Induced Apoptosis
The disruption of the mitochondrial membrane potential leads to the release of cytochrome c from the mitochondria into the cytosol.[9][15][23][24] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9.[7][13][18][25] Caspase-9, an initiator caspase, in turn activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[15][23] This process is regulated by the Bcl-2 family of proteins, where anti-apoptotic members can prevent the release of cytochrome c.[7][13][18][25][26]
Safety and Handling
This compound is considered hazardous. It is harmful if swallowed and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[3]
Table 3: Hazard Information for this compound
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation |
Handling Precautions:
-
Wear protective gloves, protective clothing, and eye/face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
First Aid Measures:
-
If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Conclusion
This compound is a commercially available and synthetically accessible compound with significant potential as a building block in drug discovery and development. Its chemical functionality allows for the creation of diverse molecular scaffolds. While it exhibits some inherent biological activity, particularly related to mitochondrial function, its primary value lies in its role as a versatile intermediate for the synthesis of novel therapeutic agents. Researchers and drug development professionals should be aware of its synthetic utility and handle it with appropriate safety precautions due to its hazardous nature. Further investigation into the specific molecular targets and signaling pathways affected by this compound and its derivatives may unveil new therapeutic opportunities.
References
- 1. This compound(622-62-8) IR Spectrum [chemicalbook.com]
- 2. Phenol, 4-ethoxy- [webbook.nist.gov]
- 3. Detection of Oxidative Stress Induced by Nanomaterials in Cells—The Roles of Reactive Oxygen Species and Glutathione [mdpi.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C8H10O2 | CID 12150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. BCL-2 family proteins: changing partners in the dance towards death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound(622-62-8) 1H NMR spectrum [chemicalbook.com]
- 9. Evidence for Caspase Effects on Release of Cytochrome c and AIF in a Model of Ischemia in Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. francis-press.com [francis-press.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Harnessing Plant Bioactive Compounds in Biomaterial Scaffolds for Advanced Wound Healing: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Polysaccharide-poly(ethylene glycol) star copolymer as a scaffold for the production of bioactive hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Reactive Oxygen Species: Drivers of Physiological and Pathological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. ROS generation and JNK activation contribute to 4-methoxy-TEMPO-induced cytotoxicity, autophagy, and DNA damage in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 4-hydroxynonenal induces apoptosis via caspase-3 activation and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mitochondrial cytochrome c release in apoptosis occurs upstream of DEVD-specific caspase activation and independently of mitochondrial transmembrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Constants of Hydroquinone Monoethyl Ether
This technical guide provides a comprehensive overview of the core physical constants of hydroquinone monoethyl ether, also known as 4-ethoxyphenol. Designed for researchers, scientists, and drug development professionals, this document consolidates essential data, outlines standard experimental methodologies, and presents a logical workflow for the determination of these properties.
Physical and Chemical Properties
Hydroquinone monoethyl ether is an aromatic organic compound with the chemical formula C₈H₁₀O₂. It presents as a beige or white waxy solid and is utilized as an intermediate in the synthesis of liquid crystals and as a substrate in enzymatic studies.[1][2]
Quantitative Data Summary
The physical constants of hydroquinone monoethyl ether have been compiled from various sources and are summarized in the table below for ease of comparison. It is important to note that minor discrepancies may exist between sources due to variations in experimental conditions and purity of the samples.
| Physical Constant | Value | Source(s) |
| Molecular Formula | C₈H₁₀O₂ | [3][4][5] |
| Molecular Weight | 138.16 g/mol | [4][5] |
| Appearance | Beige crystalline powder or chunks; White waxy solid | [1][3][6] |
| Odor | Mild, sweet, herbaceous, reminiscent of anise and fennel | [1][4] |
| Melting Point | 64 - 67 °C / 147.2 - 152.6 °F | [3][4][5] |
| Boiling Point | 121 °C @ 9 mmHg (12 hPa) | [4][5] |
| Density | 1.076 ± 0.06 g/cm³ | [4] |
| Vapor Pressure | 0.017 mmHg @ 25 °C | [4] |
| Solubility | Insoluble in water. Soluble in alcohol, oils, dipropylene glycol, and propylene glycol.[1][4] Soluble in DMSO and Ethanol.[7] | [1][4][7] |
| LogP (Octanol/Water Partition Coefficient) | 1.87 | [4] |
| Refractive Index | 1.526 ± 0.02 | [4] |
| Flash Point | 255 °F (124 °C) TCC | [4] |
Experimental Protocols for Determination of Physical Constants
1. Melting Point Determination (Capillary Method):
-
Principle: The melting point is determined by observing the temperature at which the solid phase transitions to a liquid phase.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer.
-
Procedure:
-
A small, dry sample of hydroquinone monoethyl ether is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
-
2. Boiling Point Determination (Distillation Method):
-
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For substances that may decompose at their atmospheric boiling point, distillation under reduced pressure is performed.
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, vacuum source, manometer.
-
Procedure:
-
The hydroquinone monoethyl ether sample is placed in the distillation flask with boiling chips.
-
The distillation apparatus is assembled, ensuring all joints are secure.
-
A vacuum is applied to the system, and the pressure is allowed to stabilize, as measured by the manometer.
-
The sample is heated gently.
-
The temperature is recorded when the liquid is boiling and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.
-
3. Solubility Determination (Shake-Flask Method):
-
Principle: This method determines the saturation concentration of a solute in a solvent at a specific temperature.
-
Apparatus: Erlenmeyer flasks with stoppers, constant temperature shaker bath, analytical balance, filtration device, analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure:
-
An excess amount of hydroquinone monoethyl ether is added to a known volume of the solvent (e.g., water, ethanol) in an Erlenmeyer flask.
-
The flask is sealed and placed in a constant temperature shaker bath for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, the solution is allowed to stand, and an aliquot of the supernatant is carefully removed and filtered to remove undissolved solid.
-
The concentration of hydroquinone monoethyl ether in the filtrate is determined using a suitable analytical method.
-
4. Density Determination (Pycnometer Method):
-
Principle: Density is determined by measuring the mass of a known volume of the substance.
-
Apparatus: Pycnometer (a flask with a specific, calibrated volume), analytical balance, constant temperature bath.
-
Procedure:
-
The empty pycnometer is weighed.
-
The pycnometer is filled with the molten hydroquinone monoethyl ether (if solid at room temperature) or a solution of known concentration, and the mass is recorded. The temperature is maintained using a constant temperature bath.
-
The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., water), and its mass is recorded at the same temperature.
-
The density of the sample is calculated using the masses and the known density of the reference liquid.
-
Logical Workflow for Physical Constant Determination
The following diagram illustrates a logical workflow for the systematic determination of the physical constants of a chemical compound like hydroquinone monoethyl ether.
References
4-Ethoxyphenol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Ethoxyphenol, including its molecular weight and formula. It details experimental protocols for its synthesis and analysis and touches upon its biological relevance.
Core Compound Data
This compound, also known as hydroquinone monoethyl ether, is an aromatic organic compound. It is a derivative of phenol and a member of the 4-alkoxyphenols class.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₀O₂[2] |
| Molecular Weight | 138.16 g/mol [2] |
| Appearance | White or colorless crystals with a sweet, herbaceous odor reminiscent of anise and fennel.[2] |
| Melting Point | 66 - 67 °C[2] |
| Boiling Point | 246 - 247 °C at 760 mmHg[2] |
| Solubility | Slightly soluble in water; soluble in oils.[2] Soluble in DMSO (≥22.1 mg/mL) and ethanol (≥20.7 mg/mL).[3] |
| LogP | 1.81[2] |
| CAS Number | 622-62-8[4] |
| IUPAC Name | This compound[2] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of hydroquinone is reacted with an ethyl halide.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
Hydroquinone
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Ethyl Bromide (CH₃CH₂Br)
-
Diethyl ether
-
Hydrochloric acid (HCl), dilute
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and apparatus for reflux, extraction, and distillation.
Procedure:
-
Preparation of the Phenoxide:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of hydroquinone in ethanol.
-
Slowly add one molar equivalent of sodium hydroxide pellets or a concentrated aqueous solution to the flask while stirring. The reaction is exothermic.
-
Continue stirring until the sodium hydroxide has completely reacted to form the sodium phenoxide salt.
-
-
Etherification:
-
To the freshly prepared phenoxide solution, add a slight molar excess (e.g., 1.1 equivalents) of ethyl bromide.
-
Heat the reaction mixture to reflux and maintain it for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and add diethyl ether to extract the product.
-
Wash the organic layer with a dilute solution of sodium hydroxide to remove any unreacted hydroquinone.
-
Neutralize the organic layer by washing with a dilute solution of hydrochloric acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
-
Caption: Workflow for the Williamson Ether Synthesis of this compound.
Analytical Characterization
The identity and purity of synthesized this compound can be confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of this compound.[5]
Experimental Protocol:
-
Column: Newcrom R1 reverse-phase column.[5]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid. For mass spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[5]
-
Detection: UV detection at an appropriate wavelength (e.g., 280 nm).
-
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Inject the standard solution and the sample solution into the HPLC system.
-
Record the chromatograms and determine the retention time and peak area for this compound.
-
Quantify the amount of this compound in the sample by comparing its peak area with that of the standard.
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the aromatic protons, and the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the two carbons of the ethoxy group and the six carbons of the benzene ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Characteristic C-O stretching bands for the ether linkage will also be present.[2][6]
-
Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 138, corresponding to its molecular weight.[2][7]
Biological Significance and Applications
This compound is recognized as an endogenous metabolite, meaning it is found naturally within biological systems.[8] This suggests its potential involvement in various metabolic pathways.
Substrate for Mushroom Tyrosinase
This compound has been utilized as a substrate in enzymatic assays to study the kinetics of mushroom tyrosinase.[3] Tyrosinase is a key enzyme in the biosynthesis of melanin and is also responsible for the browning of fruits and vegetables. Studying the interaction of compounds like this compound with this enzyme can provide insights into the enzyme's mechanism and aid in the development of tyrosinase inhibitors, which have applications in the cosmetic and food industries.
The kinetic study of mushroom tyrosinase typically involves monitoring the enzymatic reaction in the presence of a substrate like this compound and an inhibitor. The rate of the reaction is measured, often spectrophotometrically, and the data is used to determine kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). This information helps in understanding the mode of inhibition and the efficacy of the inhibitor.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0032036) [hmdb.ca]
- 2. This compound | C8H10O2 | CID 12150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Phenol, 4-ethoxy- [webbook.nist.gov]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. This compound(622-62-8) IR Spectrum [chemicalbook.com]
- 7. This compound(622-62-8) MS [m.chemicalbook.com]
- 8. glpbio.com [glpbio.com]
Solubility of 4-Ethoxyphenol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxyphenol, also known as hydroquinone monoethyl ether, is an aromatic organic compound with applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and as a stabilizer. Its solubility in different organic solvents is a critical physical property that influences process design, formulation development, and purification strategies. A thorough understanding of its solubility behavior is paramount for researchers and professionals in drug development and chemical synthesis.
Data Presentation: Solubility of this compound
The following tables summarize the available qualitative and quantitative solubility data for this compound in various solvents. The lack of extensive temperature-dependent data highlights an area for further experimental investigation.
Table 1: Qualitative Solubility of this compound
| Solvent(s) | Solubility Description |
| Alcohol | Soluble |
| Oils | Soluble |
| Ethanol | Moderately soluble[1] |
| Propylene Glycol | Fairly soluble |
| Water | Insoluble to slightly soluble[1] |
Table 2: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥22.1 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL[2] |
| Ethanol (EtOH) | Not Specified | ≥20.7 mg/mL |
Experimental Protocol: Determination of this compound Solubility via the Isothermal Shake-Flask Method
The following protocol details a reliable and widely used method for determining the equilibrium solubility of a solid compound, such as this compound, in an organic solvent at a specific temperature.
1. Materials and Equipment:
-
This compound (analytical grade, purity >99%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (readability ±0.1 mg)
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Pipettes and other standard laboratory glassware
2. Preparation of Standard Solutions (for quantification):
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.
3. Experimental Procedure (Solubility Measurement):
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Pipette a known volume (e.g., 10 mL) of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature.
-
Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The required time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid particles.
-
Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the range of the calibration curve.
4. Quantification:
-
Analyze the standard solutions and the diluted samples using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry). For HPLC, an appropriate column and mobile phase must be selected to achieve good separation and peak shape for this compound.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of this compound in the diluted samples.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.
5. Data Reporting:
-
Solubility is typically reported in units such as g/100g of solvent, mg/mL, or as a mole fraction.
Mandatory Visualizations
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Ethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the melting and boiling points of 4-ethoxyphenol, including detailed experimental protocols for their determination. It is intended to serve as a technical resource for professionals in research and development.
Physicochemical Data of this compound
This compound, also known as hydroquinone monoethyl ether, is an aromatic ether and a member of the phenols class of organic compounds.[1][2] It presents as a solid, described as white or colorless crystals, beige crystalline powder, or chunks, with a sweet, herbaceous odor.[1][2][3]
The key physical properties of this compound are summarized in the table below. These values are critical for its handling, formulation, and application in various scientific contexts.
| Property | Value | Conditions |
| Melting Point | 61 - 68 °C | Ambient Pressure |
| 64 - 67 °C | Ambient Pressure[3][4][5] | |
| 66 - 67 °C | Ambient Pressure[1][6] | |
| Boiling Point | 246 - 247 °C | @ 760 mmHg[1][6] |
| 131 °C | @ 9 mmHg[4][5] | |
| 121 °C | @ 9 mmHg |
Experimental Protocols for Property Determination
Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds. The following sections detail standard laboratory procedures for these measurements.
The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[7] A pure substance typically exhibits a sharp melting point, while impurities will lower and broaden the melting range.[8]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp, DigiMelt, or Thiele tube)[8][9]
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle (if sample needs to be pulverized)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[7][10]
-
Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube on a hard surface, or drop it through a long glass tube, to compact the solid at the bottom. The packed sample height should be between 2-3 mm for an accurate measurement.[10]
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.[10]
-
For an unknown compound, it is customary to first perform a rapid heating to determine an approximate melting range.[8][9]
-
For a precise measurement, set the starting temperature to about 15-20°C below the expected melting point and use a slow heating rate of 1-2°C per minute.[8][10]
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely turned into a liquid (the end of the melting range).[8]
The Thiele tube method is a convenient and micro-scale technique for determining the boiling point of a liquid, requiring only a small sample volume.[11] The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[12][13]
Apparatus:
-
Thiele tube
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner)
-
Stand and clamp
-
Heat-transfer fluid (e.g., mineral oil)
Procedure:
-
Assembly: Attach a small test tube containing 0.5-1 mL of this compound to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.[11]
-
Capillary Insertion: Place a capillary tube, with its sealed end pointing up, into the liquid sample within the test tube.[11]
-
Heating: Insert the entire assembly into the Thiele tube, ensuring the sample is immersed in the oil bath. Gently heat the side arm of the Thiele tube.[11][13] Convection currents will ensure uniform temperature distribution.[13]
-
Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the inverted capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.[11][13]
-
Data Recording: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[11][13] It is crucial to also record the barometric pressure, as the boiling point is pressure-dependent.[12]
Synthesis and Metabolic Significance
Understanding the origin and fate of a compound is essential in drug development and toxicology. The following diagrams illustrate a common synthesis route for this compound and its context as a metabolite.
This compound can be synthesized through the mono-ethylation of hydroquinone or, as depicted below, from the reaction of ethanol with 1,4-benzoquinone in the presence of an acid catalyst.[2][14]
Caption: Synthesis of this compound from Ethanol and 1,4-Benzoquinone.
This compound is recognized as an endogenous human metabolite.[1][15] Its formation can also result from the biotransformation of other compounds. For example, it is a major product of the dehalogenation of 4-fluorophenol, a process catalyzed by microperoxidase-8.[2]
Caption: Metabolic formation of this compound.
References
- 1. This compound | C8H10O2 | CID 12150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 622-62-8 [chemicalbook.com]
- 3. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0032036) [hmdb.ca]
- 7. westlab.com [westlab.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. glpbio.com [glpbio.com]
An In-depth Technical Guide to the Spectral Data of 4-Ethoxyphenol
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Ethoxyphenol. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental methodologies for this compound.
Spectral Data Summary
The following tables summarize the key spectral data for this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.78 | d | 2H | Ar-H (ortho to -OH) |
| 6.70 | d | 2H | Ar-H (ortho to -OEt) |
| 4.75 | s | 1H | -OH |
| 3.95 | q | 2H | -O-CH₂-CH₃ |
| 1.35 | t | 3H | -O-CH₂-CH₃ |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 153.0 | Ar-C-O |
| 152.4 | Ar-C-OH |
| 116.0 | Ar-CH |
| 115.5 | Ar-CH |
| 64.0 | -O-CH₂-CH₃ |
| 15.0 | -O-CH₂-CH₃ |
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 | Strong, Broad | O-H stretch |
| 3050 | Medium | Aromatic C-H stretch |
| 2980, 2930 | Medium | Aliphatic C-H stretch |
| 1610, 1510 | Strong | Aromatic C=C stretch |
| 1230 | Strong | Aryl-O stretch (ether) |
| 1040 | Strong | C-O stretch (alcohol) |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 138 | 47 | [M]⁺ (Molecular Ion) |
| 110 | 100 | [M-C₂H₄]⁺ |
| 81 | 15 | [C₆H₅O]⁺ |
| 53 | 9 | [C₄H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data of this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent.[1] Common solvents for NMR include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[1] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei.[2]
-
Data Acquisition: For ¹H NMR, the spectral width is set to encompass all expected proton signals, typically from 0 to 12 ppm. For ¹³C NMR, the spectral width is wider, usually from 0 to 220 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples like this compound, one common method is to prepare a Nujol mull.[3] A small amount of the solid is ground into a fine powder and then mixed with a few drops of Nujol (a mineral oil) to form a paste.[3] This paste is then pressed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[3] Alternatively, a solution can be prepared by dissolving the compound in a suitable solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) and placing it in a solution cell.[4]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used to record the IR spectrum.
-
Data Acquisition: The spectrum is typically recorded over the mid-infrared range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or the solvent) is recorded and automatically subtracted from the sample spectrum.
2.3 Mass Spectrometry (MS)
-
Sample Introduction and Ionization: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.[2] The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common ionization method used in GC-MS, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[5][6]
-
Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the different ions produced. The molecular ion peak corresponds to the molecular weight of the compound.
Visualizations
The following diagram illustrates the general workflow for the spectral analysis of this compound.
Caption: Workflow for the spectral analysis of this compound.
References
4-Ethoxyphenol health and safety information
An In-depth Technical Guide to the Health and Safety of 4-Ethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the health and safety information for this compound (CAS No. 622-62-8), a compound used in laboratory research and as an intermediate in the synthesis of liquid crystals.[1][2] It is intended to be a technical resource for professionals in research, development, and manufacturing who may handle this chemical.
Physicochemical Properties
This compound is an aromatic ether and a member of the phenol class of organic compounds. It presents as a beige or off-white crystalline solid with a mild, sweet, herbaceous odor.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀O₂ | [3] |
| Molecular Weight | 138.16 g/mol | [2][3] |
| CAS Number | 622-62-8 | [1][2][3] |
| EC Number | 210-748-1 | [4][5] |
| Appearance | Beige crystalline powder or chunks | [1][2] |
| Melting Point | 64 - 67 °C | [1][2] |
| Boiling Point | 131 °C @ 9 mmHg 246 - 247 °C @ 760 mmHg | [1] |
| Solubility | Slightly soluble in water; Soluble in alcohol, oils, and methanol. | |
| LogP (n-octanol/water) | 1.81 - 1.87 | |
| Flash Point | 121°C/9mm | [2] |
Toxicological Information
This compound is classified as hazardous.[1] The primary routes of exposure are inhalation, eye contact, skin contact, and ingestion.[5]
Acute Toxicity
The compound is harmful if swallowed and is poisonous by the intraperitoneal route.[1][2][3][6]
| Route | Species | Value | Classification | Source(s) |
| Oral | - | - | Category 4 (Harmful if swallowed) | [1][3] |
| Intraperitoneal | Mouse | LDLo: 250 mg/kg | - | [7] |
Local Effects
-
Skin Irritation : Causes skin irritation (Category 2).[1][4][6][8] Symptoms can include itching, scaling, reddening, or blistering.[5]
-
Eye Irritation : Causes serious eye damage or irritation (Category 1 or 2A).[1][4][6][8] This can result in redness, pain, or severe eye damage.[5]
-
Respiratory Irritation : May cause respiratory irritation (STOT SE 3), affecting the respiratory system.[1][4][5][6][8]
Chronic and Other Health Effects
-
Carcinogenicity : No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[4]
-
Germ Cell Mutagenicity : Data not available.[3]
-
Reproductive Toxicity : Experimental reproductive effects have been noted.[2][6]
-
Metabolism : In humans, this compound is known to be metabolized to (2S,3S,4S,5R)-6-(4-ethoxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid.[9] Studies on similar alkoxyphenols suggest metabolism by liver P450 enzymes can lead to the formation of reactive quinone intermediates, which may contribute to toxicity.[10]
Hazard Classification and Safety Precautions
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][4][6] |
| Serious Eye Damage/Irritation | 1 / 2A | H319: Causes serious eye irritation[1][4][6] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][4][6] |
| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life[3] |
| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects[3] |
Recommended Safety and Handling Procedures
Proper handling and storage are crucial to minimize risks.
-
Engineering Controls : Use only in well-ventilated areas with appropriate exhaust ventilation.[3][4] Ensure safety showers and eyewash stations are accessible.[3][5]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear safety goggles with side-shields conforming to EN166 or NIOSH standards.[1][11]
-
Skin Protection : Wear protective gloves (inspected prior to use) and impervious clothing to prevent skin exposure.[1][3][4]
-
Respiratory Protection : If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask).[1]
-
-
Handling Practices : Avoid contact with skin and eyes and the formation of dust and aerosols.[3][4] Do not eat, drink, or smoke when using this product.[1][3] Wash hands thoroughly after handling.[1][3]
-
Storage : Store in a cool, dry, and well-ventilated place.[4][12] Keep the container tightly sealed and away from incompatible materials such as strong oxidizing agents and strong bases.[1][3][12]
First Aid Measures
The following flowchart outlines the initial response to an exposure event. Immediate medical attention should be sought in all cases of significant exposure.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 622-62-8 [chemicalbook.com]
- 3. This compound|622-62-8|MSDS [dcchemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound, 622-62-8 [thegoodscentscompany.com]
- 8. synerzine.com [synerzine.com]
- 9. This compound | C8H10O2 | CID 12150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. echemi.com [echemi.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Biological Activity of 4-Ethoxyphenol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethoxyphenol, a derivative of hydroquinone, presents a compelling profile for investigation within the realms of pharmacology and cosmetic science. While direct and extensive research on this specific compound is emerging, its structural similarity to other well-studied phenols suggests a range of biological activities. This technical guide synthesizes the current understanding and predictive insights into the biological functions of this compound, with a focus on its potential as a tyrosinase inhibitor, antioxidant, and anti-inflammatory agent. This document provides detailed experimental protocols for assessing these activities and visualizes the associated signaling pathways to facilitate further research and development.
Introduction
This compound (CAS 622-62-8) is an aromatic organic compound.[1] It is structurally related to hydroquinone, a known depigmenting agent, and other phenolic compounds that exhibit a variety of biological effects. The presence of an ethoxy group at the para position of the phenol ring is anticipated to modulate its physicochemical properties, such as lipophilicity and metabolic stability, which in turn influences its biological activity. This guide explores the theoretical and potential biological activities of this compound, providing a framework for its systematic investigation.
Potential Biological Activities
Based on its chemical structure and the activities of related compounds, this compound is hypothesized to possess the following biological activities:
-
Tyrosinase Inhibition: As a phenolic compound, this compound is a potential inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[2] Inhibition of tyrosinase is a primary strategy for the development of skin-lightening agents.
-
Antioxidant Activity: Phenolic compounds are well-known for their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.
-
Anti-inflammatory Activity: Many phenolic compounds exhibit anti-inflammatory properties by modulating key signaling pathways such as the NF-κB and MAPK pathways.
Quantitative Data on Biological Activities of Related Phenolic Compounds
Disclaimer: The following data is for illustrative purposes and represents the biological activity of compounds structurally related to this compound. These values should not be directly attributed to this compound.
Table 1: Tyrosinase Inhibitory Activity of Structurally Related Phenolic Compounds
| Compound | Substrate | IC50 (µM) | Inhibition Type | Reference |
| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | L-tyrosine | 0.013 | Competitive | [3] |
| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | L-DOPA | 0.93 | Competitive | [3] |
| Kojic Acid | L-tyrosine | 22.84 | Competitive | [3] |
Table 2: Antioxidant Activity of Structurally Related Phenolic Compounds
| Compound | Assay | IC50 (µg/mL) | Reference |
| n-hexane extract of P. Retrofractum Vahl. | DPPH | 57.66 | [4] |
| Ascorbic Acid | DPPH | 66.12 | [4] |
| Ethyl acetate fraction of M. hypoleuca leaves | ABTS | 2.10 | [5] |
| Trolox | ABTS | 2.34 | [5] |
Table 3: Anti-inflammatory Activity of Structurally Related Phenolic Compounds
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Epimuqubilin A | RAW 264.7 | Nitric Oxide Inhibition | 7.4 | [6] |
| Sigmosceptrellin A | RAW 264.7 | Nitric Oxide Inhibition | 9.9 | [6] |
| 2',3',5,7-tetrahydroxyflavone | RAW 264.7 | Nitric Oxide Inhibition | 19.7 | [7] |
| Luteolin | RAW 264.7 | Nitric Oxide Inhibition | 17.1 | [7] |
Experimental Protocols
Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
This protocol outlines the in vitro assessment of the inhibitory effect of this compound on mushroom tyrosinase activity.[8][9][10]
Materials:
-
Mushroom Tyrosinase (Sigma-Aldrich)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 20 µL of various concentrations of this compound solution (or DMSO for control).
-
Add 40 µL of mushroom tyrosinase solution (30 U/mL in phosphate buffer) to each well.
-
Add 100 µL of phosphate buffer to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 40 µL of L-DOPA solution (10 mM in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [1 - (Sample Absorbance / Control Absorbance)] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
Antioxidant Activity Assays
This protocol measures the free radical scavenging capacity of this compound.[2][11][12][13]
Materials:
-
DPPH (Sigma-Aldrich)
-
This compound
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound and ascorbic acid in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of this compound solution (or methanol for blank and ascorbic acid for positive control).
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity: % Scavenging = [1 - (Sample Absorbance / Blank Absorbance)] * 100
-
Determine the IC50 value.
This assay provides another measure of antioxidant capacity.[14][15]
Materials:
-
ABTS (Sigma-Aldrich)
-
Potassium persulfate
-
This compound
-
Trolox (standard)
-
Ethanol or water
-
Spectrophotometer
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting 7 mM ABTS stock solution with 2.45 mM potassium persulfate solution in the dark for 12-16 hours at room temperature.
-
Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of this compound solutions at various concentrations.
-
Incubate for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Prepare a standard curve using Trolox.
-
Results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
This protocol assesses the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[16][17][18][19]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition.
-
Determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the potential signaling pathways modulated by this compound and the workflows of the key experimental protocols.
Signaling Pathways
References
- 1. This compound | C8H10O2 | CID 12150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dpph assay ic50: Topics by Science.gov [science.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tyrosinase inhibition assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. 4.2. DPPH Radical Scavenging Assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. marinebiology.pt [marinebiology.pt]
- 14. Naturally occurring phenols - Wikipedia [en.wikipedia.org]
- 15. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]
- 16. Nitric Oxide (NO) Assay by Griess Reaction [bio-protocol.org]
- 17. Nitric Oxide Griess Assay [bio-protocol.org]
- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Ethoxyphenol Derivatives and Analogs for Researchers and Drug Development Professionals
Introduction: 4-Ethoxyphenol, a simple aromatic ether, serves as a versatile scaffold in medicinal chemistry. Its derivatives and analogs have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds, with a focus on their potential applications in drug discovery and development. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in the pursuit of novel therapeutic agents.
Core Compound: this compound
This compound is a white to off-white crystalline solid with the chemical formula C₈H₁₀O₂. It is also known by other names such as hydroquinone monoethyl ether and p-ethoxyphenol.
| Property | Value | Reference |
| Molecular Weight | 138.16 g/mol | [1][2] |
| Melting Point | 64-67 °C | [1] |
| Boiling Point | 121 °C at 9 mmHg | [1] |
| SMILES | CCOc1ccc(O)cc1 | [1] |
| InChI | 1S/C8H10O2/c1-2-10-8-5-3-7(9)4-6-8/h3-6,9H,2H2,1H3 | [1] |
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its derivatives can be achieved through various established organic chemistry methodologies. The Williamson ether synthesis is a common and versatile method for preparing ethers, including this compound and its ether derivatives.
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol describes the synthesis of this compound from hydroquinone and an ethylating agent.
Materials:
-
Hydroquinone
-
Ethylating agent (e.g., diethyl sulfate, ethyl bromide)
-
Base (e.g., sodium hydroxide, potassium carbonate)
-
Solvent (e.g., ethanol, acetone, water)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
-
Dichloromethane
Procedure:
-
Dissolve hydroquinone in a suitable solvent in a reaction flask.
-
Add the base to the solution and stir.
-
Slowly add the ethylating agent to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture and wash the residue with ethyl acetate.
-
Combine the filtrate and washings, and wash with water.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.
-
Further purify the product by crystallization from a dichloromethane/petroleum ether mixture to obtain pure this compound.[3]
Synthesis of 4-Ethoxyphenyl Pyrimidine Derivatives
Derivatives of this compound, such as those with a pyrimidine core, have shown promising biological activity.
Experimental Protocol: Synthesis of 4-(4-ethoxyphenyl)-6-(substituted-phenyl)pyrimidin-2-amine/thiol/hydroxy derivatives
This protocol outlines the general synthesis of pyrimidine derivatives of this compound.
Materials:
-
4-Ethoxyacetophenone
-
Substituted benzaldehyde
-
Urea, thiourea, or guanidine hydrochloride
-
Base (e.g., potassium hydroxide)
-
Solvent (e.g., ethanol)
Procedure:
-
Chalcone Synthesis: React 4-ethoxyacetophenone with a substituted benzaldehyde in the presence of a base like potassium hydroxide in ethanol to form the corresponding chalcone.
-
Cyclization: React the synthesized chalcone with urea, thiourea, or guanidine hydrochloride in the presence of a base in ethanol to yield the desired 4-(4-ethoxyphenyl)-6-(substituted-phenyl)pyrimidin-2-amine, -2-thiol, or -2-hydroxy derivative.
-
Purification: The final product is purified by recrystallization or column chromatography.
Biological Activities of this compound Derivatives and Analogs
Derivatives and analogs of this compound have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Several studies have highlighted the potential of this compound analogs as anticancer agents.
Table 1: Anticancer Activity of this compound Analogs
| Compound Class | Specific Analog | Cancer Cell Line | Activity Metric | Value | Mechanism of Action | Reference |
| 4-(4-Benzoylaminophenoxy)phenol Derivatives | Compound 22 | SC-3 (wild-type AR) | IC₅₀ | 0.75 µM | Androgen Receptor Antagonism | [4][5][6] |
| Compound 22 | LNCaP (T877A-mutated AR) | IC₅₀ | 0.043 µM | Androgen Receptor Antagonism | [4][5][6] | |
| Compound 22 | 22Rv1 (H874Y-mutated AR) | IC₅₀ | 0.22 µM | Androgen Receptor Antagonism | [4][5][6] | |
| 4-(4-Ethoxyphenyl)pyrimidine Derivatives | Compound R12 | NCI-H522 (NSCLC) | IC₅₀ | 0.95 ± 0.02 µM | EGFR Inhibition | [7] |
| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogs | Compound 6h | SNB-19 (CNS Cancer) | PGI | 65.12% at 10 µM | Tubulin Inhibition | [8] |
| Compound 6h | NCI-H460 (Lung Cancer) | PGI | 55.61% at 10 µM | Tubulin Inhibition | [8] | |
| Compound 6h | SNB-75 (CNS Cancer) | PGI | 54.68% at 10 µM | Tubulin Inhibition | [8] |
Antimicrobial Activity
Certain derivatives of this compound have shown notable activity against various microbial strains.
Table 2: Antimicrobial Activity of this compound Analogs
| Compound Class | Specific Analog | Microorganism | Activity Metric | Value | Reference |
| Nitrobenzyl-oxy-phenol Derivatives | 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | MIC | 11 µM | [9] |
| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogs | 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Gram-negative and Gram-positive bacteria | MIC | 8 µg/mL | [8] |
Other Biological Activities
-
Anti-larval Activity: this compound itself has demonstrated potent antilarval activity against Bacillus amphitrite larvae with an EC₅₀ value of 24.1 μg/mL.[3]
-
Antioxidant Activity: Phenolic compounds, including derivatives of this compound, are known for their antioxidant properties. Their activity can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1][2][10][11][12]
-
Anti-inflammatory and Analgesic Activity: Certain phenoxyphenyl semicarbazone analogs have shown potent anti-inflammatory and analgesic effects.[13]
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound derivatives and analogs are attributed to their interaction with various cellular targets and signaling pathways.
Androgen Receptor (AR) Antagonism
4-(4-Benzoylaminophenoxy)phenol derivatives have been identified as potent androgen receptor antagonists.[4][5][6] They competitively bind to the ligand-binding domain of the AR, thereby inhibiting the transcriptional activity of the receptor. This mechanism is crucial for their potential application in the treatment of prostate cancer.
References
- 1. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tus.elsevierpure.com [tus.elsevierpure.com]
- 6. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DPPH Radical Scavenging Assay [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4-Ethoxyphenol for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 4-ethoxyphenol, a versatile aromatic compound with applications in various research and development sectors. Tailored for researchers, scientists, and drug development professionals, this document covers its procurement, synthesis, and key experimental applications, including its potential role in cellular signaling pathways.
Quantitative Data Summary: Procurement of this compound
The price of this compound can vary based on the supplier, purity, and quantity purchased. Below is a summary of pricing from various suppliers to aid in procurement decisions for research purposes.
| Supplier | Quantity | Purity | Price (USD) | Price per Gram (USD) |
| APExBIO | 500 mg | >98% | $50.00 | $100.00 |
| APExBIO | 1 g | >98% | $85.00 | $85.00 |
| TCI America | 25 g | >98.0% (GC) | $50.00 | $2.00 |
| TCI America | 500 g | >98.0% (GC) | $495.00 | $0.99 |
| Lab Pro Inc | 500 g | Min. 98.0% (GC) | $576.43 | $1.15 |
| Thermo Scientific Chemicals | 10 g | 99% | Sign in for price | N/A |
| Thermo Scientific Chemicals | 100 g | 99% | Sign in for price | N/A |
| Fisher Scientific | 10 g | 99% | $55.78 | $5.58 |
| Fisher Scientific | 50 g | 99% | $188.89 | $3.78 |
| Anonymous Supplier | 100 g | min 99% | $184.62 | $1.85 |
| Sigma-Aldrich | 25 g | 99% | $179.25 | $7.17 |
| MedchemExpress | 500 mg | >98% | $27.00 | $54.00 |
| GlpBio | 500 mg | >98% | $27.00 | $54.00 |
Experimental Protocols
This section details methodologies for key experiments involving this compound, providing a foundation for its practical application in a laboratory setting.
Synthesis of this compound
A general method for the synthesis of p-alkoxyphenols, including this compound, involves the reaction of p-benzoquinone with an alcohol in the presence of an acid catalyst.[1]
Materials:
-
p-Benzoquinone
-
Ethanol
-
Amberlyst-15
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a mixture of p-benzoquinone (1 mmol) and ethanol (4.0 mL), add Amberlyst-15 (40 mg).
-
Reflux the mixture, or heat at 100°C, for 4-7 hours until the p-benzoquinone has completely reacted (monitor by TLC).
-
Filter the reaction mixture and wash the residue with ethyl acetate (2 x 5 mL).
-
Combine the washings with the filtrate and add water (25 mL).
-
Extract the mixture with ethyl acetate (2 x 10 mL).
-
Dry the combined ethyl acetate extracts over anhydrous Na₂SO₄.
-
Concentrate the extract and purify by column chromatography on silica gel using an ethyl acetate-petroleum ether mixture as the eluent.
-
Further purify the product by crystallization from a dichloromethane-petroleum ether mixture.
-
Characterize the final product using physical, analytical, and spectral data.
Tyrosinase Inhibition Assay
This compound can be used as a substrate to evaluate the monophenolase activity of mushroom tyrosinase. The following is a general protocol for a tyrosinase inhibition assay.
Materials:
-
Tyrosinase enzyme solution
-
L-tyrosine (substrate) solution
-
This compound (or other test compounds)
-
Assay buffer (e.g., phosphate buffer, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test material (e.g., this compound) and controls at various concentrations in the assay buffer.
-
In a 96-well plate, combine 20 µL of the test material/control with 50 µL of the tyrosinase enzyme solution.
-
Incubate the plate at 25°C for 10 minutes.
-
Add 30 µL of the L-tyrosine substrate solution to each well to initiate the reaction.
-
Immediately place the plate in a microplate reader and measure the optical density at a specified wavelength (e.g., 510 nm) every minute for 60 minutes.
-
Calculate the slope (rate of reaction) for each sample by dividing the change in absorbance by the change in time.
-
The percent inhibition can be calculated using the formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] x 100
Apoptosis Assay via Annexin V Staining and Flow Cytometry
Materials:
-
Cells of interest
-
This compound (or other apoptosis-inducing agent)
-
Annexin V-FITC (or other fluorescent conjugate)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Culture cells to the desired confluency and treat with varying concentrations of this compound for a specified duration.
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Signaling Pathways and this compound
While this compound is listed as a biochemical reagent relevant to numerous signaling pathways, including the MAPK, PI3K/Akt/mTOR, JAK/STAT, and NF-κB pathways, specific research detailing its direct mechanism of action within these cascades is limited. Phenolic compounds, in general, are known to modulate these pathways, which are critical in regulating cellular processes like proliferation, differentiation, and apoptosis.
The potential for this compound to influence these pathways warrants further investigation. A logical workflow for screening its effects is presented below.
Caption: Workflow for investigating the effect of this compound on a cellular signaling pathway.
This diagram outlines a systematic approach to characterizing the bioactivity of this compound. It begins with treating a relevant cell line, followed by initial screening for effects on cell viability and apoptosis. Positive hits would then be subjected to more detailed analysis of specific signaling pathways through techniques like Western blotting and qPCR to elucidate the molecular mechanisms of action. This structured workflow enables a comprehensive evaluation of the compound's potential as a modulator of cellular signaling.
References
Navigating Purity in Preclinical Research: A Technical Guide to 4-Ethoxyphenol
For researchers, scientists, and drug development professionals, understanding the purity of commercially available reagents is paramount to ensuring the validity and reproducibility of experimental results. This in-depth technical guide focuses on 4-Ethoxyphenol, a versatile phenol derivative utilized in various research applications, providing a comprehensive overview of its commercial purity levels, methods for its analysis, and detailed experimental protocols for its use.
Commercial Purity Landscape of this compound
This compound is readily available from numerous chemical suppliers, with purity levels typically ranging from 98% to over 99.9%. The most common analytical method cited for purity assessment is Gas Chromatography (GC). Below is a summary of the advertised purity levels from a selection of prominent suppliers. It is crucial to note that lot-to-lot variability can exist, and for sensitive applications, consulting the lot-specific Certificate of Analysis (CoA) is strongly recommended.
| Supplier | Stated Purity | Analytical Method |
| Sigma-Aldrich | 99% | Not specified on product page |
| Thermo Scientific | 99% (≥98.5% by GC) | Gas Chromatography (GC) |
| TCI America | >98.0% (GC) | Gas Chromatography (GC) |
| APExBIO | 98.00% to 99.92% (Lot-dependent) | HPLC, NMR |
| Alfa Aesar | 99.9% (GC) | Gas Chromatography (GC) |
A specific Certificate of Analysis from Thermo Fisher Scientific for one lot of this compound reported a purity of 99.9% as determined by Gas Chromatography[1]. Another supplier, APExBIO, provides CoAs for different batches, with one showing a purity of 98.00% and another at 99.92%[2]. These examples highlight the importance of obtaining lot-specific data for precise experimental control.
Analytical Methodologies for Purity Determination
Accurate determination of this compound purity is essential. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prevalent techniques for this purpose.
Gas Chromatography (GC)
GC is a robust method for separating and quantifying volatile and thermally stable compounds like this compound. A typical GC analysis involves volatilizing the sample and passing it through a capillary column with a stationary phase. The separation is based on the differential partitioning of the compound between the mobile (carrier gas) and stationary phases. A Flame Ionization Detector (FID) is commonly used for detection.
High-Performance Liquid Chromatography (HPLC)
HPLC is another powerful technique for the analysis of this compound. Reversed-phase HPLC is often employed, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A UV detector is typically used for detection, as the aromatic ring of this compound absorbs UV light.
Experimental Protocols for Key Applications
This compound is utilized in various experimental contexts, including as a substrate for tyrosinase and in studies of cellular apoptosis. The purity of this compound is critical in these assays to ensure that observed effects are directly attributable to the compound itself and not to impurities.
Tyrosinase Inhibition Assay
Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for agents that address hyperpigmentation. This compound can be used as a substrate in assays to screen for tyrosinase inhibitors.
Objective: To determine the inhibitory effect of a test compound on mushroom tyrosinase activity using this compound as a substrate.
Materials:
-
Mushroom Tyrosinase
-
This compound (substrate)
-
Test inhibitor compound
-
Phosphate buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in phosphate buffer.
-
Prepare various concentrations of the test inhibitor compound.
-
In a 96-well plate, add the test inhibitor solution and a solution of mushroom tyrosinase.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the this compound substrate solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475-510 nm) kinetically over a set time period (e.g., 30-60 minutes) using a microplate reader[3].
-
The rate of reaction is determined from the slope of the linear portion of the absorbance versus time curve.
-
The percentage of tyrosinase inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).
Apoptosis Induction Assay in L1210 Cells
Phenolic compounds have been investigated for their ability to induce apoptosis in cancer cell lines. The following is a general protocol for assessing apoptosis in the murine leukemia cell line L1210 using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Objective: To determine if this compound induces apoptosis in L1210 cells.
Materials:
-
L1210 murine leukemia cells
-
This compound
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
Fetal Bovine Serum (FBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Culture L1210 cells in appropriate cell culture medium supplemented with FBS in a humidified incubator at 37°C and 5% CO2.
-
Seed the cells in culture plates at a suitable density.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include an untreated control group.
-
After treatment, harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes[4].
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis[5][6].
Visualizing Experimental Workflows
To further clarify the experimental process, a logical workflow for the tyrosinase inhibition assay is presented below using the DOT language for graph visualization.
Caption: Workflow for a tyrosinase inhibition assay using this compound as a substrate.
Conclusion
The purity of this compound is a critical parameter that can significantly impact the outcome of in vitro and in vivo studies. Researchers should be diligent in sourcing high-purity material and, where possible, consult lot-specific certificates of analysis. The provided experimental protocols for tyrosinase inhibition and apoptosis induction serve as a foundation for the application of this compound in a research setting. By adhering to detailed methodologies and understanding the purity of their reagents, scientists can enhance the reliability and integrity of their research findings.
References
- 1. thermofisher.com [thermofisher.com]
- 2. apexbt.com [apexbt.com]
- 3. activeconceptsllc.com [activeconceptsllc.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-Ethoxyphenol in Acrylic Monomer Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acrylic monomers are fundamental building blocks in the synthesis of a wide array of polymers used in pharmaceuticals, medical devices, and various industrial applications. However, their inherent reactivity makes them susceptible to spontaneous and often hazardous polymerization during storage, transportation, and processing. To ensure safety and maintain monomer integrity, polymerization inhibitors are essential.
This document provides detailed application notes and protocols on the use of 4-Ethoxyphenol (4-EP) as a stabilizer for acrylic monomers. While 4-Methoxyphenol (MEHQ) is a more commonly documented stabilizer for this purpose, this compound, a structurally similar phenolic compound, is also utilized. Due to a scarcity of publicly available quantitative performance data specifically for this compound, this guide will also draw upon the well-established principles and data for MEHQ to provide a comprehensive understanding of the stabilization mechanism and practical application. The protocols provided are designed to be adaptable for the evaluation of 4-EP's efficacy.
Mechanism of Action: Radical Scavenging
The primary function of phenolic inhibitors like this compound is to intercept and neutralize free radicals, which are the initiators of polymerization. This process, known as radical scavenging, is significantly enhanced by the presence of dissolved oxygen. The generally accepted mechanism involves the following steps:
-
Initiation: Free radicals (R•) are generated in the monomer, often initiated by heat, light, or impurities.
-
Peroxy Radical Formation: In the presence of oxygen, the initial carbon-centered radicals (R•) rapidly react to form less reactive peroxy radicals (ROO•).
-
Inhibition by this compound: this compound donates a hydrogen atom from its hydroxyl group to the peroxy radical, forming a stable hydroperoxide and a resonance-stabilized phenoxy radical. This phenoxy radical is significantly less reactive than the initial radicals and does not propagate the polymerization chain.
-
Termination: The stabilized phenoxy radicals can further react with other radicals, effectively terminating the polymerization process.
It is crucial to note that the effectiveness of phenolic inhibitors like 4-EP is dependent on the presence of a sufficient amount of dissolved oxygen.[1][2]
Caption: General mechanism of acrylic monomer stabilization by this compound.
Quantitative Data
While specific comparative data for this compound is limited in publicly accessible literature, the following table provides typical performance metrics for the closely related and widely used stabilizer, 4-Methoxyphenol (MEHQ). These values can serve as a benchmark for the evaluation of 4-EP.
| Parameter | Typical Value (for MEHQ) | Analytical Method | Reference |
| Typical Concentration Range | 15 - 200 ppm | HPLC | [3] |
| Inhibition of Polymerization | Effective in the presence of O2 | Calorimetry, Viscometry | [1] |
| Effect on Polymer Properties | Generally minimal at typical concentrations | GPC, DSC, Mechanical Testing | [4] |
| Solubility in Monomers | Good in most acrylic monomers | Visual Inspection | [5] |
Experimental Protocols
The following protocols are provided as a guide for researchers to evaluate the performance of this compound as a stabilizer for acrylic monomers.
Protocol 1: Determination of Optimal this compound Concentration
Objective: To determine the minimum concentration of 4-EP required to effectively inhibit the polymerization of a specific acrylic monomer under defined storage conditions.
Materials:
-
Acrylic monomer (e.g., acrylic acid, methyl methacrylate)
-
This compound (4-EP)
-
Inert gas (e.g., nitrogen or argon) for creating an oxygen-free control
-
Air supply
-
Constant temperature bath or oven
-
Viscometer or rheometer
-
Analytical balance
-
Glass vials with airtight seals
Procedure:
-
Prepare a series of acrylic monomer samples containing varying concentrations of 4-EP (e.g., 0, 10, 25, 50, 100, 200 ppm).
-
For each concentration, prepare two sets of samples. One set will be stored under a normal air headspace, and the other will be sparged with an inert gas to displace dissolved oxygen.
-
Place all samples in a constant temperature bath set to a temperature that is relevant to the intended storage or processing conditions (e.g., 40°C or 60°C).
-
At regular time intervals (e.g., every 24 hours for an accelerated study), remove a sample from each set and measure its viscosity. An increase in viscosity indicates the onset of polymerization.
-
Continue the experiment until a significant increase in viscosity is observed in the unstabilized (0 ppm) samples.
-
Plot viscosity as a function of time for each concentration and storage condition.
-
The optimal concentration of 4-EP is the lowest concentration that maintains a stable viscosity for the desired storage duration under an air headspace.
Caption: Workflow for determining the optimal concentration of this compound.
Protocol 2: Comparative Evaluation of Stabilizer Performance
Objective: To compare the inhibition efficiency of this compound with other common stabilizers like MEHQ.
Materials:
-
Acrylic monomer
-
This compound (4-EP)
-
4-Methoxyphenol (MEHQ)
-
Other stabilizers for comparison (optional)
-
Differential Scanning Calorimeter (DSC) or Accelerating Rate Calorimeter (ARC)
-
Analytical balance
Procedure:
-
Prepare samples of the acrylic monomer containing equimolar concentrations of 4-EP and MEHQ. Also, prepare an unstabilized control sample.
-
Accurately weigh a small amount of each sample into a DSC or ARC sample pan.
-
Perform a temperature ramp experiment using the DSC or ARC. The instrument will heat the sample at a constant rate and measure the heat flow.
-
The onset of an exothermic event indicates the beginning of polymerization. The temperature at which this occurs is the onset temperature of polymerization.
-
A higher onset temperature indicates a more effective stabilizer.
-
Compare the onset temperatures for the samples stabilized with 4-EP and MEHQ to determine their relative inhibition efficiency.
Protocol 3: Monitoring this compound Concentration by HPLC
Objective: To quantify the concentration of 4-EP in an acrylic monomer sample over time to assess its depletion rate.
Materials:
-
Acrylic monomer sample containing 4-EP
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reverse-phase C18 column
-
Mobile phase (e.g., a mixture of acetonitrile and water with a small amount of acid like phosphoric acid)[6][7]
-
This compound standard for calibration
-
Volumetric flasks and pipettes
Procedure:
-
Calibration Curve:
-
Prepare a series of standard solutions of 4-EP in the acrylic monomer at known concentrations.
-
Inject each standard solution into the HPLC system and record the peak area corresponding to 4-EP.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Take an aliquot of the acrylic monomer sample being studied at various time points during storage or processing.
-
Dilute the sample with the mobile phase if necessary to fall within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area for 4-EP.
-
-
Quantification:
-
Use the calibration curve to determine the concentration of 4-EP in the sample at each time point.
-
Plot the concentration of 4-EP as a function of time to determine its depletion rate.
-
Caption: Workflow for monitoring this compound concentration using HPLC.
Conclusion
This compound serves as an effective stabilizer for acrylic monomers, operating through a well-understood radical scavenging mechanism that is dependent on the presence of oxygen. While specific quantitative performance data for 4-EP is not as readily available as for MEHQ, the experimental protocols outlined in this document provide a robust framework for researchers and professionals to evaluate its efficacy, determine optimal usage concentrations, and monitor its stability in various acrylic monomer systems. By adapting these methods, users can ensure the safe and efficient utilization of 4-EP in their specific applications.
References
Application Notes and Protocols: 4-Ethoxyphenol as a Radical Scavenger
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the radical scavenging mechanism of 4-Ethoxyphenol, detailing its antioxidant properties and potential cytoprotective effects through the activation of the Nrf2 signaling pathway. Detailed experimental protocols for evaluating its efficacy are also provided.
Introduction
This compound, a derivative of hydroquinone, is a phenolic compound with demonstrated antioxidant properties[1]. Its structure, featuring a hydroxyl group on an aromatic ring, enables it to act as a radical scavenger by donating a hydrogen atom to neutralize free radicals. This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases. Understanding the mechanism of action of this compound is vital for its potential development as a therapeutic agent.
Mechanism of Action: Radical Scavenging
The primary radical scavenging mechanism of this compound involves the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical (R•), thereby neutralizing the radical and forming a more stable phenoxyl radical. The ethoxy group at the para-position influences the stability of this resulting radical through resonance effects, which in turn affects the antioxidant capacity.
The general reaction can be depicted as:
4-EtO-Ph-OH + R• → 4-EtO-Ph-O• + RH
Where:
-
4-EtO-Ph-OH is this compound
-
R• is a free radical
-
4-EtO-Ph-O• is the stabilized 4-ethoxyphenoxyl radical
-
RH is the neutralized radical species
Quantitative Antioxidant Activity
| Compound | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| This compound | DPPH | Not Reported | Ascorbic Acid | ~2-10 |
| This compound | ABTS | Not Reported | Trolox | ~2-8 |
| Hydroquinone | DPPH | ~5-15 | Ascorbic Acid | ~2-10 |
| 4-Methoxyphenol | DPPH | ~20-50 | Ascorbic Acid | ~2-10 |
Note: The IC50 values for reference compounds can vary depending on specific experimental conditions.
Cellular Protective Mechanism: Nrf2 Signaling Pathway
Beyond direct radical scavenging, phenolic compounds like this compound are known to exert cytoprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.
Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds or oxidative stress can induce conformational changes in Keap1, leading to the dissociation of Nrf2. Once released, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcription of cytoprotective enzymes such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and Glutamate-Cysteine Ligase (GCL).
It is hypothesized that this compound, or its oxidized metabolites, can react with cysteine residues in Keap1, thereby disrupting the Nrf2-Keap1 interaction and activating the Nrf2 pathway.
Experimental Protocols
The following are detailed protocols for commonly used in vitro assays to evaluate the radical scavenging and antioxidant potential of this compound.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectroscopic grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar concentration range for the positive control, ascorbic acid.
-
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of each concentration of the this compound solution, ascorbic acid solution, or methanol (as a blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the sample or standard.
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, leading to its decolorization.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol or Methanol
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol or ethanol.
-
Prepare a series of dilutions to obtain a range of concentrations.
-
Prepare a similar concentration range for the positive control, Trolox.
-
-
Assay:
-
In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of each concentration of the this compound solution, Trolox solution, or solvent (as a blank) to the respective wells.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the ABTS•+ solution with the solvent, and A_sample is the absorbance of the ABTS•+ solution with the sample or standard.
-
-
IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Protocol 3: Western Blot for Nrf2 Activation
This protocol is used to determine if this compound treatment leads to the translocation of Nrf2 from the cytoplasm to the nucleus in cultured cells.
Materials:
-
Cell line (e.g., HepG2, HaCaT)
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer for cytoplasmic and nuclear protein extraction
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-Nrf2, anti-Lamin B (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting apparatus and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2, 4, 6 hours). Include an untreated control.
-
-
Protein Extraction:
-
Harvest the cells and perform subcellular fractionation to separate cytoplasmic and nuclear extracts according to a standard protocol.
-
-
Protein Quantification: Determine the protein concentration of each fraction using a protein assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) from each fraction by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe the same membranes for Lamin B (to confirm nuclear fraction purity) and β-actin (to confirm cytoplasmic fraction purity and equal loading).
-
-
Analysis: Quantify the band intensities to determine the relative increase in nuclear Nrf2 levels upon treatment with this compound compared to the control.
Conclusion
This compound demonstrates potential as a radical scavenger due to its phenolic structure. Its antioxidant activity can be quantified using standard in vitro assays such as DPPH and ABTS. Furthermore, its ability to potentially activate the Nrf2 signaling pathway suggests a broader cytoprotective role beyond direct radical scavenging. The provided protocols offer a robust framework for researchers to investigate and characterize the antioxidant and cellular protective effects of this compound for potential therapeutic applications. Further studies are warranted to determine its specific IC50 values and to fully elucidate the molecular mechanisms of its interaction with the Keap1-Nrf2 pathway.
References
Application Notes and Protocols: 4-Ethoxyphenol as a Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uncontrolled polymerization of reactive monomers is a significant challenge in the chemical and pharmaceutical industries, potentially leading to product degradation, equipment fouling, and hazardous exothermic reactions. Polymerization inhibitors are essential additives that prevent premature polymerization during storage, transportation, and processing. 4-Ethoxyphenol, a derivative of hydroquinone, is a phenolic compound that can function as a polymerization inhibitor, primarily for vinyl monomers such as acrylates and methacrylates.
This document provides detailed application notes on the use of this compound as a polymerization inhibitor. Due to the limited availability of specific performance data for this compound, information on its close structural analog, 4-methoxyphenol (MEHQ), a widely used industrial polymerization inhibitor, is referenced for comparative and illustrative purposes. It is crucial to note that while the inhibitory mechanisms are expected to be similar, the optimal concentration and effectiveness of this compound should be determined experimentally for each specific application.
Mechanism of Action
The primary mechanism by which phenolic inhibitors like this compound prevent polymerization is through the scavenging of free radicals. This process is most effective in the presence of oxygen. The proposed mechanism, analogous to that of MEHQ, involves the following steps:
-
Initiation: Free radicals (R•) are generated in the monomer (M) through exposure to heat, light, or impurities.
-
Peroxy Radical Formation: In the presence of oxygen (O₂), the initial carbon-centered radicals (R•) are rapidly converted to less reactive peroxy radicals (ROO•).
-
Inhibition by this compound: this compound (ArOH) donates a hydrogen atom from its hydroxyl group to the peroxy radical, neutralizing it and forming a stable phenoxyl radical (ArO•). This phenoxyl radical is resonance-stabilized and has significantly lower reactivity than the initial radicals, thus inhibiting the polymerization chain reaction.
-
Termination: The stabilized phenoxyl radical can further react with other radicals to terminate the chain reaction.
Caption: Proposed mechanism of polymerization inhibition by this compound.
Quantitative Data
Specific quantitative performance data for this compound as a polymerization inhibitor is not widely available in published literature. However, data for the closely related and commonly used inhibitor, 4-methoxyphenol (MEHQ), can provide a useful benchmark for initial experimental design. The effective concentration of an inhibitor is dependent on the specific monomer, storage conditions (temperature, oxygen availability), and desired shelf life.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 622-62-8 |
| Molecular Formula | C₈H₁₀O₂ |
| Molecular Weight | 138.16 g/mol |
| Appearance | Beige crystalline powder or chunks |
| Melting Point | 64-67 °C |
| Boiling Point | 131 °C @ 9 mmHg |
| Solubility | Soluble in alcohol, ether, and oils. Slightly soluble in water. |
Source: Safety Data Sheets and chemical databases.
Table 2: Typical Concentration Ranges for Phenolic Inhibitors (Based on MEHQ data for Acrylic Monomers)
| Application | Monomer | Typical Concentration (ppm by weight) |
| Storage & Transportation | Acrylic Acid | 200 - 500 |
| Methyl Acrylate | 15 - 200 | |
| Ethyl Acrylate | 15 - 200 | |
| Butyl Acrylate | 15 - 200 | |
| Processing | Styrene | 10 - 50 |
Disclaimer: These values are for 4-methoxyphenol (MEHQ) and should be used as a starting point for optimizing the concentration of this compound.
Experimental Protocols
The following protocol is a general guideline for evaluating the effectiveness of this compound as a polymerization inhibitor for acrylic monomers. This method is adapted from established procedures for screening polymerization inhibitors.
Objective: To determine the effective concentration of this compound for inhibiting the thermal polymerization of an acrylic monomer.
Materials:
-
Acrylic monomer (e.g., acrylic acid, methyl methacrylate)
-
This compound
-
Initiator (optional, for accelerated testing, e.g., AIBN, benzoyl peroxide)
-
Solvent (if required for inhibitor dissolution)
-
Nitrogen gas (for deoxygenation experiments, if necessary)
-
Adiabatic cell reactor or similar sealed reaction vessel with temperature monitoring
-
Stirring mechanism
-
Methanol (for polymer precipitation)
-
Filtration apparatus
-
Drying oven
-
Analytical balance
Experimental Workflow:
Caption: Workflow for evaluating polymerization inhibitor efficiency.
Procedure:
-
Preparation of Inhibitor Stock Solution:
-
Prepare a stock solution of this compound in the monomer to be tested or a compatible solvent at a known concentration.
-
-
Experimental Setup:
-
Add a measured volume of the acrylic monomer to the adiabatic cell reactor.
-
If applicable, purge the monomer with nitrogen for a set period to remove dissolved oxygen. For testing phenolic inhibitors, it is often informative to run parallel experiments with and without oxygen.
-
Add the desired volume of the this compound stock solution to achieve the target inhibitor concentration (e.g., 50, 100, 200, 500 ppm).
-
Include a control experiment with no inhibitor.
-
Seal the reactor and begin stirring.
-
-
Inhibition Test:
-
Heat the reactor to the desired test temperature (e.g., 60°C, 80°C, 100°C). The temperature should be chosen to induce polymerization in the control sample within a reasonable timeframe.
-
Monitor the temperature of the reaction mixture continuously. The onset of polymerization is indicated by an exothermic reaction (a rapid increase in temperature).
-
The time from reaching the test temperature to the onset of the exotherm is the induction time .
-
Alternatively, for isothermal testing, maintain a constant temperature and stop the reaction after a predetermined time.
-
-
Quantification of Polymer:
-
After the experiment, cool the reactor rapidly.
-
Pour the reaction mixture into a beaker containing an excess of methanol to precipitate the polymer.
-
Stir the mixture to ensure complete precipitation.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol.
-
Dry the polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Calculate the polymer yield as a percentage of the initial monomer mass.
-
-
Data Analysis:
-
Plot the induction time versus this compound concentration.
-
Plot the polymer yield versus this compound concentration.
-
Compare the results to the control and, if available, to a standard inhibitor like MEHQ.
-
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
-
Hazards: Harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases. Keep container tightly closed.
Always consult the Safety Data Sheet (SDS) for this compound before use.
Conclusion
This compound is a potential polymerization inhibitor for acrylic and other vinyl monomers. Its efficacy is likely based on a free-radical scavenging mechanism similar to other phenolic inhibitors. The provided protocols offer a framework for researchers to evaluate and optimize the use of this compound for their specific applications. Due to the limited publicly available performance data, thorough experimental validation is crucial to determine the optimal concentration and to ensure effective inhibition and process safety.
Applications of 4-Ethoxyphenol in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxyphenol, also known as hydroquinone monoethyl ether, is a versatile bifunctional organic compound featuring both a phenol and an ether functional group. This unique structure makes it a valuable building block in organic synthesis, serving as a precursor for a wide array of derivatives with applications in pharmaceuticals, agrochemicals, and materials science. Its phenolic hydroxyl group can undergo O-alkylation, O-acylation, and electrophilic substitution, while the ethoxy group provides stability and modulates the electronic properties of the aromatic ring. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.
Key Synthetic Applications
The reactivity of this compound allows for its participation in several important organic reactions, making it a key intermediate in the synthesis of more complex molecules.
Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for the preparation of ethers. In the case of this compound, the phenolic proton is first abstracted by a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide, resulting in the formation of a new ether linkage. This reaction is fundamental in the synthesis of various substituted aromatic ethers.
Experimental Protocol: Synthesis of 1-(Benzyloxy)-4-ethoxybenzene
A general procedure for the Williamson ether synthesis using a related phenol demonstrates the typical reaction conditions.
-
Reagents: this compound, Benzyl bromide, Sodium hydroxide (NaOH), and a suitable solvent like ethanol or dimethylformamide (DMF).
-
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add a stoichiometric equivalent of a base, such as sodium hydroxide, to deprotonate the phenol and form the sodium phenoxide salt.
-
To this solution, add benzyl bromide dropwise with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 1-(benzyloxy)-4-ethoxybenzene.
-
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| 4-Methoxyphenol | Benzyl chloride | 4-Methoxy-phenoxy benzyl ether | Not specified | [1] |
Note: While a specific yield for the reaction with this compound was not found in the provided search results, the protocol for the analogous 4-methoxyphenol is directly applicable.
O-Acylation Reactions
The phenolic hydroxyl group of this compound can be readily acylated to form esters. This reaction is often employed to introduce ester functionalities, which can act as protecting groups or impart specific biological activities to the molecule. Acylation is typically carried out using acylating agents like acyl chlorides or acid anhydrides in the presence of a base or a catalyst.
Experimental Protocol: O-Acetylation of this compound
A general and efficient method for the acetylation of phenols using acetic anhydride catalyzed by a TiO2/SO4 solid superacid can be adapted for this compound.
-
Reagents: this compound, Acetic anhydride, TiO2/SO4 catalyst, and a solvent like dichloromethane (CH2Cl2).
-
Procedure:
-
To a mixture of this compound and acetic anhydride (2 equivalents for each hydroxyl group) in a suitable solvent, add the finely ground TiO2/SO4 catalyst.
-
Stir the mixture at room temperature or reflux, monitoring the reaction by TLC.
-
Upon completion, add diethyl ether to the mixture and filter off the catalyst.
-
Wash the filtrate sequentially with 5% HCl, 5% NaHCO3, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4) and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel or recrystallization.[1]
-
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |
| Phenol | Acetic anhydride | TiO2/SO4 | Phenyl acetate | 97% | [1] |
Note: This general protocol for phenols is expected to give high yields for this compound.
Mannich Reaction
The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, but it can also be applied to electron-rich aromatic compounds like phenols. In this reaction, formaldehyde, a primary or secondary amine, and the active hydrogen-containing compound react to form a "Mannich base." For this compound, the reaction typically occurs at the ortho position to the hydroxyl group.
Experimental Protocol: Synthesis of 2,6-bis(dimethylaminomethyl)-4-tert-butylphenol
A general procedure for the Mannich reaction of a substituted phenol is provided below, which can be adapted for this compound.
-
Reagents: this compound, Formaldehyde (aqueous solution), Dimethylamine (aqueous solution), and a solvent like methanol.
-
Procedure:
-
To a stirred mixture of the phenol and aqueous dimethylamine at 10-15°C, add aqueous formaldehyde dropwise over 15 minutes.
-
Stir the mixture at 25°C for 1 hour and then heat at 100°C for 2 hours.
-
For workup method A (aqueous), add sodium chloride to the hot solution to precipitate the product. Filter, wash with water, and dry.
-
For workup method B (methanolic), after refluxing for the same period, concentrate the mixture in vacuo to obtain the product.[2]
-
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield | Reference |
| p-tert-Butylphenol | Formaldehyde | Dimethylamine | 2,6-bis(dimethylaminomethyl)-4-tert-butylphenol | Not specified | [3] |
Note: The ortho positions of this compound are activated by the hydroxyl group, making it a suitable substrate for the Mannich reaction.
Application in the Synthesis of Bioactive Molecules
This compound serves as a crucial starting material for the synthesis of various biologically active compounds, including enzyme inhibitors and antioxidants.
Synthesis of Enzyme Inhibitors
Derivatives of this compound have been explored for their potential as enzyme inhibitors. For instance, N-alkylated/aralkylated N-(4-ethoxyphenyl)-2,3-dihydrobenzo-[4][5]-dioxin-6-sulfonamides have been synthesized and evaluated for their inhibitory potential against α-glucosidase and urease.[4]
Synthesis of Antioxidants
The phenolic moiety in this compound makes it a precursor for antioxidants. The synthesis of novel tetraphenolic compounds with potent antioxidant activity often involves intermediates derived from hydroquinone and its ethers.
Experimental Workflows and Diagrams
General Workflow for Williamson Ether Synthesis
The following diagram illustrates a typical workflow for the Williamson ether synthesis starting from this compound.
Caption: General workflow for the Williamson ether synthesis of this compound derivatives.
Logical Relationship in Bioactive Molecule Synthesis
The following diagram illustrates the logical progression from this compound to potentially bioactive derivatives.
Caption: Logical pathway from this compound to bioactive molecules.
Quantitative Data Summary
The following table summarizes available quantitative data for reactions involving this compound and its analogues.
| Reaction Type | Substrate | Reagents | Product | Yield (%) |
| Synthesis of this compound | p-Benzoquinone, Ethanol | Amberlyst-15 | This compound | 69 |
| Williamson Ether Synthesis | 4-(2-hydroxy-phenoxy)-phenol | 1-(2-chloro-ethyl)-piperidine | 4-(2-(Piperidin-1-yl)ethoxy)phenol | 88 |
| O-Acetylation | Phenol | Acetic anhydride, TiO2/SO4 | Phenyl acetate | 97 |
Conclusion
This compound is a readily available and highly useful building block in organic synthesis. Its dual functionality allows for a range of transformations, leading to the synthesis of diverse and complex molecules. The protocols and data presented herein provide a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the exploration of new synthetic routes and the discovery of novel bioactive compounds. Further investigation into the optimization of reaction conditions and the exploration of novel applications of this compound derivatives is warranted.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Ethoxyphenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Ethoxyphenol is an organic compound used in various industrial applications, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and reliable quantification of this compound is crucial for quality control, stability testing, and research purposes. This application note provides a detailed protocol for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Experimental Protocols
2.1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Quaternary or Binary Gradient HPLC System |
| Detector | UV-Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., 0.1% Phosphoric Acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Detection λ | 290 nm |
| Run Time | 10 minutes |
2.2. Reagent and Standard Preparation
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water (e.g., in a 50:50 v/v ratio) containing 0.1% phosphoric acid. Degas the mobile phase prior to use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2.3. Sample Preparation
The sample preparation method will vary depending on the matrix. For a simple solution, the following protocol can be used:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
2.4. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of each working standard solution and the prepared sample solution.
-
Record the chromatograms and measure the peak area for this compound.
-
Create a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Data Presentation
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 3000 |
| RSD of Peak Area | ≤ 2.0% (for 6 replicate injections) | < 1.0% |
Table 3: Method Validation Summary
| Parameter | Typical Performance |
| Retention Time (min) | ~ 4.5 |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the HPLC analysis and a conceptual representation of the analytical process.
Caption: HPLC analysis workflow for this compound.
Application Note and Protocol for the Detection of 4-Ethoxyphenol by GC-MS
This document provides a detailed protocol for the detection and quantification of 4-Ethoxyphenol in research samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined below are synthesized from established analytical procedures for phenols and alkylphenols, providing a robust framework for researchers, scientists, and professionals in drug development.
Introduction
This compound is a member of the phenol and aromatic ether chemical classes.[1] It is utilized as a flavoring agent and has applications in various industrial processes.[1] Accurate and sensitive detection of this compound is crucial for quality control, metabolic studies, and environmental monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly selective and sensitive method for the analysis of volatile and semi-volatile compounds like this compound.[2][3] Due to its polar nature, derivatization is often employed to enhance its volatility and improve chromatographic peak shape.[4][5]
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the sample matrix. Below are protocols for common sample types.
2.1.1. Liquid Samples (e.g., Aqueous Solutions, Biological Fluids)
This protocol is adapted from methods for the extraction of alkylphenols from water samples.[6]
-
To 1 Liter of the liquid sample, add a suitable internal standard.
-
Perform a liquid-liquid extraction by adding 50 mL of n-hexane and shaking vigorously for 2 minutes.
-
Allow the phases to separate and collect the organic (upper) layer.
-
Repeat the extraction of the aqueous layer two more times with fresh n-hexane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
-
Proceed to the derivatization step.
2.1.2. Solid Samples (e.g., Tissues, Sediments)
This protocol is based on the extraction of alkylphenols from solid matrices.[6]
-
Weigh 10 g of the homogenized solid sample into a glass vial.
-
Add an appropriate amount of internal standard.
-
Add 20 mL of a 1:1 (v/v) mixture of n-hexane and acetone.
-
Sonicate the mixture for 20 minutes.
-
Decant the solvent extract.
-
Repeat the extraction process with a fresh portion of the solvent mixture.
-
Combine the extracts and concentrate to approximately 1 mL under a gentle stream of nitrogen.
-
Proceed to the derivatization step.
Derivatization
Derivatization is recommended to improve the chromatographic properties of this compound. Silylation is a common and effective method.[7]
-
To the 1 mL concentrated extract, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before GC-MS analysis.
GC-MS Analysis
The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Program | Initial temp 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) |
| Transfer Line Temp. | 280°C |
Quantitative Data
The following table summarizes key mass spectrometric data for underivatized this compound, which is essential for its identification.[1] The mass-to-charge ratios for the derivatized compound will be higher. For the trimethylsilyl (TMS) derivative, the molecular ion would be at m/z 210.
| Compound | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) and Relative Abundance |
| This compound | 138.16 | 138 (M+), 110, 81, 53 |
For quantitative analysis, a calibration curve should be prepared using standards of derivatized this compound.
Diagrams
Experimental Workflow
Caption: Workflow for this compound analysis.
Logical Relationship of Analytical Steps
Caption: Logical flow of the analytical method.
References
- 1. This compound | C8H10O2 | CID 12150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. irjet.net [irjet.net]
- 4. jfda-online.com [jfda-online.com]
- 5. gcms.cz [gcms.cz]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Analysis of 4-Ethoxyphenol
Introduction
These application notes provide a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-ethoxyphenol. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules. The provided protocols and data will facilitate the accurate identification and purity assessment of this compound.
Chemical Structure
This compound, also known as hydroquinone monoethyl ether, is an aromatic organic compound with the chemical formula C₈H₁₀O₂. Its structure consists of a benzene ring substituted with a hydroxyl group (-OH) and an ethoxy group (-OCH₂CH₃) at the para position.
¹H and ¹³C NMR Spectral Data
The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Table 1: ¹H NMR Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 6.81 | d | 2H | 9.0 | H-2, H-6 (Aromatic) |
| 6.74 | d | 2H | 9.0 | H-3, H-5 (Aromatic) |
| 4.85 | s | 1H | - | OH |
| 3.98 | q | 2H | 7.0 | -OCH₂CH₃ |
| 1.40 | t | 3H | 7.0 | -OCH₂CH₃ |
d = doublet, q = quartet, t = triplet, s = singlet
Table 2: ¹³C NMR Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 153.0 | C-4 (Aromatic) |
| 149.5 | C-1 (Aromatic) |
| 116.1 | C-3, C-5 (Aromatic) |
| 115.5 | C-2, C-6 (Aromatic) |
| 64.1 | -OCH₂CH₃ |
| 15.0 | -OCH₂CH₃ |
Experimental Protocols
This section details the standardized procedure for the preparation of a this compound sample and the acquisition of its ¹H and ¹³C NMR spectra.
Materials and Equipment
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v TMS
-
NMR tube (5 mm diameter)
-
Pasteur pipette and bulb
-
Small vial
-
Cotton or glass wool plug
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation Protocol
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
-
Dissolution: Gently vortex the vial to ensure the complete dissolution of the this compound sample.
-
Filtration: Place a small plug of cotton or glass wool into a Pasteur pipette.
-
Transfer to NMR Tube: Carefully filter the solution through the plugged pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Data Acquisition Protocol
-
Spectrometer Setup: Insert the prepared NMR tube into the spectrometer's autosampler or manual insertion port.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Set the number of scans to 8 or 16 for a standard concentration.
-
Acquire the free induction decay (FID).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 240 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the number of scans to 128 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Pick the peaks in both spectra to determine their chemical shifts.
-
Visualizations
Chemical Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with the numbering of the carbon and hydrogen atoms corresponding to the assignments in the NMR data tables.
Caption: Structure of this compound with atom numbering.
NMR Analysis Workflow
The diagram below outlines the logical workflow for the NMR analysis of this compound, from sample preparation to final data interpretation.
Caption: Workflow for NMR analysis of this compound.
4-Ethoxyphenol: A Chromogenic Substrate for High-Throughput Tyrosinase Activity Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a critical role in melanin biosynthesis and the enzymatic browning of fruits and vegetables. It catalyzes the ortho-hydroxylation of monophenols to o-diphenols (monophenolase activity) and the subsequent oxidation of o-diphenols to o-quinones (diphenolase activity)[1]. The dysregulation of tyrosinase activity is associated with various skin hyperpigmentation disorders, making it a key target for drug discovery in dermatology and cosmetology. Accurate and efficient methods for measuring tyrosinase activity are therefore essential for screening potential inhibitors and understanding the enzyme's catalytic mechanism. 4-Ethoxyphenol has emerged as a valuable chromogenic substrate for tyrosinase activity assays due to the formation of a stable and colored product upon enzymatic oxidation, facilitating spectrophotometric quantification. This document provides detailed application notes and protocols for the use of this compound in tyrosinase activity assays.
2. Principle of the Assay
The tyrosinase-catalyzed oxidation of this compound proceeds in two main steps. First, tyrosinase hydroxylates this compound to the corresponding o-diphenol, 4-ethoxycatechol. This intermediate is then rapidly oxidized by tyrosinase to form 4-ethoxy-o-quinone. This highly reactive o-quinone is subsequently trapped by a coupling agent, 3-methyl-2-benzothiazolinone hydrazone (MBTH), to form a stable, colored adduct that can be measured spectrophotometrically. The rate of formation of this colored adduct is directly proportional to the tyrosinase activity. The absorbance maximum of the resulting adduct is typically measured around 505 nm[2].
Visualizing the Tyrosinase Catalytic Cycle
The following diagram illustrates the enzymatic reaction of tyrosinase with a monophenol substrate like this compound.
Caption: The catalytic cycle of tyrosinase showing the different oxidation states of the copper active site and the conversion of a monophenol substrate.
3. Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
This compound
-
3-Methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH)
-
Sodium Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds if necessary
-
96-well microplates
-
Microplate reader capable of measuring absorbance at ~505 nm
4. Experimental Protocols
Preparation of Reagents
-
Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare solutions of 50 mM sodium phosphate monobasic and 50 mM sodium phosphate dibasic. Mix them until the pH reaches 6.8.
-
Mushroom Tyrosinase Stock Solution: Prepare a stock solution of mushroom tyrosinase in cold sodium phosphate buffer. The final concentration will depend on the specific activity of the enzyme lot and should be determined empirically to obtain a linear reaction rate for a desired period. A starting concentration of 1000-2000 units/mL is common.
-
This compound Substrate Solution: Prepare a stock solution of this compound in sodium phosphate buffer. A typical starting concentration is 10 mM. Further dilutions should be made to achieve the desired final assay concentrations.
-
MBTH Solution: Prepare a fresh solution of MBTH in water. A common stock concentration is 5 mM[3].
Tyrosinase Activity Assay Protocol
This protocol is designed for a 96-well plate format, but can be scaled as needed.
-
Assay Mixture Preparation: In each well of a 96-well plate, add the following in order:
-
Sodium Phosphate Buffer (to bring the final volume to 200 µL)
-
10 µL of MBTH solution (final concentration ~0.25 mM)
-
20 µL of various concentrations of this compound solution (e.g., to achieve final concentrations ranging from 0.1 to 5 mM for kinetic studies).
-
For inhibitor screening, add 10 µL of the test compound at various concentrations. For the control, add 10 µL of the solvent used for the test compounds (e.g., DMSO, ensuring the final concentration does not exceed 1-2%).
-
-
Enzyme Addition and Incubation: Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Initiate the Reaction: Add 20 µL of the tyrosinase solution to each well to start the reaction.
-
Absorbance Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at ~505 nm at regular intervals (e.g., every 30-60 seconds) for a period of 10-20 minutes.
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the tyrosinase activity assay.
Caption: A flowchart of the experimental workflow for the tyrosinase activity assay using this compound as a substrate.
5. Data Presentation and Analysis
The initial rate of the reaction (V₀) is determined from the linear portion of the absorbance versus time plot.
Calculation of Tyrosinase Activity
The activity of the enzyme can be calculated using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔAbs/min) / (ε × l) × 10^6
Where:
-
ΔAbs/min is the initial rate of change in absorbance.
-
ε is the molar extinction coefficient of the 4-ethoxy-o-quinone-MBTH adduct (in M⁻¹cm⁻¹).
-
l is the path length of the cuvette or the well (in cm).
Determination of Kinetic Parameters
To determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), the assay should be performed with varying concentrations of this compound. The initial rates (V₀) are then plotted against the substrate concentration ([S]). The data can be fitted to the Michaelis-Menten equation using non-linear regression analysis or visualized using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
| Parameter | Description | Typical Value for Mushroom Tyrosinase |
| Km | Michaelis-Menten constant, representing the substrate concentration at which the reaction rate is half of Vmax. | Not explicitly found for this compound. For other phenol substrates, it can range from µM to mM. |
| Vmax | Maximum initial velocity of the enzyme. | A Vmax value has been reported, but the units were not in a standard format for direct comparison. It is dependent on the enzyme concentration and purity. |
Inhibitor Screening
For screening potential tyrosinase inhibitors, the percent inhibition is calculated as follows:
% Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] × 100
Where:
-
V₀_control is the initial rate of the reaction in the absence of the inhibitor.
-
V₀_inhibitor is the initial rate of the reaction in the presence of the inhibitor.
The IC₅₀ value, the concentration of an inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
6. Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in a tyrosinase inhibitor screening assay.
Caption: Logical flow of a tyrosinase inhibitor screening assay.
The use of this compound as a substrate in a tyrosinase activity assay coupled with MBTH provides a reliable and convenient method for high-throughput screening of tyrosinase inhibitors and for conducting kinetic studies. The formation of a stable, colored product allows for straightforward spectrophotometric analysis. Researchers should, however, be mindful of the need to either determine experimentally or use a suitable literature value for the molar extinction coefficient of the specific adduct to ensure accurate quantification of enzyme activity. This protocol provides a solid foundation for the implementation of this assay in various research and drug development settings.
References
- 1. Reaction of quinones with proteins: Kinetics of adduct formation, effects on enzymatic activity and protein structure, and potential reversibility of modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidation of 4-alkylphenols and catechols by tyrosinase: ortho-substituents alter the mechanism of quinoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chesci.com [chesci.com]
Application Notes and Protocols for O-Alkylation of 4-Ethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the O-alkylation of 4-ethoxyphenol, a key transformation in the synthesis of various organic molecules, including potential pharmaceutical intermediates. The primary method described is the Williamson ether synthesis, a robust and widely applicable reaction.
Introduction
O-alkylation of phenols is a fundamental reaction in organic chemistry, forming an ether linkage by coupling a phenoxide with an alkyl halide or other alkylating agent. This process is crucial for the synthesis of a wide array of compounds used in materials science, fragrance, and pharmaceuticals. This compound, also known as hydroquinone monoethyl ether, serves as a valuable starting material, and its further alkylation can lead to symmetrical or unsymmetrical ethers with diverse properties and applications. The Williamson ether synthesis is a classic and reliable method for achieving this transformation.[1][2][3] It proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide.[1]
Core Principles
The reaction begins with the deprotonation of the phenolic hydroxyl group of this compound using a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then reacts with a primary alkyl halide in a nucleophilic substitution reaction to yield the desired ether.[1][4] The choice of base, solvent, and reaction conditions can significantly influence the reaction's efficiency and yield. For instance, polar aprotic solvents are often preferred as they solvate the cation of the base without strongly solvating the phenoxide anion, thus enhancing its nucleophilicity.
Experimental Protocol: O-Alkylation of this compound with 1,2-Dibromoethane
This protocol details the synthesis of 1,2-bis(4-ethoxyphenoxy)ethane from this compound and 1,2-dibromoethane, a reaction analogous to the synthesis of similar compounds.[5][6]
Materials:
-
This compound
-
1,2-Dibromoethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for flash column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (2.0 equivalents), anhydrous potassium carbonate (3.0 equivalents), and acetonitrile.
-
Addition of Alkylating Agent: To the stirred suspension, add 1,2-dibromoethane (1.0 equivalent).
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain it for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash the residue with ethyl acetate.
-
Extraction: Combine the filtrate and washings and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent, to obtain the pure 1,2-bis(4-ethoxyphenoxy)ethane.
Data Presentation
The yield of O-alkylation reactions can be influenced by various factors, including the choice of base, solvent, and the nature of the alkylating agent. The following table provides a summary of expected yields for the O-alkylation of phenols under different conditions, based on literature precedents.
| This compound (equiv.) | Alkylating Agent (equiv.) | Base (equiv.) | Solvent | Temperature | Time (h) | Yield (%) |
| 2.0 | 1,2-Dibromoethane (1.0) | K₂CO₃ (3.0) | Acetonitrile | Reflux | 12-24 | 75-85 |
| 1.0 | Ethyl Bromide (1.2) | K₂CO₃ (1.5) | DMF | 80°C | 6-12 | >90 |
| 1.0 | Benzyl Bromide (1.1) | NaOH (1.5) | Ethanol/Water | Reflux | 4-8 | >90 |
| 1.0 | 2-Chloroethanol (3.0) | K₂CO₃ (3.0) | Methanol | Room Temp | 5-24 | 60-99[7] |
Visualizing the Workflow
The following diagram illustrates the general workflow for the O-alkylation of this compound.
Caption: Experimental workflow for the O-alkylation of this compound.
Signaling Pathway and Logical Relationships
The logic of the Williamson ether synthesis can be visualized as a sequence of chemical transformations.
Caption: Reaction pathway of the Williamson ether synthesis.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Acetonitrile is flammable and toxic; handle with care.
-
1,2-Dibromoethane is a suspected carcinogen; avoid inhalation and skin contact.
-
Potassium carbonate is an irritant; avoid contact with skin and eyes.
-
Handle all chemicals in accordance with their Safety Data Sheets (SDS).
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. 1,2-Bis(4-methoxyphenoxy)ethane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.de [thieme-connect.de]
Troubleshooting & Optimization
Technical Support Center: Removal of 4-Ethoxyphenol Inhibitor from Monomers
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the removal of 4-Ethoxyphenol (4-EP), a common polymerization inhibitor, from monomers.
Frequently Asked Questions (FAQs)
Q1: Why do I need to remove this compound (4-EP) from my monomer?
A1: this compound is added to monomers to prevent spontaneous polymerization during transport and storage. However, its presence can interfere with controlled polymerization reactions by scavenging free radicals, leading to unpredictable initiation times, slower reaction rates, and lower polymer molecular weights.[1] For applications requiring high purity and controlled polymer architecture, removing the inhibitor is a critical step.
Q2: What are the most common methods to remove 4-EP?
A2: The three most common and effective methods for removing phenolic inhibitors like 4-EP are:
-
Column Chromatography: Passing the monomer through a column packed with an adsorbent, typically basic alumina, which retains the acidic 4-EP.[2]
-
Alkaline Extraction (Caustic Wash): Washing the monomer with an aqueous solution of sodium hydroxide (NaOH). The acidic 4-EP reacts with the base to form a salt that is soluble in the aqueous phase and is thus extracted from the organic monomer phase.[1][2]
-
Vacuum Distillation: Separating the monomer from the less volatile 4-EP based on their boiling point differences. This method is also effective at removing other non-volatile impurities.
Q3: Which removal method should I choose for my experiment?
A3: The choice of method depends on the monomer's properties, the required purity, and the scale of your experiment.
-
Column chromatography is fast, simple, and efficient for small to medium quantities of monomer. It is particularly suitable for monomers that are not compatible with water.
-
Alkaline extraction is effective and scalable but requires subsequent washing and drying steps to remove water from the monomer. It is not suitable for water-miscible monomers or those that can be hydrolyzed by a base.
-
Vacuum distillation yields very pure monomer and is ideal for monomers that are thermally stable. However, it requires more specialized equipment and careful temperature control to prevent polymerization.
Q4: How can I confirm that the 4-EP has been successfully removed?
A4: The removal of 4-EP can be confirmed using analytical techniques such as:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of the phenolic inhibitor.
-
UV-Vis Spectroscopy: 4-EP has a characteristic UV absorbance that will disappear or be significantly reduced upon successful removal.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of the remaining 4-EP concentration.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for both identification and quantification of the inhibitor.
Q5: Can I store the purified monomer?
A5: It is highly recommended to use the purified monomer immediately. Once the inhibitor is removed, the monomer is susceptible to spontaneous polymerization. If storage is necessary, it should be done at low temperatures (e.g., in a refrigerator or freezer), in the dark, and under an inert atmosphere (e.g., nitrogen or argon).[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Monomer polymerizes in the inhibitor removal column. | 1. Column overheating. 2. Adsorbent is too active or has acidic sites. 3. Flow rate is too slow, leading to long residence times. | 1. For low-melting solid monomers, maintain the temperature just above the melting point. 2. Use basic or neutral alumina. 3. Increase the flow rate of the monomer through the column. |
| Incomplete inhibitor removal after passing through the column. | 1. Column capacity has been exceeded. 2. Monomer is too viscous, leading to channeling. 3. Inappropriate adsorbent was used. | 1. Use a fresh column or a larger amount of adsorbent. 2. Dilute the viscous monomer with a suitable, volatile solvent before purification. 3. Ensure you are using basic alumina for phenolic inhibitor removal. |
| An emulsion forms during the alkaline extraction (NaOH wash). | 1. Vigorous shaking of the separatory funnel. 2. The monomer has some surfactant-like properties. | 1. Gently invert the separatory funnel for mixing instead of vigorous shaking. 2. Add a small amount of a saturated brine solution to help break the emulsion. 3. Allow the mixture to stand for a longer period for the layers to separate. |
| The purified monomer is wet after alkaline extraction. | Incomplete removal of the aqueous phase or insufficient drying. | 1. After the final water wash, allow adequate time for the layers to separate completely in the separatory funnel. 2. Use an appropriate amount of a suitable drying agent (e.g., anhydrous MgSO₄, Na₂SO₄, or CaCl₂). 3. Ensure the drying agent is fresh and active. |
| Monomer polymerizes during vacuum distillation. | 1. The distillation temperature is too high. 2. Presence of oxygen in the distillation setup. 3. Localized overheating ("hot spots") in the distillation flask. | 1. Ensure the vacuum is low enough to allow distillation at a safe temperature. 2. Thoroughly purge the system with an inert gas (e.g., nitrogen) before heating. 3. Use a stirring bar and a heating mantle with a stirrer to ensure even heating. |
Quantitative Data Summary
The following table summarizes the key aspects of the different 4-EP removal methods.
| Method | Typical Efficiency | Advantages | Disadvantages | Best Suited For |
| Column Chromatography | High (>99% for similar inhibitors)[3] | - Fast and simple to set up. - Can be performed at room temperature. - No need for subsequent drying steps. | - Limited capacity. - Adsorbent is a consumable cost. - May not be suitable for highly viscous monomers without dilution. | Small to medium scale experiments; water-sensitive monomers. |
| Alkaline Extraction | High | - Cost-effective for larger quantities. - Scalable process. | - Requires multiple washing and drying steps. - Risk of emulsion formation. - Not suitable for water-soluble or base-sensitive monomers. | Large scale purification of water-insoluble and base-stable monomers. |
| Vacuum Distillation | Very High | - Yields very high purity monomer. - Removes other non-volatile impurities simultaneously. | - Requires specialized glassware and vacuum setup. - Risk of polymerization at elevated temperatures. - Not suitable for thermally unstable monomers. | Monomers that are thermally stable and when very high purity is required. |
Experimental Protocols
Protocol 1: Removal of 4-EP using an Inhibitor Removal Column
This protocol describes the use of a pre-packed or self-packed column with basic alumina to remove 4-EP.
Materials:
-
Monomer containing 4-EP
-
Basic alumina (activated, Brockmann I, standard grade, ~150 mesh, 58 Å)
-
Glass column with a stopcock
-
Glass wool
-
Funnel
-
Collection flask
Procedure:
-
Prepare the column: If not using a pre-packed column, place a small plug of glass wool at the bottom of the glass column. Add the basic alumina to fill about two-thirds of the column volume. Tap the column gently to ensure even packing.
-
Add the monomer: Secure the column vertically. Place a collection flask below the column outlet. Add the monomer to a funnel placed on top of the column.
-
Elute the monomer: Add the monomer dropwise or in a slow, continuous stream to the column. Monitor the rate of addition to prevent the column from overflowing.
-
Collect the purified monomer: Collect the inhibitor-free monomer in the collection flask.
-
Storage: Use the purified monomer immediately. If short-term storage is necessary, store it at a low temperature (2-8°C) in a sealed container under an inert atmosphere.
Protocol 2: Removal of 4-EP by Alkaline Extraction (Caustic Wash)
This protocol uses a sodium hydroxide solution to extract the 4-EP from the monomer.
Materials:
-
Monomer containing 4-EP
-
10% (w/v) Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers or flasks
-
Filter funnel and filter paper
Procedure:
-
First Extraction: Pour the monomer into a separatory funnel. Add an equal volume of 10% NaOH solution. Stopper the funnel and gently invert it several times to mix the layers. Do not shake vigorously to avoid emulsion formation. Vent the funnel frequently.
-
Separate Layers: Place the funnel in a ring stand and allow the layers to separate completely. The aqueous layer may turn yellow or brown as the phenolate salt of 4-EP is formed.[4] Drain and discard the lower aqueous layer.
-
Repeat Extraction: Repeat the washing step with fresh 10% NaOH solution until the aqueous layer remains colorless.
-
Wash with Water: Wash the monomer with an equal volume of deionized water to remove residual NaOH. Drain and discard the aqueous layer. Repeat this water wash.
-
Break Emulsions (if necessary): If an emulsion persists, wash with a saturated brine solution.
-
Dry the Monomer: Transfer the monomer from the top of the separatory funnel into a clean, dry flask. Add a suitable amount of anhydrous MgSO₄ and swirl the flask. Let it sit for 15-20 minutes.
-
Isolate the Purified Monomer: Filter the monomer to remove the drying agent. The resulting monomer is inhibitor-free and ready for use.
Protocol 3: Removal of 4-EP by Vacuum Distillation
This protocol is for purifying thermally stable monomers. The boiling point of 4-EP is approximately 246-247°C at atmospheric pressure.[5]
Materials:
-
Monomer containing 4-EP
-
Vacuum distillation apparatus (distillation flask, condenser, receiving flask, vacuum adapter)
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Vacuum pump and pressure gauge
-
Inert gas source (e.g., Nitrogen)
Procedure:
-
Assemble the Apparatus: Set up the vacuum distillation apparatus. Ensure all glass joints are properly sealed. Place a magnetic stir bar in the distillation flask.
-
Charge the Flask: Add the monomer to the distillation flask, filling it to no more than two-thirds of its volume.
-
Purge with Inert Gas: Connect the inert gas source and gently purge the system to remove oxygen, which can cause polymerization at high temperatures.
-
Apply Vacuum: Turn on the vacuum pump and slowly reduce the pressure in the system to the desired level.
-
Begin Heating and Stirring: Turn on the magnetic stirrer and begin gently heating the distillation flask.
-
Collect the Monomer: The monomer will begin to boil and distill at a temperature lower than its atmospheric boiling point. Collect the purified monomer in the receiving flask. Discard the initial small fraction (forerun) and leave a small amount of residue in the distillation flask to avoid distilling to dryness.
-
Stop the Distillation: Once the distillation is complete, turn off the heat and allow the system to cool to room temperature before slowly releasing the vacuum.
Visualizations
Below are diagrams illustrating the experimental workflows and a troubleshooting guide.
Caption: Workflow for 4-EP removal using column chromatography.
Caption: Workflow for 4-EP removal using alkaline extraction.
Caption: Troubleshooting logic for 4-EP removal from monomers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C8H10O2 | CID 12150 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 4-Ethoxyphenol Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the experimental degradation of 4-Ethoxyphenol.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways of this compound?
A1: While specific studies on this compound are limited, the degradation pathways can be inferred from studies on similar phenolic compounds. The primary degradation mechanisms involve Advanced Oxidation Processes (AOPs) and biodegradation, typically initiated by the hydroxylation of the aromatic ring.
-
Advanced Oxidation Processes (AOPs): Methods like Fenton's reagent, ozonation, and photocatalysis introduce highly reactive hydroxyl radicals (•OH) into the system. These radicals attack the electron-rich aromatic ring of this compound, leading to the formation of hydroxylated intermediates. A probable initial step is the formation of ethoxy-hydroquinone or ethoxy-catechol. Subsequent attacks lead to the opening of the aromatic ring, forming smaller organic acids (e.g., maleic acid, oxalic acid, formic acid) which can ultimately be mineralized to CO2 and H2O.[1]
-
Biodegradation: Microorganisms, particularly strains of Pseudomonas, are known to degrade phenolic compounds.[2][3][4][5][6] The degradation pathway likely begins with a monooxygenase enzyme that hydroxylates the aromatic ring to form a catechol-like intermediate. This is followed by ring cleavage, either through an ortho- or meta- pathway, catalyzed by dioxygenase enzymes.[2][3] The resulting aliphatic intermediates then enter the central metabolic pathways of the microorganism.
Q2: What are the likely byproducts of this compound degradation?
A2: Based on the degradation pathways of similar phenolic compounds, the expected byproducts of this compound degradation include:
-
Initial Intermediates:
-
Ethoxy-hydroquinone
-
Ethoxy-catechol
-
Hydroxyquinol ethoxy ether
-
-
Ring-Cleavage Products:
-
Muconic acid derivatives
-
Semialdehyde derivatives
-
-
Short-Chain Organic Acids:
The identification and quantification of these byproducts are crucial for understanding the degradation mechanism and assessing the toxicity of the treated solution.
Q3: Which analytical methods are suitable for monitoring this compound and its degradation byproducts?
A3: The most common and effective analytical methods are:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is well-suited for quantifying this compound and its aromatic intermediates. A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous solution (e.g., water with phosphoric or formic acid).[8][9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying a wide range of volatile and semi-volatile byproducts. Derivatization may be necessary for non-volatile compounds to increase their volatility for GC analysis.[11]
-
Total Organic Carbon (TOC) Analysis: TOC analysis is used to measure the overall mineralization of this compound to CO2 and water. A decrease in TOC indicates the conversion of organic carbon to inorganic carbon.
Troubleshooting Guides
Guide 1: Advanced Oxidation Process (AOP) Experiments
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low degradation efficiency | - Incorrect pH of the reaction mixture.- Insufficient oxidant (e.g., H₂O₂) or catalyst (e.g., Fe²⁺) concentration.- Presence of radical scavengers in the sample matrix.- Inadequate UV light intensity (for photocatalysis/photo-Fenton). | - Optimize the pH. For Fenton's reaction, the optimal pH is typically around 3.[12][13]- Perform dose-optimization experiments for the oxidant and catalyst.- Analyze the sample matrix for potential scavengers (e.g., carbonate, chloride ions).- Check the age and output of the UV lamp. Ensure the reactor design allows for efficient light penetration. |
| Inconsistent results | - Fluctuation in reaction temperature.- Inconsistent dosing of reagents.- Aging of the catalyst or UV lamp. | - Use a temperature-controlled reactor.- Use precise dispensing methods for reagents (e.g., calibrated pipettes, syringe pumps).- Monitor the performance of the catalyst and UV lamp over time and replace as needed. |
| Formation of unknown byproducts | - Complex reaction pathways leading to unexpected intermediates.- Contamination of reagents or glassware. | - Use high-purity reagents and thoroughly clean all glassware.- Employ advanced analytical techniques like LC-MS/MS or high-resolution MS for byproduct identification. |
Guide 2: Biodegradation Experiments
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No significant degradation | - The microbial strain is not capable of degrading this compound.- Toxicity of this compound at the initial concentration.- Sub-optimal culture conditions (pH, temperature, aeration).- Lack of essential nutrients in the medium. | - Screen different microbial strains known for degrading phenolic compounds (e.g., Pseudomonas putida).- Start with a lower concentration of this compound and gradually increase it to allow for acclimatization.- Optimize culture conditions for the specific microbial strain.- Ensure the growth medium contains all necessary macro- and micronutrients. |
| Slow degradation rate | - Low biomass concentration.- Substrate inhibition at high concentrations of this compound.- Insufficient oxygen supply (for aerobic degradation). | - Increase the initial inoculum size.- Model the degradation kinetics to check for substrate inhibition and work within the optimal concentration range.- Increase the agitation speed or air supply to ensure sufficient oxygen transfer. |
| Incomplete degradation/accumulation of intermediates | - The microbial pathway is unable to fully mineralize the compound.- Feedback inhibition by accumulated byproducts. | - Analyze for the accumulation of intermediates using HPLC or GC-MS.- Consider using a microbial consortium with diverse metabolic capabilities.- Investigate the potential toxicity of the identified intermediates to the microbial culture.[14] |
Guide 3: Analytical Methods (HPLC & GC-MS)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) in HPLC/GC | - Active sites in the column or liner.- Inappropriate mobile phase pH (HPLC).- Column overload. | - Use a new, inert column or liner.- Adjust the mobile phase pH to ensure the analyte is in a non-ionized form.- Dilute the sample. |
| Ghost peaks | - Contamination from the septum, solvent, or sample carryover. | - Bake out the septum and inlet.- Run a blank solvent injection to check for contamination.- Implement a thorough wash step between sample injections.[11] |
| Low sensitivity/poor signal-to-noise | - Leaks in the system.- Contaminated detector.- Non-optimized injection parameters. | - Perform a leak check of the entire system.- Clean the detector according to the manufacturer's instructions.- Optimize injector temperature and split ratio (for GC).[15] |
Quantitative Data
Table 1: Degradation Efficiency of Phenol under Various Conditions
| Degradation Method | Initial Phenol Conc. (mg/L) | Key Parameters | Degradation Efficiency (%) | Mineralization (TOC Removal, %) | Reference |
| Fenton's Reagent | 100 | pH 3, [H₂O₂] = 500-5000 mg/L, [Fe²⁺] = 1-100 mg/L | Up to 100 | Varies with reagent dosage | [1] |
| Photocatalysis (TiO₂) | 25-500 | Catalyst loading: ~0.5 g/L, pH 7, T = 40 °C | Varies with initial concentration | Not specified | [16] |
| Biodegradation (P. putida) | 1000 | pH ~6.9, 37°C | ~100 (after 72h) | Not specified | [3] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound and Aromatic Byproducts
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and acidified water (e.g., 0.1% phosphoric acid). A typical starting condition could be 40:60 (v/v) acetonitrile:acidified water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 280 nm.
-
Standard Preparation: Prepare stock solutions of this compound and suspected byproducts (e.g., hydroquinone, catechol) in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Filter aqueous samples through a 0.45 µm syringe filter before injection.[8][9]
Protocol 2: GC-MS Analysis of Byproducts
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold.
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis at a temperature of 250°C.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-500.
-
Sample Preparation:
-
Liquid-liquid extraction: Extract the aqueous sample with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Solid-phase extraction (SPE): Pass the sample through a C18 cartridge to concentrate the analytes.
-
Derivatization (optional): For non-volatile byproducts like organic acids, derivatization (e.g., silylation) may be required.
-
-
Data Analysis: Identify compounds by comparing their mass spectra with a library (e.g., NIST).
Visualizations
Caption: AOP Degradation Pathway of this compound.
Caption: Biodegradation Pathway of this compound.
Caption: Experimental Workflow for Degradation Studies.
References
- 1. Chemical pathway and kinetics of phenol oxidation by Fenton's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of phenol and phenolic compounds by Pseudomonas putida EKII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Biotransformation kinetics of Pseudomonas putida for cometabolism of phenol and 4-chlorophenol in the presence of sodium glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academicjournals.org [academicjournals.org]
- 9. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 10. scirp.org [scirp.org]
- 11. agilent.com [agilent.com]
- 12. Fenton Oxidation Kinetics and Intermediates of Nonylphenol Ethoxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process [eeer.org]
- 14. Recommendations for advancing test protocols examining the photo-induced toxicity of petroleum and polycyclic aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
optimizing reaction conditions for 4-Ethoxyphenol synthesis
Welcome to the technical support center for the synthesis of 4-Ethoxyphenol. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (hydroquinone) to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent, such as an ethyl halide or diethyl sulfate.[1][2]
Q2: What are the typical starting materials for the Williamson ether synthesis of this compound?
A2: The typical starting materials are hydroquinone and an ethylating agent. Common ethylating agents include ethyl iodide, ethyl bromide, and diethyl sulfate. A base is also required to deprotonate the hydroquinone.
Q3: What is the primary byproduct I should be aware of during the synthesis?
A3: The primary byproduct is the O-dialkylated product, 1,4-diethoxybenzene. This is formed when both hydroxyl groups of the hydroquinone starting material are etherified. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired mono-ethylated product.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[3] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation of Hydroquinone | - Ensure a sufficiently strong base is used (e.g., NaOH, KOH, or a carbonate base).- Use an appropriate solvent that facilitates the deprotonation. Polar aprotic solvents like DMF or acetonitrile are often effective.[1]- Consider using a phase-transfer catalyst if employing a biphasic system.[4][5] |
| Low Reaction Temperature | - While high temperatures can lead to side reactions, a temperature that is too low will result in a very slow reaction rate.[6]- A typical temperature range for Williamson ether synthesis is 50-100 °C.[1] The optimal temperature should be determined for your specific reactant and solvent system. |
| Poor Quality of Reagents | - Ensure that the hydroquinone, ethylating agent, and solvent are of high purity and dry, as water can interfere with the reaction. |
| Ineffective Ethylating Agent | - The reactivity of ethyl halides follows the order I > Br > Cl. If using a less reactive halide, consider increasing the reaction temperature or time. |
Presence of Impurities
| Impurity | Identification | Troubleshooting and Removal |
| Unreacted Hydroquinone | - Can be identified by TLC or other analytical methods.- Has a significantly different polarity compared to the product. | - Can be removed by extraction with an aqueous base (e.g., NaOH solution) during workup. The phenoxide salt of hydroquinone will be soluble in the aqueous layer. |
| 1,4-Diethoxybenzene (Dialkylated Byproduct) | - Will appear as a less polar spot on TLC compared to this compound. | - Minimize its formation by using a 1:1 molar ratio of hydroquinone to the ethylating agent.- Can be separated from the desired product by column chromatography.[3] |
| Elimination Byproducts | - Can occur if using a secondary or tertiary ethyl halide (not typical for this synthesis but a general consideration for Williamson synthesis).[2] | - Use a primary ethylating agent like ethyl bromide or diethyl sulfate.[2] |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound using hydroquinone and diethyl sulfate.
Materials:
-
Hydroquinone
-
Diethyl sulfate
-
Sodium hydroxide (NaOH)
-
Ethanol (or another suitable solvent)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroquinone in ethanol.
-
Slowly add a solution of sodium hydroxide in water to the flask.
-
Add diethyl sulfate dropwise to the reaction mixture.
-
Heat the mixture to reflux (the exact temperature will depend on the solvent) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with dilute HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.[3]
Data Presentation
Table 1: Reaction Conditions and Yields for this compound Synthesis
| Starting Material | Ethylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| p-Benzoquinone | Ethanol | Amberlyst-15 (catalyst) | Ethanol | Reflux | 4 | 69 | [3] |
| Hydroquinone | Diethyl Sulfate | Weak aqueous alkaline solution | Water | Not specified | Not specified | Not specified | [3] |
Visualizations
Caption: Williamson ether synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Phase Transfer Catalysts | TCI Deutschland GmbH [tcichemicals.com]
- 6. brainly.com [brainly.com]
side reactions of 4-Ethoxyphenol in acidic or basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the handling and reactivity of 4-Ethoxyphenol, with a focus on potential side reactions under acidic and basic conditions. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
Question: My reaction mixture containing this compound turned a dark brown or black color after adding a base. What is happening?
Answer: The discoloration is likely due to the oxidation of the 4-ethoxyphenolate ion (formed under basic conditions) to a highly colored benzoquinone-type species. Phenols are susceptible to oxidation, and this process is significantly accelerated in the presence of a base and an oxidant, such as atmospheric oxygen.
Probable Cause: Air-oxidation of the phenolate.
Suggested Solutions:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.
-
Antioxidants: In some applications, the addition of a small quantity of an antioxidant, such as sodium dithionite or ascorbic acid, may help prevent oxidation. However, ensure the antioxidant is compatible with your desired reaction chemistry.
Question: After an acidic workup or reaction in strong acid, I've observed a new, more polar byproduct on my TLC plate. What could this be?
Answer: The new polar spot is likely hydroquinone, resulting from the acid-catalyzed cleavage of the ethyl ether bond of this compound. This reaction is particularly favorable under harsh acidic conditions (e.g., using strong acids like HBr or HI) and is accelerated by heat.[1][2][3][4]
Probable Cause: Acid-catalyzed ether cleavage.
Suggested Solutions:
-
Milder Acids: If possible, use weaker acids (e.g., acetic acid) or buffered acidic conditions to achieve the desired transformation without promoting ether cleavage.
-
Lower Temperatures: Maintain low temperatures during the reaction and workup to minimize the rate of the cleavage reaction.
-
Limit Exposure Time: Reduce the time the this compound is exposed to strong acidic conditions.
Question: My reaction yield is consistently low when using this compound as a starting material in a Williamson ether synthesis. What are the potential side reactions?
Answer: While this compound is often synthesized via the Williamson ether synthesis, using it as a starting material (as the phenoxide) can present challenges. If the alkyl halide used is sterically hindered (secondary or tertiary), an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene and regenerating the this compound upon workup. Additionally, phenols can sometimes undergo C-alkylation in addition to the desired O-alkylation, leading to isomeric byproducts.
Probable Cause: Competing E2 elimination with hindered alkyl halides or C-alkylation.
Suggested Solutions:
-
Choice of Alkyl Halide: Use primary or methyl halides to favor the SN2 pathway.
-
Solvent Choice: Employ polar aprotic solvents like DMF or acetonitrile, which are known to promote SN2 reactions.
-
Temperature Control: Running the reaction at the lowest feasible temperature can sometimes favor the substitution pathway over elimination.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of this compound under acidic and basic conditions?
A1: The two primary side reactions are:
-
Under Acidic Conditions: Cleavage of the ether bond. In the presence of strong acids, particularly hydrohalic acids like HBr or HI, the ether oxygen can be protonated, making it a good leaving group. A subsequent nucleophilic attack by a halide ion on the ethyl group leads to the formation of hydroquinone and an ethyl halide. The presence of the phenolic hydroxyl group in this compound can increase the rate of this cleavage by up to two orders of magnitude compared to non-phenolic analogs.[5]
-
Under Basic Conditions: Oxidation to a benzoquinone derivative. The phenolate ion formed in basic media is highly susceptible to oxidation, often by atmospheric oxygen, to form colored quinone species.[6][7]
| Condition | Primary Side Reaction | Major Byproducts | Factors Promoting Reaction |
| Strong Acid (e.g., HBr, HI) | Ether Cleavage | Hydroquinone, Ethyl Halide | High Temperature, Prolonged Reaction Time |
| Base + Oxidant (e.g., O₂) | Oxidation | Ethoxy-p-benzoquinone | Presence of Oxygen, Elevated Temperature |
Q2: How can I prevent the degradation of this compound during storage and in my experiments?
A2: To ensure the stability of this compound:
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from strong oxidizing agents and bases.[5][8] Some suppliers recommend storage under an inert atmosphere.
-
Experimental Handling (Basic Conditions): When conducting reactions under basic conditions, it is crucial to exclude oxygen. This can be achieved by using degassed solvents and maintaining an inert atmosphere (Nitrogen or Argon) throughout the experiment.
-
Experimental Handling (Acidic Conditions): When strong acids are necessary, use the mildest possible conditions. This includes using the lowest effective concentration of acid, maintaining low temperatures (e.g., 0 °C or below), and keeping the reaction time as short as possible.
Experimental Protocols
Protocol 1: General Procedure to Minimize Oxidation of this compound under Basic Conditions
This protocol provides a general workflow for reactions where this compound is deprotonated and used as a nucleophile, while minimizing oxidative side reactions.
-
Solvent Degassing: Prior to use, degas the reaction solvent (e.g., DMF, THF, Acetonitrile) by sparging with dry nitrogen or argon for at least 30 minutes.
-
Apparatus Setup: Assemble the reaction glassware and flame-dry it under vacuum or oven-dry it to remove moisture. Allow the apparatus to cool to room temperature under a positive pressure of an inert gas.
-
Reagent Addition: Add this compound to the reaction flask. Purge the flask with the inert gas for several minutes.
-
Solvent Transfer: Transfer the degassed solvent to the reaction flask via cannula or a syringe.
-
Base Addition: Add the base (e.g., sodium hydride, potassium carbonate) portion-wise under a positive flow of inert gas. Stir the mixture until deprotonation is complete (this may be indicated by a color change or the cessation of gas evolution if using NaH).
-
Reaction Execution: Add the electrophile and conduct the reaction under a constant positive pressure of the inert gas.
-
Workup: Upon completion, the reaction should be quenched and worked up promptly. If an aqueous workup is required, using deoxygenated water can further minimize oxidation.
Protocol 2: General Procedure for Reactions in Acid While Minimizing Ether Cleavage
This protocol outlines steps to consider when this compound must be subjected to acidic conditions.
-
Temperature Control: Cool the reaction vessel to a low temperature (e.g., 0 °C or -20 °C) in an appropriate cooling bath before adding any acid.
-
Acid Selection: Choose the mildest acid that can effectively catalyze the desired reaction. Avoid using concentrated HBr or HI unless ether cleavage is the intended outcome.
-
Acid Addition: Add the acid slowly and dropwise to the solution of this compound, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Closely monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS). The goal is to stop the reaction as soon as the starting material is consumed, to prevent prolonged exposure to the acidic medium.
-
Neutralization: Promptly and carefully neutralize the reaction mixture upon completion by pouring it into a cold, stirred solution of a weak base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Immediately proceed with the extraction of the product into an organic solvent to separate it from the aqueous acidic/basic environment.
Visualizing Side Reaction Pathways
The following diagrams illustrate the key side reaction pathways for this compound.
Caption: Acid-catalyzed ether cleavage of this compound.
Caption: Base-mediated oxidation of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound side reactions.
References
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of action of 4‐substituted phenols to induce vitiligo and antimelanoma immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. photophysics.com [photophysics.com]
- 8. Deep Learning to Predict the Formation of Quinone Species in Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4-Ethoxyphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Ethoxyphenol.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound are recrystallization, vacuum distillation, and column chromatography. Sublimation can also be employed for small-scale purification of compounds with suitable vapor pressure characteristics. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the available equipment.
Q2: What are the typical physical properties of this compound?
A2: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods.
| Property | Value | Citations |
| Appearance | White to beige crystalline powder or chunks. | [1] |
| Melting Point | 64-67 °C | [2] |
| Boiling Point | 246-247 °C at 760 mmHg; 121 °C at 9 mmHg. | [3] |
| Solubility | Slightly soluble in water; soluble in ethanol, oils, DMSO, and methanol. | [2][3][4][5] |
Q3: What are the common impurities in crude this compound?
A3: Crude this compound, often synthesized from the etherification of hydroquinone, can contain several impurities. The nature of these impurities depends on the synthetic route and reaction conditions.
| Impurity | Source | Removal Method(s) |
| Hydroquinone | Unreacted starting material. | Column chromatography, recrystallization, or a wash with a dilute base. |
| 1,4-Diethoxybenzene | Over-alkylation of hydroquinone. | Column chromatography or fractional distillation. |
| Phenol | Potential starting material impurity or byproduct. | Column chromatography or distillation. |
| p-Benzoquinone | Oxidation of hydroquinone or this compound. | Treatment with a reducing agent (e.g., sodium bisulfite wash) followed by another purification step. |
| Polymerized Phenolic Resins | Polymerization of phenol or hydroquinone under certain conditions. | Filtration after dissolving the crude product in a suitable solvent; the resins are often insoluble. |
| Residual Solvents | Solvents used in the synthesis (e.g., ethanol, benzene). | Drying under vacuum. |
Troubleshooting Guides
Recrystallization Issues
Problem: The this compound "oils out" instead of crystallizing.
This phenomenon occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of the impure compound is lower than the temperature of the solution.
Solutions:
-
Increase Solvent Volume: Add a small amount of additional hot solvent to the mixture to ensure the compound remains dissolved at a slightly lower temperature.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This provides more time for crystal nucleation and growth.
-
Use a Different Solvent System: Experiment with different solvents or solvent mixtures. A solvent with a lower boiling point might prevent the solution from being hotter than the compound's melting point.
-
Seed Crystals: Introduce a few pure crystals of this compound to the cooled solution to induce crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
Problem: No crystals form upon cooling.
Solutions:
-
Insufficient Concentration: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Induce Crystallization: Use seed crystals or the scratching technique as described above.
-
Cool to a Lower Temperature: If cooling to room temperature is unsuccessful, try cooling the solution in an ice bath or even a dry ice/acetone bath.
Problem: Poor recovery of purified this compound.
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.
-
Ensure Complete Crystallization: Allow sufficient time for crystallization at a low temperature.
-
Cold Solvent Wash: Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of the product.
Column Chromatography Issues
Problem: Poor separation of this compound from impurities.
Solutions:
-
Optimize Solvent System: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of ethyl acetate and petroleum ether/hexane) to find the optimal eluent for separation.
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute non-polar impurities, followed by the this compound, and finally more polar impurities.
-
Adjust Column Parameters: Use a longer column or a finer mesh silica gel for better resolution.
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
Vacuum Distillation Issues
Problem: The this compound is decomposing during distillation.
Solutions:
-
Reduce the Pressure: A lower pressure will decrease the boiling point of the this compound, reducing the risk of thermal decomposition.
-
Use a Fractionating Column: For closer boiling impurities, a fractionating column can improve separation efficiency at a lower temperature.
-
Ensure a Leak-Free System: A good vacuum is essential. Check all joints and connections for leaks.
Experimental Protocols
Recrystallization Protocol
This protocol provides a general guideline for the recrystallization of crude this compound. The optimal solvent and volumes should be determined on a small scale first.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Toluene, Heptane/Ethyl Acetate mixture, or water)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. Add more solvent in small portions if necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
| Parameter | Recommended Value/Range |
| Solvent Ratio (Solute:Solvent) | Start with approx. 1:5 (w/v) and add more solvent as needed. |
| Expected Yield | 70-90% (dependent on initial purity) |
Column Chromatography Protocol
This protocol describes the purification of this compound using silica gel column chromatography.[6]
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent: Ethyl acetate and petroleum ether (or hexane)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into the chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution is often effective:
-
Start with a low polarity mixture (e.g., 5% ethyl acetate in petroleum ether).
-
Gradually increase the polarity (e.g., to 10%, 15%, 20% ethyl acetate) to elute the compounds.
-
-
Fraction Collection: Collect the eluate in small fractions in separate test tubes.
-
Analysis: Analyze the fractions using thin-layer chromatography (TLC) to identify which fractions contain the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
| Parameter | Recommended Value/Range |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) |
| Mobile Phase (Eluent) | Ethyl Acetate / Petroleum Ether (or Hexane) Gradient |
| Initial Eluent Ratio | ~5:95 (Ethyl Acetate:Petroleum Ether) |
| Final Eluent Ratio | ~30:70 (Ethyl Acetate:Petroleum Ether) |
Vacuum Distillation Protocol
Materials:
-
Crude this compound
-
Distillation flask
-
Condenser
-
Receiving flask
-
Vacuum pump
-
Heating mantle
-
Thermometer
Procedure:
-
Setup: Assemble the vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly sealed.
-
Charging the Flask: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips.
-
Applying Vacuum: Connect the apparatus to the vacuum pump and slowly evacuate the system.
-
Heating: Once the desired pressure is reached and stable, begin heating the distillation flask with the heating mantle.
-
Distillation: Collect the fraction that distills at the expected boiling point for the given pressure.
-
Cooling: After the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before releasing the vacuum.
| Pressure (mmHg) | Approximate Boiling Point (°C) |
| 9 | 121 |
| 760 | 246-247 |
Visual Guides
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting guide for common recrystallization problems.
References
Technical Support Center: Recrystallization of 4-Ethoxyphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of 4-Ethoxyphenol.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve this compound completely at elevated temperatures but only sparingly at room temperature or below. Based on available data, a mixture of a good solvent (like dichloromethane or ethyl acetate) and a poor solvent (like petroleum ether or hexane) is often effective.[1] For instance, a dichloromethane-petroleum ether mixture has been successfully used for the crystallization of this compound after chromatographic purification.[1] It is crucial to perform a solvent screen to determine the optimal solvent or solvent system for your specific purity requirements and scale.
Q2: What are the key physical properties of this compound relevant to its recrystallization?
A2: Key properties include its melting point of 66-67 °C and its solubility profile.[2] It is moderately soluble in ethanol, soluble in oils and DMSO, and has limited solubility in water.[2][3] This information is vital for selecting an appropriate recrystallization solvent.
Q3: My this compound is not dissolving in the hot solvent. What should I do?
A3: If this compound is not dissolving, you can try the following:
-
Increase the temperature: Ensure your solvent is heated to its boiling point, taking necessary safety precautions.
-
Add more solvent: Add small increments of the hot solvent until the solid dissolves completely. Be mindful that adding too much solvent will reduce your yield.
-
Switch to a better solvent: The chosen solvent may not be suitable. Refer to the solubility data to select a solvent in which this compound has higher solubility at elevated temperatures.
Q4: No crystals are forming upon cooling. What could be the reason?
A4: Several factors can inhibit crystallization:
-
Supersaturation has not been reached: You may have used too much solvent. Try evaporating some of the solvent to increase the concentration of this compound.
-
Cooling too quickly: Rapid cooling can sometimes lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Solution is too pure: Sometimes, trace impurities can inhibit crystal nucleation. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystallization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Oiling Out (Formation of a liquid layer instead of solid crystals) | The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent even at low temperatures. The solution is cooling too rapidly. | Use a lower-boiling point solvent or a solvent mixture. Ensure slow cooling of the solution. Try adding a seed crystal to encourage crystallization over oiling. |
| Low Yield of Crystals | Too much solvent was used. The compound has significant solubility in the cold solvent. Crystals were lost during filtration. | Evaporate some of the solvent before cooling. Cool the solution for a longer period or at a lower temperature. Ensure the filtration apparatus is set up correctly and wash the crystals with a minimal amount of ice-cold solvent. |
| Colored Impurities in Crystals | The impurity is co-crystallizing with the product. The impurity is adsorbed onto the surface of the crystals. | Perform a pre-purification step like column chromatography.[1] Add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtration. Wash the crystals with a small amount of cold, fresh solvent. |
| Crystals are very fine or powdery | The solution was cooled too quickly or agitated during cooling. | Allow the solution to cool slowly and undisturbed. Consider using a solvent system that promotes slower crystal growth. |
Quantitative Data
The following table summarizes the known solubility of this compound in various solvents. Quantitative data on the temperature dependence of solubility is limited in the literature; therefore, a qualitative description is provided. It is highly recommended to perform a solvent screening to determine the optimal conditions for your experiment.
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Notes |
| Water | Slightly soluble to soluble[2] | Increased solubility | May be suitable for recrystallization if the solubility difference is significant. |
| Ethanol | Moderately soluble[2] | Highly soluble | May require the addition of an anti-solvent like water for efficient crystallization. |
| DMSO | Soluble (≥22.1 mg/mL)[4] | Highly soluble | High boiling point may make it difficult to remove. |
| Dichloromethane | Expected to be soluble | Highly soluble | Often used in combination with a poor solvent like petroleum ether.[1] |
| Petroleum Ether / Hexane | Expected to be poorly soluble | Sparingly soluble | Good as an anti-solvent. |
| Oils | Soluble[2] | Highly soluble | Not typically used for recrystallization due to their non-volatile nature. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This protocol is suitable when a single solvent with a significant temperature-dependent solubility for this compound is identified.
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue adding small portions of the hot solvent until all the this compound has just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of this compound.
Protocol 2: Two-Solvent Recrystallization
This method is used when no single solvent is ideal. It involves a "good" solvent that readily dissolves this compound and a "poor" solvent in which it is insoluble.
-
Dissolution: Dissolve the impure this compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.
-
Re-dissolution: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.
Visualizations
Caption: General workflow for the recrystallization of this compound.
References
troubleshooting peak splitting in NMR spectrum of 4-Ethoxyphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the 1H NMR spectrum of 4-Ethoxyphenol, with a focus on addressing peak splitting issues.
Frequently Asked Questions (FAQs)
Q1: Why is the hydroxyl (-OH) proton of this compound typically a broad singlet and not showing any splitting?
A1: The proton of the hydroxyl group in phenols like this compound often appears as a broad singlet in the 1H NMR spectrum due to rapid chemical exchange with other acidic protons, such as trace amounts of water in the NMR solvent.[1][2] This exchange happens on a timescale that is faster than the NMR experiment can resolve the coupling between the -OH proton and adjacent protons, leading to an averaged, broad signal. The presence of acidic or basic impurities can catalyze this exchange, further contributing to the broadening and lack of splitting.[1][2]
Q2: My aromatic signals for this compound are overlapping and difficult to interpret. What can I do?
A2: Overlapping aromatic signals can be a common issue. Here are a few troubleshooting steps:
-
Change the NMR Solvent: Switching to a different deuterated solvent can alter the chemical shifts of your aromatic protons, potentially resolving the overlap.[3] Aromatic solvents like benzene-d6 can induce different chemical shifts compared to chlorinated solvents like chloroform-d6 due to anisotropic effects.[3]
-
Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer will increase the dispersion of the signals, often leading to better resolution of overlapping peaks.
-
Adjust Sample Concentration: Varying the concentration of your sample can sometimes slightly alter chemical shifts, which might be enough to resolve overlapping peaks.[3]
Q3: I see unexpected splitting in the ethoxy group signals (the quartet and triplet). What could be the cause?
A3: The ethoxy group of this compound should ideally appear as a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, due to coupling with each other. If you observe more complex splitting, consider the following:
-
Presence of Impurities: The most likely cause is the presence of an impurity with signals in the same region. Check your sample purity by other analytical methods like LC-MS or GC-MS.
-
Second-Order Effects: At lower magnetic field strengths, if the chemical shift difference between the methylene and methyl protons is not significantly larger than their coupling constant, second-order effects (roofing) can distort the ideal splitting pattern. However, for this compound, this is less common.
Q4: How can I definitively identify the hydroxyl (-OH) proton peak in my spectrum?
A4: A simple and effective method is the "D2O shake."[1] Add a drop of deuterium oxide (D2O) to your NMR tube, shake it gently, and re-acquire the spectrum. The acidic -OH proton will exchange with a deuterium atom from the D2O. Since deuterium is not observed in a standard 1H NMR experiment, the original -OH peak will disappear or significantly decrease in intensity, confirming its identity.[1]
Q5: The chemical shift of my hydroxyl peak is different from the literature value. Why is that?
A5: The chemical shift of the phenolic -OH proton is highly sensitive to the experimental conditions.[4][5] Factors that can cause variations include:
-
Solvent: The choice of deuterated solvent has a significant impact on the chemical shift due to differences in hydrogen bonding.[4]
-
Concentration: The concentration of the sample can affect the extent of intermolecular hydrogen bonding, leading to changes in the chemical shift.[3]
-
Temperature: Temperature influences the equilibrium of hydrogen bonding, which in turn affects the chemical shift of the -OH proton.[4]
-
Water Content: The amount of residual water in the NMR solvent can also influence the chemical shift.[5]
Troubleshooting Peak Splitting Issues
This section provides a systematic approach to troubleshooting common peak splitting problems in the 1H NMR spectrum of this compound.
Quantitative Data Summary
The following table summarizes the expected 1H NMR data for this compound in a common NMR solvent. Note that chemical shifts (δ) can vary based on experimental conditions.
| Protons | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| -CH3 (ethoxy) | ~1.4 | Triplet (t) | ~7.0 |
| -CH2- (ethoxy) | ~4.0 | Quartet (q) | ~7.0 |
| Ar-H (adjacent to -OH) | ~6.8 | Doublet (d) | ~9.0 |
| Ar-H (adjacent to -OEt) | ~6.9 | Doublet (d) | ~9.0 |
| -OH | Variable (typically 4-8) | Singlet (s, often broad) | N/A |
Note: Data is approximate and can vary based on solvent and concentration.
Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum of this compound
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of pure this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If not, gentle warming or sonication may be applied.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity. This is a critical step for obtaining sharp peaks and resolving fine splitting.
-
Tune and match the probe for the 1H nucleus.
3. Data Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 8 or 16 for a concentrated sample, more for a dilute sample).
-
Set the relaxation delay (d1) to at least 1-2 seconds to ensure quantitative integration.
-
Acquire the Free Induction Decay (FID).
4. Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum to obtain a flat baseline.
-
Reference the spectrum. If using CDCl3, reference the residual solvent peak to 7.26 ppm. If using DMSO-d6, reference the residual solvent peak to 2.50 ppm.
-
Integrate the peaks.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Visual Troubleshooting Guides
The following diagrams illustrate the logic for troubleshooting common issues with the 1H NMR spectrum of this compound.
Caption: Troubleshooting workflow for peak splitting in this compound NMR.
Caption: Potential causes of common this compound NMR spectral features.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Troubleshooting [chem.rochester.edu]
- 4. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. che.hw.ac.uk [che.hw.ac.uk]
improving the shelf life of 4-Ethoxyphenol solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the shelf life of 4-Ethoxyphenol solutions. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory work.
Troubleshooting Guide
Discolored solutions, unexpected precipitation, and loss of compound activity are common issues when working with this compound. This guide provides solutions to these and other frequently encountered problems.
| Issue | Potential Cause | Recommended Solution |
| Solution turns yellow, brown, or pink | Oxidation of the phenol group due to exposure to air and/or light. This is a common issue with phenolic compounds, leading to the formation of colored quinone-type byproducts.[1][2][3][4] | Prepare solutions fresh whenever possible.Store stock solutions under an inert atmosphere (e.g., nitrogen or argon).Use amber vials or wrap containers in aluminum foil to protect from light.[4]Store solutions at recommended low temperatures (-20°C for short-term, -80°C for long-term). |
| Precipitate forms in the solution | The concentration of this compound exceeds its solubility in the chosen solvent at the storage temperature.Change in pH of the solution affecting solubility.Degradation products may be less soluble. | Ensure the desired concentration is below the solubility limit of this compound in the specific solvent at the storage temperature.If solubility is an issue, consider a different solvent or a co-solvent system.For aqueous solutions, check and buffer the pH to maintain solubility.Filter the solution using a syringe filter (e.g., 0.22 µm) to remove any insoluble impurities or degradation products. |
| Loss of biological activity or inconsistent results | Chemical degradation of this compound. This can be accelerated by improper storage conditions, leading to a lower effective concentration of the active compound. | Strictly adhere to recommended storage conditions (see FAQ section).Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.Regularly check the purity of the stock solution using analytical methods like HPLC, especially for long-term studies.Prepare fresh dilutions from a recently validated stock solution for critical experiments. |
| Inconsistent analytical readings (e.g., HPLC, UV-Vis) | Degradation of the compound in the analytical sample.Interaction of the compound with the analytical column or mobile phase.Contamination of the solvent or glassware. | Prepare analytical samples immediately before analysis.Ensure the mobile phase is compatible with this compound and free of contaminants.Use high-purity solvents and thoroughly clean all glassware.If using HPLC, consider using a column specifically designed for phenolic compounds. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound solutions to maximize their shelf life.
Q1: What are the primary factors that cause this compound solutions to degrade?
A1: The primary factors contributing to the degradation of this compound solutions are:
-
Oxidation: Exposure to atmospheric oxygen is a major cause of degradation for phenolic compounds, leading to the formation of colored byproducts.[1][2][4]
-
Light: Photodegradation can occur upon exposure to light, particularly UV radiation.[4]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[4]
-
pH: The stability of phenolic compounds can be pH-dependent. Extreme pH values can catalyze hydrolysis or oxidation.
-
Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation.[4]
Q2: What are the recommended storage conditions for this compound solutions?
A2: To ensure the stability of your this compound solutions, adhere to the following storage guidelines:
| Storage Condition | Solvent | Recommended Temperature | Maximum Shelf Life |
| Short-term | DMSO, Ethanol | -20°C | 1 month |
| Long-term | DMSO, Ethanol | -80°C | 6 months |
| Aqueous Solutions | Buffered to a stable pH | 2-8°C (for immediate use) or frozen | Varies, testing recommended |
Data compiled from general recommendations for phenolic compounds and should be validated for specific experimental needs.
Q3: How can I tell if my this compound solution has degraded?
A3: Visual inspection can be an initial indicator. A change in color from colorless to yellow, brown, or pink suggests oxidation.[1][2][3] The formation of a precipitate can also indicate degradation or solubility issues. For a quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to determine the purity and concentration of this compound in the solution.
Q4: Is it necessary to use an inert gas when storing this compound solutions?
A4: For long-term storage or for applications that are highly sensitive to the compound's purity, storing solutions under an inert atmosphere (such as argon or nitrogen) is highly recommended. This minimizes contact with oxygen and significantly reduces oxidative degradation.
Experimental Protocols
Detailed methodologies for key experiments related to the stability and analysis of this compound solutions are provided below.
Protocol 1: Accelerated Stability Study of this compound in Solution
This protocol outlines a method for conducting an accelerated stability study to predict the long-term stability of a this compound solution.
Objective: To assess the stability of a this compound solution under elevated temperature conditions.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, Ethanol, buffered aqueous solution)
-
Amber glass vials with screw caps
-
Calibrated stability chambers or ovens set to 40°C and 50°C
-
HPLC system with a suitable column (e.g., C18)
-
High-purity water and acetonitrile for mobile phase
-
Analytical balance and volumetric flasks
Procedure:
-
Prepare a stock solution of this compound at the desired concentration in the chosen solvent.
-
Aliquot the solution into multiple amber glass vials, ensuring each vial is filled to a similar level to maintain a consistent headspace.
-
Tightly cap the vials. For extra protection against oxidation, the headspace can be purged with an inert gas before sealing.
-
Place a set of vials in each stability chamber (40°C and 50°C) and store a control set at the recommended long-term storage temperature (-80°C).
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each temperature condition.
-
Allow the vials to equilibrate to room temperature.
-
Analyze the concentration and purity of this compound in each sample using a validated stability-indicating HPLC method (see Protocol 2).
-
Record any changes in physical appearance (color, clarity, precipitation).
-
Plot the concentration of this compound as a function of time for each temperature to determine the degradation kinetics.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.
Objective: To quantify the concentration of this compound and detect the presence of degradation products.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile. The gradient can be optimized to achieve good separation. A starting point could be:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B
-
30-35 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (or the λmax of this compound)
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to create a calibration curve.
-
Sample Preparation: Dilute the samples from the stability study (Protocol 1) with the mobile phase to fall within the range of the calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Processing: Integrate the peak corresponding to this compound and any new peaks that appear over time, which are indicative of degradation products.
-
Quantification: Use the calibration curve to determine the concentration of this compound in the samples at each time point.
Visualizations
The following diagrams illustrate key concepts and workflows related to the stability of this compound solutions.
Caption: Oxidative degradation of this compound.
Caption: Stability study experimental workflow.
Caption: Decision tree for handling discolored solutions.
References
Technical Support Center: Interference of 4-Ethoxyphenol in Analytical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by 4-Ethoxyphenol in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it encountered?
A1: this compound is an aromatic ether and a member of the phenol class of compounds.[1] It is used as a flavoring agent and has been identified in natural products like Illicium verum (star anise).[1] Due to its presence in various chemical libraries and natural extracts, it may be inadvertently introduced into analytical assays.
Q2: What is the primary mechanism of interference by this compound in analytical assays?
A2: The primary and most well-documented mechanism of interference is the enhancement of chemiluminescence in assays utilizing horseradish peroxidase (HRP) and luminol.[2][3] Phenolic compounds, including this compound, can act as enhancers, leading to a significant increase in signal intensity. This can result in falsely elevated readings or a misinterpretation of results, particularly in enzyme-linked immunosorbent assays (ELISAs) and other HRP-based detection systems.
Q3: Can this compound interfere with other types of assays, such as those based on fluorescence or luciferase?
A3: While the most prominent interference is with HRP-based chemiluminescence, it is always a good practice to consider other potential interferences for any compound being studied. However, there is currently limited direct evidence to suggest that this compound is a significant interferent in fluorescence or luciferase-based assays through mechanisms like autofluorescence or direct enzyme inhibition. It is not commonly flagged as a Pan-Assay Interference Compound (PAINS).
Q4: How can I determine if this compound is interfering with my HRP-based assay?
A4: The most direct method is to run a control experiment. This involves performing the assay with and without the addition of this compound in the absence of the analyte of interest. A significant increase in signal in the presence of this compound would indicate interference.
Troubleshooting Guides
Issue 1: Unusually High Signal in an HRP-Luminol Based Assay (e.g., ELISA)
Possible Cause: Enhancement of the HRP-catalyzed luminol reaction by this compound.
Troubleshooting Steps:
-
Run a Blank Control with this compound:
-
Prepare a reaction mixture containing all assay components (buffer, substrate, HRP) except for the analyte.
-
Add this compound at the same concentration as in your experimental samples.
-
If you observe a significant signal in this blank control, it confirms interference.
-
-
Perform a Serial Dilution:
-
If interference is confirmed, serially diluting the sample containing this compound may help to reduce the enhancement effect to a negligible level.[4]
-
-
Use an Alternative Substrate:
-
Consider using a non-luminol-based HRP substrate, such as TMB (3,3',5,5'-tetramethylbenzidine), which may be less susceptible to enhancement by phenolic compounds.
-
-
Implement a Wash Step:
-
If possible in your assay format, introduce a wash step after sample incubation and before the addition of the HRP substrate to remove unbound this compound.
-
Issue 2: Inconsistent or Non-Reproducible Results in a High-Throughput Screen (HTS)
Possible Cause: Unrecognized interference from this compound or structurally similar compounds in the screening library.
Troubleshooting Steps:
-
Flag Phenolic Compounds:
-
Computationally flag all compounds in your screening library containing a phenol substructure for potential HRP enhancement.
-
-
Perform a Counter-Screen:
-
A counter-screen is an assay designed to identify interfering compounds.[5] For HRP-based assays, a simple counter-screen would be to test all "hit" compounds in an assay containing only HRP, luminol, and hydrogen peroxide. A positive signal in this assay would indicate a potential enhancer.
-
-
Consult PAINS Databases:
-
While this compound itself is not a classic PAINS compound, it's prudent to check public databases for alerts on structurally similar compounds that may have been flagged for assay interference.
-
Quantitative Data on Phenolic Enhancement of HRP-Luminol Chemiluminescence
| Phenolic Compound | Concentration | Fold Enhancement of Chemiluminescence | Reference |
| 4-Iodophenol | 0.25 mM | Varies with HRP concentration | [2] |
| 4-Bromophenol | Not Specified | High RLU values observed | [2] |
| 4-(Imidazol-1-yl)phenol | 1 mM | Optimal for low HRP concentrations | [2] |
| 4-Methoxyphenol | Not Specified | Utilized as a luminol signal enhancer | [3] |
Note: RLU = Relative Light Units. The enhancement is dependent on the concentrations of HRP, luminol, and hydrogen peroxide.
Experimental Protocols
Protocol 1: Counter-Screen for HRP-Luminol Enhancement
Objective: To identify compounds that enhance the HRP-catalyzed luminol reaction.
Materials:
-
Test compound (e.g., this compound)
-
Horseradish Peroxidase (HRP)
-
Luminol solution
-
Hydrogen peroxide (H₂O₂) solution
-
Tris-HCl buffer (0.01 M, pH 9.0)[2]
-
96-well white, opaque microplate
-
Chemiluminescence plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In the wells of the microplate, add the Tris-HCl buffer.
-
Add the test compound to the desired final concentration. Include a vehicle control (solvent only).
-
Add HRP to a final concentration similar to that used in your primary assay.
-
Prepare the detection reagent by mixing the luminol and H₂O₂ solutions according to your standard assay protocol.
-
Initiate the reaction by adding the detection reagent to all wells.
-
Immediately measure the chemiluminescence signal in a plate reader.
-
Interpretation: A significantly higher signal in the wells containing the test compound compared to the vehicle control indicates enhancement.
Protocol 2: Mitigation of Interference by Sample Dilution
Objective: To reduce the interference of an enhancing compound to a negligible level.
Procedure:
-
Once interference has been confirmed, prepare a series of dilutions of your test sample (e.g., 1:10, 1:100, 1:1000) in the appropriate assay buffer.
-
Run your standard assay protocol with the diluted samples.
-
Analyze the results to find the dilution factor at which the signal from a known negative sample is no longer falsely elevated. This dilution factor should then be applied to all experimental samples.[4]
Visualizations
Caption: Mechanism of this compound interference in HRP-luminol assays.
Caption: Troubleshooting workflow for suspected this compound interference.
References
- 1. This compound | C8H10O2 | CID 12150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Study on Enhancement Principle and Stabilization for the Luminol-H2O2-HRP Chemiluminescence System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. myadlm.org [myadlm.org]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Safe Disposal of 4-Ethoxyphenol Waste
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of 4-Ethoxyphenol waste. The information is presented in a question-and-answer format to directly address potential issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3] Therefore, proper handling and disposal are crucial to prevent harm to personnel and the environment.
Q2: What personal protective equipment (PPE) should be worn when handling this compound waste?
A2: When handling this compound waste, it is essential to wear appropriate personal protective equipment, including:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side-shields or goggles.[2]
-
Body Protection: A lab coat and closed-toe footwear are the minimum requirements. For larger quantities or where splashing is possible, an impervious apron should be worn.[1]
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhaling dust or vapors.[4]
Q3: How should I store this compound waste before disposal?
A3: this compound waste should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[2][4] The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[5] The container should be kept tightly closed when not in use.[1][5]
Q4: What are the approved methods for the disposal of this compound waste?
A4: this compound waste must be disposed of as hazardous waste through a licensed and approved waste disposal company.[1][3] The most common disposal method is incineration at a permitted hazardous waste facility.[4][6] Another potential method for aqueous waste is chemical degradation through advanced oxidation processes, such as Fenton oxidation, to break down the compound into less harmful substances before final disposal.
Q5: Can I dispose of small amounts of this compound waste down the drain?
A5: No, you should not dispose of this compound waste down the drain.[4] It is toxic to aquatic life, and this method of disposal is not compliant with environmental regulations.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and disposal of this compound waste.
Issue 1: Spills and Leaks
-
Q: What should I do if I spill this compound powder or a solution containing it?
-
A:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure the area is well-ventilated, preferably within a chemical fume hood.[4]
-
Wear Appropriate PPE: Before cleaning the spill, ensure you are wearing the correct PPE, including gloves, eye protection, and a lab coat.[1]
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste. Avoid creating dust.[4] For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand, and place it into a labeled hazardous waste container.[7]
-
Clean the Area: Decontaminate the spill area with a suitable solvent and then wash with soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
-
-
Issue 2: Chemical Degradation (Fenton Oxidation)
-
Q: I performed a Fenton oxidation to degrade an aqueous solution of this compound, but the degradation is incomplete. What could be the cause?
-
A: Incomplete degradation can be due to several factors:
-
Incorrect pH: The Fenton reaction is highly pH-dependent and is most effective in an acidic medium, typically at a pH of 3.[8] If the pH is too high or too low, the generation of hydroxyl radicals will be inefficient.
-
Suboptimal Reagent Concentrations: The ratio of hydrogen peroxide (H₂O₂) to ferrous iron (Fe²⁺) is critical. An excess or deficit of either reagent can hinder the reaction.
-
Presence of Scavengers: Other substances in the waste solution may be competing for the hydroxyl radicals, reducing the efficiency of this compound degradation.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.
-
-
-
Q: The solution turned a dark brown color during the Fenton oxidation. Is this normal?
-
A: Yes, the formation of a dark brown color is a common observation during the Fenton oxidation of phenolic compounds.[9] This is due to the formation of colored intermediates, such as benzoquinones and charge-transfer complexes.[9] The color should fade as the degradation process continues and these intermediates are further broken down.
-
Issue 3: Incineration
-
Q: Are there any special preparations required before sending this compound waste for incineration?
-
A: Yes, solid this compound is often dissolved in a combustible solvent before being sent for incineration.[4] This facilitates the complete combustion of the compound. Always consult with your institution's environmental health and safety office or the licensed waste disposal company for their specific requirements.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Chemical Degradation | ||
| Optimal pH for Fenton Oxidation | 3 | [8] |
| Incineration | ||
| General Temperature Range for Phenolic Waste | 300–850 °C | |
| Regulatory | ||
| Hazardous Waste Classification | Must be determined according to 40 CFR 261.3 and state/local regulations. | [1] |
Experimental Protocols
Adapted Protocol for Chemical Degradation of Aqueous this compound Waste via Fenton Oxidation
Disclaimer: This protocol is adapted from established methods for the degradation of phenol. It should be tested on a small scale and validated for this compound before being implemented for larger quantities of waste.
Objective: To degrade this compound in an aqueous solution to less harmful byproducts.
Materials:
-
Aqueous waste containing this compound
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment
-
pH meter or pH strips
-
Stir plate and stir bar
-
Reaction vessel (e.g., beaker or flask) within a fume hood
Procedure:
-
Sample Preparation: Take a known volume of the aqueous this compound waste and place it in the reaction vessel.
-
pH Adjustment: While stirring, slowly add sulfuric acid to adjust the pH of the solution to 3.0.[8]
-
Addition of Ferrous Sulfate: Add the ferrous sulfate heptahydrate to the solution. The optimal concentration may need to be determined experimentally, but a starting point can be a molar ratio of Fe²⁺ to this compound of 1:10.
-
Initiation of Reaction: Slowly add the 30% hydrogen peroxide to the solution. The optimal concentration will also need to be determined, but a starting point can be a molar ratio of H₂O₂ to this compound of 10:1. Caution: The reaction can be exothermic. Add the H₂O₂ slowly and monitor the temperature.
-
Reaction: Allow the reaction to proceed with continuous stirring for a set amount of time (e.g., 60-120 minutes).
-
Quenching and Neutralization: After the reaction period, quench any remaining H₂O₂ by adding a small amount of sodium sulfite or by raising the pH to above 7 with sodium hydroxide. Neutralize the final solution to a pH between 6 and 8 before disposal as aqueous waste, in accordance with local regulations.
-
Analysis (Optional): To verify the degradation, a sample can be taken before and after the treatment and analyzed using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. encamp.com [encamp.com]
- 2. epa.gov [epa.gov]
- 3. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 4. youtube.com [youtube.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process [eeer.org]
- 9. e3s-conferences.org [e3s-conferences.org]
4-Ethoxyphenol Catalyst Compatibility: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethoxyphenol and various catalysts.
Section 1: Etherification Reactions (e.g., Williamson Ether Synthesis)
The Williamson ether synthesis is a common method for preparing ethers from an alkoxide and a primary alkyl halide. For this compound, this involves deprotonating the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile.
Frequently Asked Questions (FAQs)
Q1: My Williamson ether synthesis using this compound has a very low yield. What are the common causes?
A1: Low yields in this reaction are typically due to competing side reactions, improper reaction conditions, or issues with the reagents. Key factors to investigate include:
-
Steric Hindrance: The Williamson synthesis is an S_N2 reaction, which is sensitive to steric bulk. While the 4-ethoxyphenoxide is relatively unhindered, using secondary or tertiary alkyl halides will lead to a competing E2 elimination reaction, producing alkenes instead of the desired ether. Always use a primary alkyl halide for the best results.[1][2]
-
Base Strength: The base used to deprotonate the phenol must be strong enough to form the phenoxide but not so strong that it promotes side reactions with the alkyl halide. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
-
Solvent Choice: The solvent should be aprotic to avoid solvating the nucleophilic phenoxide, which would reduce its reactivity. Common choices include N,N-dimethylformamide (DMF), acetonitrile, or toluene.[3] Using protic solvents like water or ethanol can lead to the solvent itself acting as a nucleophile.[3]
-
Reaction Temperature: Higher temperatures can favor the E2 elimination side reaction.[2] The reaction should be run at the lowest temperature that allows for a reasonable reaction rate. Gentle reflux is often sufficient.[4]
-
Water Content: The presence of water can consume the base and react with the alkyl halide. Ensure all reagents and glassware are dry.
Q2: I am observing the formation of an alkene side product. How can I minimize this?
A2: Alkene formation is a result of the E2 elimination pathway competing with the desired S_N2 substitution.[2][3] This is most common when using sterically hindered (secondary or tertiary) alkyl halides. To minimize this:
-
Use a Primary Alkyl Halide: This is the most critical factor. Primary alkyl halides are much less prone to elimination.[2]
-
Control the Temperature: Use moderate temperatures. High temperatures favor elimination over substitution.
-
Consider the Base: While a strong base is needed, extremely hindered or strong bases can favor elimination.
Q3: How can a phase-transfer catalyst (PTC) help in the etherification of this compound?
A3: A phase-transfer catalyst is useful when the reactants are in two different, immiscible phases (e.g., an aqueous phase with NaOH and an organic phase with this compound and the alkyl halide). The PTC, such as tetrabutylammonium bromide (TBAB) or polyethylene glycol (PEG), transports the phenoxide anion from the aqueous phase to the organic phase where it can react with the alkyl halide.[4][5] This can improve reaction rates and yields by bringing the reactants together.
Troubleshooting Guide: Low Yield in Williamson Ether Synthesis
| Issue | Possible Cause | Recommended Solution |
| Low Conversion | Insufficiently strong base or wet conditions. | Use a fresh, strong base (e.g., NaOH, NaH). Ensure all reagents and solvents are anhydrous. |
| Low reaction temperature. | Gradually increase the temperature to a gentle reflux, monitoring for side product formation.[4] | |
| Poor mixing in a biphasic system. | Add a phase-transfer catalyst like TBAB and ensure vigorous stirring.[4][5] | |
| Alkene Side Product | Use of a secondary or tertiary alkyl halide. | Switch to a primary alkyl halide (e.g., use 1-bromopropane instead of 2-bromopropane).[1][2] |
| Reaction temperature is too high. | Lower the reaction temperature. | |
| No Product Formed | Volatile alkyl halide (e.g., methyl iodide) escaped. | Ensure the reflux condenser is efficient and the heating is gentle to prevent loss of volatile reagents.[4] |
| Incorrect solvent used (e.g., protic solvent). | Use an aprotic solvent such as acetonitrile or DMF.[3] |
Experimental Protocol: Etherification using a Phase-Transfer Catalyst
This protocol is adapted from a standard procedure for the etherification of a phenol.[4]
-
Setup: To a 5 mL conical vial equipped with a magnetic spin vane, add this compound (1 mmol), sodium hydroxide (1.2 mmol), and the phase-transfer catalyst, tetrabutylammonium bromide (0.1 mmol).
-
Heating: Gently heat the mixture until the solids melt.
-
Reagent Addition: Attach a reflux condenser. Through the top of the condenser, add the primary alkyl halide (e.g., methyl iodide, 1.1 mmol).
-
Reaction: Heat the mixture to a gentle reflux for one hour. Monitor the reaction to ensure the heating is not too vigorous, which could cause the volatile alkyl halide to escape.
-
Workup: After cooling, transfer the reaction mixture to a separatory funnel. Isolate the product by extracting with an organic solvent (e.g., diethyl ether), washing with 5% sodium hydroxide solution and then water, and finally drying the organic layer over anhydrous sodium sulfate.
-
Purification: The final product can be purified by evaporating the solvent and, if necessary, by column chromatography.
Section 2: Acylation Reactions (e.g., Friedel-Crafts Acylation)
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring of this compound. The reaction typically uses a Lewis acid catalyst. The ethoxy group is an activating, ortho-para directing group, while the hydroxyl group is also strongly activating. Acylation will preferentially occur at the positions ortho to the hydroxyl group due to its stronger activating effect.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the Friedel-Crafts acylation of this compound?
A1: The traditional catalyst is a Lewis acid, such as aluminum chloride (AlCl₃).[6] A stoichiometric amount is often required because the catalyst complexes with both the starting material and the ketone product.[6] For greener and more reusable options, solid acid catalysts like zeolites or ion-exchange resins (e.g., Amberlyst-15) can be used.[7][8] Other alternatives include zinc oxide (ZnO) or trifluoroacetic anhydride.[6][9]
Q2: My Friedel-Crafts acylation reaction is sluggish and gives a poor yield. What could be the problem?
A2: Several factors can lead to a poor reaction:
-
Catalyst Deactivation: The Lewis acid catalyst can be deactivated by water. Ensure all reagents and equipment are scrupulously dry.
-
Insufficient Catalyst: Both the hydroxyl and ethoxy groups on this compound, as well as the carbonyl group on the product, can complex with the Lewis acid. This means more than a catalytic amount is often needed; typically 1.1 to 2.5 equivalents of AlCl₃ are used.
-
Low Reactivity of Acylating Agent: Acyl chlorides are generally more reactive than anhydrides. If using an anhydride, slightly harsher conditions may be necessary.
Q3: Am I likely to get polyacylation products with this compound?
A3: Polyacylation is generally not a major issue in Friedel-Crafts acylation. The acyl group introduced onto the aromatic ring is deactivating, which makes the product less reactive than the starting material and discourages a second substitution.[6]
Q4: Can I use a heterogeneous catalyst for acylation? What are the advantages?
A4: Yes, solid acid catalysts are effective for Friedel-Crafts acylations.[8]
-
Amberlyst-15: This sulfonic acid resin is an effective, reusable catalyst.[7]
-
Zeolites: These microporous aluminosilicates offer shape selectivity and can be tuned for specific reactions.[10] The main advantages are ease of separation (simple filtration), reusability, and reduced corrosive waste compared to traditional Lewis acids.[7][11] However, they can be prone to deactivation if pores are blocked by products.[8]
Comparative Data for Acylation Catalysts
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Key Feature |
| AlCl₃ (stoichiometric) | Acyl Chloride/Anhydride | Dichloromethane, CS₂ | 0 - RT | High reactivity, traditional method.[6] |
| Zinc Oxide (ZnO) | Acyl Chloride | Solvent-free (Microwave) | N/A | Greener, low-cost alternative.[6] |
| Amberlyst-15 | Acetic Anhydride | N/A | 100-120 | Heterogeneous, reusable, environmentally friendly.[7][8] |
| Zeolites (e.g., H-BEA) | Anhydride/Carboxylic Acid | N/A | 120-180 | Shape-selective, robust, reusable.[10] |
| Trifluoroacetic Anhydride | Carboxylic Acid | N/A | N/A | Acts as both catalyst and reagent.[9] |
Section 3: Enzymatic and Oxidation Reactions
Enzymes can be used as highly selective catalysts for reactions involving phenols. For instance, peroxidases can catalyze oxidation, and other enzymes can be used in reactions like Friedel-Crafts alkylation.
Frequently Asked Questions (FAQs)
Q1: Can this compound be used in enzyme-catalyzed reactions?
A1: Yes. This compound can serve as a substrate for various enzymes. For example, it is used to evaluate the monophenolase activity of mushroom tyrosinase.[12] It is also a product in the microperoxidase-8-catalyzed dehalogenation of 4-fluorophenol.[12]
Q2: How can this compound be oxidized catalytically?
A2: Enzymatic oxidation is a common method. Horseradish peroxidase (HRP), in the presence of hydrogen peroxide (H₂O₂), can catalyze the oxidation of phenols like this compound.[13] This process forms phenoxy radicals, which then polymerize into insoluble materials that can be easily removed.[13]
Q3: My enzymatic reaction is not working. What should I check?
A3: Enzyme activity is highly sensitive to reaction conditions.
-
pH and Temperature: Enzymes have optimal pH and temperature ranges. Deviating from these can lead to a drastic loss of activity or denaturation of the enzyme.[14]
-
Inhibitors: The presence of heavy metals or other inhibitors in your reaction mixture can poison the enzyme catalyst.
-
Enzyme Inactivation: In oxidation reactions, the radical products can sometimes interact with and inactivate the enzyme.[13] Additives like polyethylene glycol (PEG) can sometimes protect the enzyme.[13]
Section 4: Visual Guides and Workflows
Diagrams
Caption: Troubleshooting workflow for low-yield Williamson ether synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. iagi.or.id [iagi.or.id]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones [cjcu.jlu.edu.cn]
- 10. Zeolites in catalysis: sustainable synthesis and its impact on properties and applications - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. 4-エトキシフェノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 4-Ethoxyphenol and MEHQ (4-Methoxyphenol) as Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer chemistry and drug development, the prevention of premature polymerization is paramount to ensure the stability and purity of monomeric starting materials and final products. Phenolic compounds are a widely utilized class of inhibitors, with 4-methoxyphenol (MEHQ) being a well-established industry standard. This guide provides a comparative analysis of MEHQ and its close structural analog, 4-ethoxyphenol, as polymerization inhibitors. While extensive data exists for MEHQ, direct comparative performance data for this compound is less prevalent in publicly available literature. This guide therefore synthesizes the available information and provides a framework for their evaluation.
Introduction to Phenolic Inhibitors
Phenolic compounds, such as MEHQ and this compound, function as polymerization inhibitors by acting as radical scavengers. During the initial stages of polymerization, highly reactive free radicals are generated. Phenolic inhibitors donate a hydrogen atom from their hydroxyl group to these radicals, forming a stable, non-reactive species and a resonance-stabilized phenoxyl radical. This new radical is significantly less reactive and does not effectively initiate or propagate the polymerization chain, thus inhibiting the overall process. The efficacy of a phenolic inhibitor is influenced by the stability of the resulting phenoxyl radical and the ease with which the hydroxyl hydrogen can be abstracted.
Physical and Chemical Properties
A fundamental comparison begins with the physical and chemical properties of this compound and MEHQ, which can influence their handling, solubility in various monomers, and performance under different process conditions.
| Property | This compound | MEHQ (4-Methoxyphenol) |
| CAS Number | 622-62-8[1] | 150-76-5 |
| Molecular Formula | C₈H₁₀O₂[1] | C₇H₈O₂ |
| Molecular Weight | 138.16 g/mol [1] | 124.14 g/mol |
| Appearance | Beige crystalline powder or chunks[1] | White crystals or flakes[2] |
| Melting Point | 66-67 °C | 52.5 °C[2] |
| Boiling Point | 246-247 °C[3] | 243 °C[2] |
| Solubility | Slightly soluble in water; soluble in alcohol and oils.[1][3] | Slightly soluble in water; soluble in alcohol, benzene, ether.[2] |
Mechanism of Action and Performance Comparison
Both this compound and MEHQ operate via the same fundamental radical scavenging mechanism. The primary difference in their chemical structure is the substitution of a methoxy group in MEHQ with an ethoxy group in this compound. This seemingly minor change can have implications for their inhibitory performance.
MEHQ (4-Methoxyphenol):
MEHQ is a widely used and effective inhibitor for a variety of vinyl monomers, including acrylates, methacrylates, and styrene.[4][5] Its mechanism of action involves the scavenging of peroxy radicals, which are often formed in the presence of oxygen.[5] This makes MEHQ particularly suitable for stabilizing monomers stored or transported under air.[5] One of the key advantages of MEHQ is that in many applications, it does not need to be removed prior to polymerization and can be incorporated into the final polymer.[2]
This compound:
There is a notable lack of direct experimental data in peer-reviewed literature quantifying the performance of this compound as a polymerization inhibitor for common monomers. However, based on the principles of structure-activity relationships among phenolic antioxidants, some inferences can be drawn. The electron-donating nature of the ethoxy group is slightly greater than that of the methoxy group, which could potentially influence the stability of the corresponding phenoxyl radical and, consequently, its inhibitory activity. Theoretical studies on phenolic acids have shown that alkoxy groups play a crucial role in their antioxidant capacity.[6][7]
Without direct comparative studies, it is difficult to definitively state whether this compound offers any advantages over MEHQ. It is plausible that its performance is comparable, but experimental validation is necessary.
Experimental Protocols for Comparative Evaluation
To objectively compare the performance of this compound and MEHQ, a series of standardized experiments should be conducted. Below are detailed methodologies for key experiments.
Determination of Induction Period
The induction period is the time before the onset of rapid polymerization and is a direct measure of an inhibitor's effectiveness.
Methodology:
-
Monomer Preparation: Purify the selected monomer (e.g., styrene or methyl methacrylate) to remove any existing inhibitor.
-
Inhibitor Doping: Prepare solutions of the purified monomer containing precise concentrations of this compound and MEHQ (e.g., 50, 100, 200 ppm). A control sample with no inhibitor should also be prepared.
-
Initiator Addition: Add a standard free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to each sample at a fixed concentration.
-
Monitoring Polymerization: Place the samples in a dilatometer, rheometer, or a reaction calorimeter maintained at a constant temperature. Monitor the change in volume, viscosity, or heat flow over time.
-
Data Analysis: The induction period is the time from the addition of the initiator until a noticeable change in the monitored property (e.g., a sharp increase in viscosity or an exotherm) is observed.
Measurement of Polymerization Rate
This experiment quantifies the effect of the inhibitor on the rate of polymerization after the induction period.
Methodology:
-
Sample Preparation: Prepare inhibitor-doped monomer samples as described in the induction period protocol.
-
Gravimetric Analysis: At regular time intervals, withdraw an aliquot from each reaction mixture and precipitate the polymer by adding a non-solvent (e.g., methanol for polystyrene).
-
Data Collection: Filter, dry, and weigh the precipitated polymer.
-
Rate Calculation: Plot the mass of the polymer formed against time. The slope of the linear portion of the curve after the induction period represents the rate of polymerization.
Oxygen Consumption Measurement
For inhibitors that are effective in the presence of air, measuring oxygen consumption can provide insights into their mechanism.
Methodology:
-
Apparatus: Use a sealed reaction vessel equipped with an oxygen sensor.
-
Sample Preparation: Place the inhibitor-doped monomer in the reaction vessel.
-
Initiation: Initiate polymerization, either thermally or with a chemical initiator.
-
Data Logging: Continuously monitor and record the concentration of dissolved oxygen in the monomer as a function of time. A slower rate of oxygen depletion in the presence of an inhibitor indicates its effectiveness in scavenging peroxy radicals.
Visualizing the Inhibition Process
The following diagrams illustrate the fundamental signaling pathway of radical polymerization and the general workflow for evaluating inhibitors.
Caption: General mechanism of radical polymerization and inhibition.
Caption: Workflow for comparing polymerization inhibitors.
Conclusion
MEHQ is a well-characterized and widely adopted polymerization inhibitor with a proven track record. Its effectiveness, particularly in the presence of oxygen, and its ability to be carried through to the final polymer in many cases make it a versatile choice. This compound, while structurally similar, lacks the extensive body of performance data that MEHQ possesses.
Based on structural similarities and general principles of antioxidant activity, it is reasonable to hypothesize that this compound would also function as a polymerization inhibitor. However, its relative efficacy compared to MEHQ remains to be experimentally determined. The slightly larger ethoxy group may influence its solubility, steric hindrance, and the electronic properties of the phenoxyl radical, potentially leading to differences in performance.
For researchers and professionals in drug development and polymer science, the choice between these two inhibitors will depend on the specific application, processing conditions, and regulatory requirements. While MEHQ represents a reliable and well-documented option, this compound may warrant investigation as a potential alternative, pending thorough experimental evaluation as outlined in this guide. The lack of direct comparative data highlights an opportunity for further research in this area.
References
- 1. This compound | 622-62-8 [chemicalbook.com]
- 2. Acrylic acid, ester series polymerization inhibitor 4-Methoxyphenol [csnvchem.com]
- 3. This compound | C8H10O2 | CID 12150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Uses|4-methoxyphenol|MEHQ-HOSEA CHEM [hoseachem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 4-Ethoxyphenol and Other Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Polymerization Inhibitors
Polymerization inhibitors are crucial chemical agents that prevent the premature and uncontrolled polymerization of monomers, which can be initiated by factors such as heat, light, or impurities. The selection of an appropriate inhibitor is critical for ensuring the stability, safety, and quality of monomer-based products during storage, transportation, and processing. Phenolic compounds are a prominent class of polymerization inhibitors, functioning primarily as radical scavengers to terminate the chain reactions of polymerization.
Comparative Efficacy of Polymerization Inhibitors
The following table summarizes the performance of several common phenolic polymerization inhibitors in the context of styrene polymerization. It is important to note the absence of specific quantitative data for 4-Ethoxyphenol in the reviewed literature, highlighting a gap in current research. The data presented for other inhibitors is extracted from a study by Omor M. et al. (2019).
Table 1: Comparison of Polymerization Inhibitor Efficacy in Styrene at 115°C
| Inhibitor | Chemical Structure | Concentration (ppm) | Polymer Growth (%) after 4h | Styrene Conversion (%) after 4h |
| This compound | CCOc1ccc(O)cc1 | Data not available | Data not available | Data not available |
| 4-Methoxyphenol (MEHQ) | COc1ccc(O)cc1 | 50 | Data not available | Data not available |
| Hydroquinone (HQ) | Oc1ccc(O)cc1 | 50 | Data not available | Data not available |
| Butylated Hydroxytoluene (BHT) | CC(C)(C)c1cc(C)c(O)c(c1)C(C)(C)C | 50 | 42.50 | 0.111 |
| tert-Butylhydroquinone (TBHQ) | CC(C)(C)c1cc(O)c(O)c1 | 50 | Data not available | Data not available |
Note: The absence of data for this compound, MEHQ, HQ, and TBHQ in this specific comparative context underscores the need for direct experimental evaluation to ascertain their relative efficacy.
Mechanism of Action: Radical Scavenging
Phenolic inhibitors, including this compound and its counterparts, function by donating a hydrogen atom from their hydroxyl group to a propagating polymer radical. This process neutralizes the radical, terminating the polymerization chain and forming a stable phenoxy radical that is less reactive and does not readily initiate new polymer chains.
Caption: Mechanism of polymerization inhibition by phenolic compounds.
Experimental Protocols
To facilitate further research and direct comparison, the following is a detailed protocol for evaluating the efficacy of polymerization inhibitors, adapted from the methodology used for testing inhibitors in styrene polymerization.
Objective: To determine and compare the inhibition performance of various phenolic compounds on the thermal polymerization of a monomer (e.g., styrene).
Materials:
-
Monomer (e.g., purified styrene)
-
Polymerization inhibitors (e.g., this compound, MEHQ, BHT, HQ, TBHQ)
-
Initiator (if required for specific experimental conditions, though thermal polymerization is often studied)
-
Solvent (if necessary)
-
Nitrogen gas for purging
-
Methanol for precipitation
-
Reaction vessel (e.g., sealed ampoules or a reactor with temperature control and stirring)
-
Constant temperature bath or oven
-
Analytical balance
-
Filtration apparatus
-
Drying oven
Procedure:
-
Preparation of Inhibitor Solutions: Prepare stock solutions of each inhibitor at a known concentration in the monomer or a suitable solvent.
-
Sample Preparation:
-
In a series of reaction vessels, add a precise volume or weight of the monomer.
-
Add the required volume of the inhibitor stock solution to achieve the desired final concentration (e.g., 50 ppm).
-
A control sample with no inhibitor should also be prepared.
-
-
Degassing: Purge each reaction vessel with nitrogen gas for a sufficient time to remove dissolved oxygen, which can interfere with radical polymerization.
-
Polymerization:
-
Seal the reaction vessels.
-
Place the vessels in a constant temperature bath or oven set to the desired polymerization temperature (e.g., 115°C for styrene).
-
Allow the polymerization to proceed for a set period (e.g., 4 hours).
-
-
Termination and Precipitation:
-
After the designated time, rapidly cool the reaction vessels to quench the polymerization.
-
Open the vessels and add a sufficient volume of a non-solvent for the polymer (e.g., methanol for polystyrene) to precipitate the formed polymer.
-
-
Isolation and Quantification:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the non-solvent to remove any residual monomer and inhibitor.
-
Dry the polymer in an oven at a suitable temperature until a constant weight is achieved.
-
Weigh the dried polymer to determine the polymer yield.
-
-
Data Analysis:
-
Calculate the percentage of polymer growth and monomer conversion for each inhibitor and the control.
-
Compare the results to evaluate the relative efficacy of the inhibitors.
-
Caption: Experimental workflow for evaluating polymerization inhibitor efficacy.
Conclusion and Future Directions
A Comparative Analysis of 4-Ethoxyphenol and Hydroquinone for Research and Development
This guide provides a comprehensive comparison of 4-Ethoxyphenol and hydroquinone, two phenolic compounds with significant applications in research and drug development. The analysis covers their physicochemical properties, synthesis, mechanisms of action, and toxicological profiles, supported by available data.
Physicochemical and Toxicological Properties
This compound and hydroquinone share a core phenolic structure but differ in their substituent groups, leading to distinct physicochemical and toxicological characteristics. Hydroquinone is a benzenediol, while this compound is the monoethyl ether of hydroquinone.
| Property | This compound | Hydroquinone |
| CAS Number | 622-62-8[1][2] | 123-31-9 |
| Molecular Formula | C8H10O2[1][2] | C6H6O2[3] |
| Molecular Weight | 138.16 g/mol [1][2][4] | 110.11 g/mol |
| Appearance | Beige crystalline powder or chunks[1][2] | White granular solid[3] |
| Melting Point | 64-67 °C[1][4] | 172-175 °C |
| Boiling Point | 131 °C (9 mmHg)[1][4] | 285-287 °C |
| Solubility | Slightly soluble in water; soluble in alcohol and oils[1][5] | Soluble in water, alcohol, and ether |
| LogP | 1.87[1] | 0.59 |
| Acute Toxicity (Oral) | Harmful if swallowed[6] | Harmful if swallowed |
| Skin Irritation | Causes skin irritation[2][7] | Skin irritant[8] |
| Eye Irritation | Causes serious eye irritation[2][7] | Chronic exposure can cause eye irritation and corneal effects[8] |
| Carcinogenicity | Not classified as a carcinogen[6] | Some evidence of carcinogenic activity in rodents[8][9] |
Synthesis and Production
Both compounds can be synthesized through various chemical routes, with hydroquinone also having established industrial-scale production methods.
This compound Synthesis:
-
Etherification of Hydroquinone: A common laboratory-scale synthesis involves the mono-ethylation of hydroquinone using diethyl sulfate in a weak aqueous alkaline solution[1][10].
-
From p-Benzoquinone: Another method involves the reaction of p-benzoquinone with an alcohol, such as ethanol, in the presence of a catalyst like Amberlyst-15[10].
Hydroquinone Synthesis:
-
Cumene Process: A widely used industrial method involves the dialkylation of benzene with propene to produce 1,4-diisopropylbenzene. This intermediate is then oxidized to a bis(hydroperoxide), which rearranges in an acidic medium to yield hydroquinone and acetone[3][11].
-
Hydroxylation of Phenol: This process involves the catalytic hydroxylation of phenol using hydrogen peroxide, which produces a mixture of hydroquinone and catechol[11][12].
-
Oxidation of Aniline: An older method, still in some use, involves the oxidation of aniline with manganese dioxide to form benzoquinone, which is then reduced to hydroquinone[12].
-
Benzene-Free Synthesis: A more environmentally friendly approach involves the microbial conversion of glucose to quinic acid, followed by chemical conversion to hydroquinone[12][13].
Applications and Performance
Hydroquinone is a well-established agent in dermatology for treating hyperpigmentation, while this compound is primarily used as a chemical intermediate and has been investigated for its effects on tyrosinase.
| Application | This compound | Hydroquinone |
| Skin Lightening | Investigated as a tyrosinase inhibitor; its use in fragrances is prohibited due to depigmentation potential[5]. | Gold standard for treating hyperpigmentation disorders like melasma, freckles, and post-inflammatory hyperpigmentation[14][15][16][17][18]. Available in 2% or 4% formulations[16]. |
| Antioxidant | Potential antioxidant properties due to its phenolic structure. | Used as an antioxidant in rubber and food industries[8]. |
| Industrial Uses | Intermediate for liquid crystals[1]. | Developing agent in black-and-white photography, lithography, and X-ray films; polymerization inhibitor[8]. |
| Research | Used as a substrate to evaluate the monophenolase activity of mushroom tyrosinase[1][4]. | Widely studied for its effects on melanogenesis and cytotoxicity[11][18]. |
Mechanism of Action in Melanogenesis
The primary mechanism for the depigmenting effects of hydroquinone involves the inhibition of tyrosinase, the key enzyme in melanin synthesis. While less studied, this compound is also known to interact with this enzyme.
Hydroquinone: It acts as an alternative substrate for tyrosinase, competing with the natural substrate, tyrosine. The oxidation of hydroquinone by tyrosinase prevents the formation of melanin precursors[11]. This competitive inhibition reduces the overall production of melanin in melanocytes.
This compound: It has been used as a substrate to study the activity of mushroom tyrosinase, indicating that it interacts with the enzyme[1][4]. However, detailed studies on its inhibitory mechanism and efficacy in cellular models compared to hydroquinone are not as prevalent in the available literature.
Below is a diagram illustrating the melanogenesis signaling pathway and the point of inhibition by tyrosinase inhibitors like hydroquinone.
Figure 1: Simplified signaling pathway of melanogenesis and the inhibitory action of tyrosinase inhibitors.
Experimental Protocols
The following is a representative protocol for a tyrosinase inhibition assay, which can be used to compare the efficacy of this compound and hydroquinone in vitro.
Objective: To determine and compare the in vitro inhibitory effects of this compound and hydroquinone on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound
-
Hydroquinone
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare stock solutions of this compound and hydroquinone in a suitable solvent (e.g., DMSO or ethanol) and then make serial dilutions in phosphate buffer to achieve a range of test concentrations.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well:
-
40 µL of the test compound solution (this compound or hydroquinone at various concentrations) or vehicle control.
-
80 µL of phosphate buffer.
-
40 µL of mushroom tyrosinase solution.
-
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding 40 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at time zero and then at regular intervals (e.g., every 2 minutes) for a total of 20-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitors and the control.
-
Determine the percentage of tyrosinase inhibition for each inhibitor concentration using the formula:
-
% Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
-
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
The workflow for this experimental protocol is illustrated in the diagram below.
References
- 1. Comparative Study on Depigmenting Agents in Skin of Color - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Methoxyphenol | C7H8O2 | CID 9015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Experimental and statistical validation of HPLC analysis of hydroquinone and its 4-methoxyphenol, this compound and 4-benzyloxyphenol ethers in cosmetic products | Semantic Scholar [semanticscholar.org]
- 4. A Comparative Study of the Efficacy of 4% Hydroquinone vs 0.75% Kojic Acid Cream in the Treatment of Facial Melasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant Activity of Natural Hydroquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant Activity of Natural Hydroquinones [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro effects of hydroquinone, benzoquinone, and doxorubicin on mouse and human bone marrow cells at physiological oxygen partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pulsus.com [pulsus.com]
- 11. Mechanism of inhibition of melanogenesis by hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. activeconceptsllc.com [activeconceptsllc.com]
- 13. Analysis of the Effects of Hydroquinone and Arbutin on the Differentiation of Melanocytes [jstage.jst.go.jp]
- 14. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Mechanism of action of 4‐substituted phenols to induce vitiligo and antimelanoma immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Signaling Pathways in Melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Comparative Spectroscopic Analysis of 4-Ethoxyphenol and Its Homologous Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of 4-Alkoxyphenols
This guide provides a comprehensive spectroscopic comparison of 4-ethoxyphenol and its homologous derivatives: 4-methoxyphenol, 4-propoxyphenol, and 4-butoxyphenol. This information is crucial for researchers in drug discovery and materials science who utilize these compounds as building blocks and require a thorough understanding of their structural and electronic properties. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), facilitates the identification, characterization, and quality control of these valuable chemical entities.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its derivatives. These values provide a clear comparison of how the increasing length of the alkoxy chain influences the spectral properties of the molecules.
¹H NMR Spectroscopy
The ¹H NMR spectra of 4-alkoxyphenols are characterized by distinct signals corresponding to the aromatic protons, the protons of the alkoxy chain, and the phenolic hydroxyl proton. The chemical shifts of the aromatic protons are particularly sensitive to the electron-donating nature of the alkoxy group.
| Compound | Ar-H (ortho to -OH) | Ar-H (ortho to -OR) | -OCH₂- / -OCH₃ | Alkyl Chain Protons | -OH |
| 4-Methoxyphenol | ~6.78 ppm (d) | ~6.84 ppm (d) | ~3.77 ppm (s) | - | Variable |
| This compound | ~6.77 ppm (d) | ~6.82 ppm (d) | ~3.98 ppm (q) | ~1.37 ppm (t) | Variable |
| 4-Propoxyphenol | ~6.78 ppm (d) | ~6.83 ppm (d) | ~3.88 ppm (t) | ~1.78 ppm (sext), ~1.03 ppm (t) | Variable |
| 4-Butoxyphenol | ~6.78 ppm (d) | ~6.83 ppm (d) | ~3.92 ppm (t) | ~1.75 ppm (quin), ~1.48 ppm (sext), ~0.98 ppm (t) | Variable |
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide valuable information about the carbon framework of the 4-alkoxyphenols. The chemical shifts of the aromatic carbons, particularly the carbon attached to the oxygen atoms, are influenced by the electronic effects of the substituents.
| Compound | C-OH | C-OR | Ar-C (ortho to -OH) | Ar-C (ortho to -OR) | -OCH₂- / -OCH₃ | Alkyl Chain Carbons |
| 4-Methoxyphenol | ~150.1 ppm | ~153.8 ppm | ~115.9 ppm | ~114.8 ppm | ~55.7 ppm | - |
| This compound | ~150.5 ppm | ~153.1 ppm | ~116.0 ppm | ~115.4 ppm | ~63.9 ppm | ~14.9 ppm |
| 4-Propoxyphenol | ~150.6 ppm | ~153.3 ppm | ~116.0 ppm | ~115.4 ppm | ~70.0 ppm | ~22.6 ppm, ~10.6 ppm |
| 4-Butoxyphenol | ~150.6 ppm | ~153.2 ppm | ~116.0 ppm | ~115.4 ppm | ~68.2 ppm | ~31.4 ppm, ~19.3 ppm, ~13.9 ppm |
IR Spectroscopy
The IR spectra of these compounds are dominated by a broad O-H stretching band characteristic of phenols, along with C-O stretching vibrations of the ether and phenol groups, and aromatic C-H and C=C stretching bands.
| Compound | O-H Stretch (cm⁻¹) | C-O Stretch (Aryl Ether) (cm⁻¹) | C-O Stretch (Phenol) (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| 4-Methoxyphenol | ~3380 (broad) | ~1235 | ~1035 | ~1610, ~1508 |
| This compound | ~3350 (broad) | ~1230 | ~1040 | ~1610, ~1510 |
| 4-Propoxyphenol | ~3340 (broad) | ~1232 | ~1045 | ~1609, ~1509 |
| 4-Butoxyphenol | ~3330 (broad) | ~1234 | ~1050 | ~1609, ~1509 |
UV-Vis Spectroscopy
The UV-Vis spectra of 4-alkoxyphenols exhibit absorption bands in the ultraviolet region, arising from π-π* transitions within the benzene ring. The position of the absorption maxima can be influenced by the nature of the alkoxy substituent and the solvent used.
| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent |
| 4-Methoxyphenol | ~222 | ~282 | Acidic Mobile Phase[1] |
| This compound | ~224 | ~290 | Ethanol |
| 4-Propoxyphenol | ~224 | ~290 | Not Specified |
| 4-Butoxyphenol | ~224 | ~290 | Not Specified |
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) of 4-alkoxyphenols typically shows a prominent molecular ion peak (M⁺). The fragmentation patterns are characterized by the loss of the alkyl chain from the ether linkage.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 4-Methoxyphenol | 124 | 109 ([M-CH₃]⁺), 81, 53 |
| This compound | 138 | 110 ([M-C₂H₄]⁺), 81, 53 |
| 4-Propoxyphenol | 152 | 110 ([M-C₃H₆]⁺), 81, 53 |
| 4-Butoxyphenol | 166 | 110 ([M-C₄H₈]⁺), 81, 53 |
Biological Activity: Tyrosinase Inhibition
4-Alkoxyphenols are known for their potential as tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for agents that control hyperpigmentation. The inhibitory activity of these phenolic compounds is related to their ability to chelate the copper ions in the active site of the enzyme.
Caption: Mechanism of tyrosinase inhibition by 4-alkoxyphenols.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. For optimal results, it is recommended to consult specific instrument manuals and relevant literature for detailed parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence is typically used. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid): For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).[2]
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr pellet should be recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record the spectrum over a suitable wavelength range (e.g., 200-400 nm). Use a cuvette containing the pure solvent as a reference.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
This guide serves as a foundational resource for the spectroscopic characterization of this compound and its derivatives. The provided data and protocols are intended to support further research and development in various scientific disciplines.
References
4-Ethoxyphenol Cross-Reactivity in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of immunoassay performance when detecting the fictional therapeutic drug "TheraPhenol" in the presence of its structurally similar metabolite, 4-Ethoxyphenol. It is designed to assist researchers and drug development professionals in understanding and mitigating the risks of cross-reactivity in bioanalytical methods.
The structural similarity between TheraPhenol and this compound can lead to inaccurate quantification in certain immunoassays, potentially impacting pharmacokinetic and toxicokinetic studies.[1] This guide compares a standard polyclonal antibody-based ELISA, a more specific monoclonal antibody-based ELISA, and a confirmatory LC-MS/MS method.
Mechanism of Cross-Reactivity
Cross-reactivity in immunoassays occurs when an antibody, developed to bind a specific analyte, also binds to other structurally similar molecules.[2] In this case, the polyclonal antibodies in the standard ELISA kit recognize epitopes present on both TheraPhenol and this compound, leading to an overestimation of the drug's concentration.[3]
Caption: Polyclonal antibody binding to both the target analyte and a cross-reactant.
Comparative Performance Data
The following tables summarize the cross-reactivity and performance characteristics of three different analytical methods for the quantification of TheraPhenol.
Table 1: Cross-Reactivity of this compound
| Method | Antibody Type | Target Analyte | % Cross-Reactivity with this compound |
| Standard ELISA | Polyclonal | TheraPhenol | 15.8% |
| Specific mAb ELISA | Monoclonal | TheraPhenol | 0.2% |
| LC-MS/MS | N/A | TheraPhenol | <0.01% (No interference observed) |
Cross-reactivity (%) = (IC50 of TheraPhenol / IC50 of this compound) x 100
Table 2: Assay Performance Characteristics
| Parameter | Standard ELISA | Specific mAb ELISA | LC-MS/MS |
| Limit of Detection (LOD) | 1.5 ng/mL | 0.5 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 5.0 ng/mL | 1.5 ng/mL | 0.5 ng/mL |
| Linear Range | 5 - 200 ng/mL | 1.5 - 500 ng/mL | 0.5 - 1000 ng/mL |
| Precision (%CV) | <15% | <10% | <5% |
| Accuracy (%RE) | ±20% | ±15% | ±10% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Competitive ELISA for Cross-Reactivity Assessment
This protocol was used to determine the 50% inhibitory concentration (IC50) for both TheraPhenol and this compound in the standard polyclonal and specific monoclonal antibody-based ELISAs.
Caption: Workflow for the competitive ELISA to assess cross-reactivity.
Methodology:
-
Coating: A 96-well microplate was coated with a TheraPhenol-protein conjugate and incubated overnight at 4°C.
-
Washing: The plate was washed three times with a wash buffer (PBS with 0.05% Tween 20).
-
Blocking: Non-specific binding sites were blocked with a 1% BSA solution for 1 hour at room temperature.
-
Washing: The plate was washed as described in step 2.
-
Competition: Serial dilutions of TheraPhenol (standard) and this compound (potential cross-reactant) were added to the wells, followed by the addition of either the polyclonal or monoclonal primary antibody against TheraPhenol. The plate was then incubated for 2 hours at room temperature.
-
Washing: The plate was washed as described in step 2.
-
Secondary Antibody: An HRP-conjugated secondary antibody was added and incubated for 1 hour at room temperature.
-
Washing: The plate was washed as described in step 2.
-
Detection: TMB substrate was added, and the plate was incubated in the dark for 15-30 minutes.
-
Stopping Reaction: The reaction was stopped by adding 2N H2SO4.
-
Reading: The absorbance was measured at 450 nm using a microplate reader.
-
Analysis: The IC50 values were calculated from the resulting dose-response curves.
LC-MS/MS for Confirmatory Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive method used to confirm the concentration of TheraPhenol and to verify the absence of interference from this compound.[4]
Methodology:
-
Sample Preparation: Plasma samples were subjected to protein precipitation with acetonitrile, followed by centrifugation. The supernatant was then diluted and injected into the LC-MS/MS system.
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) was used to monitor specific precursor-to-product ion transitions for TheraPhenol and its internal standard. The transitions for this compound were also monitored to ensure no co-elution and interference.
-
Caption: General workflow for the confirmatory LC-MS/MS analysis.
Conclusion and Recommendations
The data clearly demonstrates that the standard polyclonal antibody-based ELISA is susceptible to significant cross-reactivity from this compound, leading to potentially inaccurate results. For reliable quantification of TheraPhenol, especially in the presence of its metabolites, the following is recommended:
-
For high-throughput screening: The specific monoclonal antibody-based ELISA offers a significant improvement in specificity with minimal cross-reactivity.
-
For regulatory submissions and definitive quantification: LC-MS/MS should be employed as the gold-standard confirmatory method due to its high specificity and sensitivity, ensuring no interference from metabolites.
Researchers and drug development professionals should be aware of the potential for immunoassay interference from structurally related compounds and validate their assays accordingly.[5] The development and use of more specific reagents, such as monoclonal antibodies, can greatly reduce the risk of cross-reactivity.[6]
References
- 1. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 2. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 3. Understanding and Limiting Cross-Reactivity in ELISA Testing : Health & Medicine : Science World Report [scienceworldreport.com]
- 4. blockscientific.com [blockscientific.com]
- 5. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of competitive immunoassays to hydroxyl containing fungicide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Structure of Synthesized 4-Ethoxyphenol: A Comparative Spectroscopic Guide
For researchers engaged in the synthesis of phenolic compounds, rigorous structural confirmation is a critical step to ensure the identity and purity of the target molecule. This guide provides a comparative analysis of spectroscopic data for synthesized 4-ethoxyphenol against its precursor, hydroquinone, and a closely related analogue, 4-methoxyphenol. Detailed experimental protocols for the synthesis and characterization are also presented to support researchers in their drug development and organic synthesis endeavors.
Spectroscopic Data Comparison
The successful synthesis of this compound via Williamson ether synthesis from hydroquinone can be unequivocally confirmed by comparing the spectroscopic data of the product with its starting material and a similar compound. The following table summarizes the key ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for this compound, hydroquinone, and 4-methoxyphenol.
| Spectroscopic Data | Hydroquinone | 4-Methoxyphenol | Synthesized this compound |
| ¹H NMR (δ, ppm) | 6.77 (s, 4H, Ar-H), 8.65 (s, 2H, -OH) | 3.75 (s, 3H, -OCH₃), 6.78 (d, 2H, Ar-H), 6.83 (d, 2H, Ar-H), 8.89 (s, 1H, -OH) | 1.37 (t, 3H, -CH₃), 3.98 (q, 2H, -OCH₂-), 6.78 (d, 2H, Ar-H), 6.83 (d, 2H, Ar-H), 8.85 (s, 1H, -OH) |
| ¹³C NMR (δ, ppm) | 116.1 (Ar-CH), 150.2 (Ar-COH) | 55.7 (-OCH₃), 114.7 (Ar-CH), 115.8 (Ar-CH), 150.5 (Ar-COH), 153.8 (Ar-COCH₃) | 14.9 (-CH₃), 63.8 (-OCH₂-), 115.4 (Ar-CH), 116.0 (Ar-CH), 149.8 (Ar-COH), 153.1 (Ar-COC₂H₅) |
| FT-IR (cm⁻¹) | 3300-3400 (O-H stretch, broad), 1515 (C=C stretch, aromatic), 1210 (C-O stretch) | 3300-3400 (O-H stretch, broad), 2950 (C-H stretch, sp³), 1510 (C=C stretch, aromatic), 1230 (C-O stretch, ether), 1035 (C-O stretch, ether) | 3300-3400 (O-H stretch, broad), 2980, 2930 (C-H stretch, sp³), 1510 (C=C stretch, aromatic), 1235 (C-O stretch, ether), 1045 (C-O stretch, ether) |
| Mass Spec (m/z) | 110 (M⁺) | 124 (M⁺) | 138 (M⁺) |
Experimental Workflow and Synthesis
The synthesis of this compound from hydroquinone is typically achieved through a Williamson ether synthesis, a reliable and well-established method for forming ethers. The overall workflow, from synthesis to structural confirmation, is depicted in the diagram below.
Caption: Synthesis and characterization workflow for this compound.
Detailed Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol outlines the synthesis of this compound from hydroquinone and iodoethane.
Materials:
-
Hydroquinone (1.0 eq)
-
Sodium Hydroxide (NaOH) (1.1 eq)
-
Iodoethane (1.05 eq)
-
Ethanol (solvent)
-
Deionized water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroquinone in ethanol.
-
Add a solution of sodium hydroxide in water dropwise to the flask with stirring.
-
Add iodoethane to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting aqueous residue, add deionized water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from an ethanol/water mixture to yield a white crystalline solid.[1]
Structural Characterization Protocols
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used. For ATR, place a small amount of the solid sample directly on the ATR crystal. For the KBr method, grind a small amount of the sample with dry KBr powder and press into a thin pellet.[2]
-
Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for this type of molecule.
-
Mass Analysis: The ionized sample is passed through a mass analyzer (e.g., a quadrupole) which separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound.[3][4]
References
- 1. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tdi-bi.com [tdi-bi.com]
4-Ethoxyphenol: A Comparative Review of Its Applications
For Researchers, Scientists, and Drug Development Professionals
4-Ethoxyphenol, a derivative of hydroquinone, is a versatile organic compound with applications spanning chemical synthesis, polymer manufacturing, and burgeoning interest in drug discovery. This guide provides a comparative analysis of this compound's performance in its primary applications, offering a review of available experimental data and detailed methodologies for key experimental protocols.
I. Role as a Polymerization Inhibitor
This compound is utilized as a polymerization inhibitor, a crucial additive in the manufacturing and storage of monomers to prevent their premature and spontaneous polymerization. Its function is primarily attributed to its ability to scavenge free radicals, which are the initiators of polymerization chain reactions.
Comparison with Alternatives:
Table 1: Comparison of Phenolic Polymerization Inhibitors
| Inhibitor | Structure | Key Performance Characteristics |
| This compound | CCOc1ccc(O)cc1 | Data on specific induction periods and polymerization rate reduction is limited in publicly available literature. Expected to have similar radical scavenging mechanism to MEHQ. |
| 4-Methoxyphenol (MEHQ) | COc1ccc(O)cc1 | A widely used and effective inhibitor for a variety of monomers, including acrylates and styrene.[1] It is known to work synergistically with dissolved oxygen to inhibit polymerization.[2] |
| Hydroquinone (HQ) | Oc1ccc(O)cc1 | A potent inhibitor, but can be prone to sublimation and may cause discoloration in some polymers.[1] |
| Butylated Hydroxytoluene (BHT) | CC(C)(C)c1cc(C)ccc1O | A common antioxidant and polymerization inhibitor, particularly effective at higher temperatures. |
Experimental Protocol: Evaluation of Polymerization Inhibition
A common method to evaluate the efficiency of a polymerization inhibitor is to measure the induction period during the thermal polymerization of a monomer like styrene.[3]
Objective: To determine the induction period of styrene polymerization in the presence of an inhibitor.
Materials:
-
Styrene (freshly distilled to remove any existing inhibitor)
-
This compound (or other inhibitor to be tested)
-
Toluene (or other suitable solvent)
-
Reaction vessel with a reflux condenser and nitrogen inlet
-
Heating mantle with temperature controller
-
Method for monitoring polymerization (e.g., dilatometry, gravimetry, or spectroscopy)
Procedure:
-
Prepare a solution of the inhibitor (e.g., this compound) in styrene at a specific concentration (e.g., 100 ppm).
-
Place a known volume of the inhibited styrene solution into the reaction vessel.
-
Deoxygenate the solution by bubbling nitrogen gas through it for a sufficient time.
-
Heat the reaction vessel to a constant temperature (e.g., 100°C) under a nitrogen atmosphere.
-
Start monitoring the polymerization reaction from time zero.
-
The induction period is the time from the start of heating until a detectable amount of polymer is formed.
-
The rate of polymerization after the induction period can also be measured to assess the retarding effect of the inhibitor.
Workflow for Polymerization Inhibition Evaluation
Caption: Workflow for evaluating the efficiency of a polymerization inhibitor.
II. Applications in Chemical Synthesis
This compound serves as a valuable building block in organic synthesis for the preparation of a variety of more complex molecules, including pharmaceuticals and liquid crystals.[4] Its phenolic hydroxyl group and ether linkage provide reactive sites for various chemical transformations.
Synthesis of this compound:
A general method for the synthesis of p-alkoxyphenols, including this compound, involves the reaction of p-benzoquinone with the corresponding alcohol in the presence of an acid catalyst.[5]
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from p-benzoquinone and ethanol.
Materials:
-
p-Benzoquinone
-
Ethanol
-
Amberlyst-15 (acidic resin catalyst)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
-
Dichloromethane
Procedure:
-
A mixture of p-benzoquinone (1 mmol) and ethanol (4.0 mL) is prepared in a round-bottom flask.
-
Amberlyst-15 (40 mg) is added to the mixture.
-
The mixture is refluxed or heated at 100°C for 4-7 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered, and the residue is washed with ethyl acetate.
-
The combined filtrate and washings are washed with water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.
-
The purified this compound is obtained after crystallization from a dichloromethane-petroleum ether mixture.
Synthesis of this compound Derivatives:
This compound can be used as a precursor for the synthesis of various derivatives with potential biological activities. For instance, the synthesis of 4-(4-benzoylaminophenoxy)phenol derivatives as potential androgen receptor antagonists has been reported, although this specific example starts from a related phenoxyphenol structure. The general principles of ether and amide bond formation are applicable.
General Synthetic Workflow for Derivatives
Caption: General synthetic route to bioactive derivatives from this compound.
III. Potential in Drug Development and Biological Activity
Recent interest has emerged in the biological activities of this compound and its derivatives. While comprehensive in vivo data is limited, in vitro studies and product literature suggest potential interactions with cellular processes, particularly mitochondrial function.
Reported Biological Activity:
Mitochondrial Membrane Potential and Its Importance:
The mitochondrial membrane potential (ΔΨm) is a critical parameter for cellular health, playing a key role in ATP synthesis, ion homeostasis, and the regulation of apoptosis.[7] A disruption of ΔΨm can lead to cellular dysfunction and is implicated in various diseases.
Table 2: Potential Biological Activities and Data Gaps
| Application Area | Reported Activity | Supporting Data | Key Data Gaps |
| Drug Development | Inhibition of mitochondrial membrane potential[6] | Primarily from commercial product descriptions. | Lack of peer-reviewed studies with quantitative data (e.g., IC50 values) and detailed experimental protocols. |
| Enzymology | Substrate for mushroom tyrosinase.[8] | Kinetic constants for the monophenolase activity have been evaluated. | Further studies on inhibition of other enzymes are needed. |
Experimental Protocol: Measurement of Mitochondrial Membrane Potential
A common method to assess the effect of a compound on mitochondrial membrane potential is using cationic fluorescent dyes like JC-1 or TMRM in cultured cells.[7]
Objective: To determine the effect of this compound on the mitochondrial membrane potential of cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, HepG2)
-
Cell culture medium and supplements
-
This compound
-
JC-1 or TMRM fluorescent dye
-
FCCP (a positive control for mitochondrial depolarization)
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells to a suitable confluency in a multi-well plate.
-
Treat the cells with various concentrations of this compound for a defined period. Include untreated cells as a negative control and cells treated with FCCP as a positive control.
-
After the treatment period, incubate the cells with the JC-1 or TMRM dye according to the manufacturer's instructions.
-
Wash the cells to remove the excess dye.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader.
-
For JC-1, a ratiometric dye, measure both green (monomers, indicating low ΔΨm) and red (aggregates, indicating high ΔΨm) fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
For TMRM, a decrease in fluorescence intensity indicates a loss of ΔΨm.
-
-
Quantify the changes in fluorescence to determine the effect of this compound on mitochondrial membrane potential.
Potential Signaling Pathway Involvement
A disruption of the mitochondrial membrane potential can trigger a cascade of cellular events, including the release of pro-apoptotic factors like cytochrome c, leading to the activation of caspases and ultimately, apoptosis (programmed cell death).
Hypothetical Signaling Pathway
Caption: Hypothetical pathway of this compound-induced apoptosis via mitochondrial disruption.
IV. Conclusion
This compound is a compound with established utility as a polymerization inhibitor and a synthetic intermediate. Its performance as an inhibitor is expected to be comparable to its widely used analog, 4-Methoxyphenol, although specific comparative data is lacking. In the realm of drug development, preliminary information suggests a potential role for this compound in modulating mitochondrial function, a critical aspect of cell health and disease. However, this area requires significant further investigation, with a need for robust, peer-reviewed studies to quantify its biological effects and elucidate the underlying mechanisms. The experimental protocols and comparative data presented in this guide are intended to provide a foundation for researchers to further explore the applications and potential of this versatile molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0032036) [hmdb.ca]
- 3. mdpi.com [mdpi.com]
- 4. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 622-62-8 | FE61834 | Biosynth [biosynth.com]
- 7. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-エトキシフェノール 99% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Antioxidant Activity of Ethoxyphenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activity of ethoxyphenols, offering insights for researchers and professionals in drug development. While direct comparative studies on a wide range of ethoxyphenol derivatives are limited in publicly available literature, this document synthesizes existing knowledge on phenolic antioxidants and the influence of ethoxy substitution to provide a valuable reference.
Understanding Antioxidant Activity of Phenolic Compounds
Phenolic compounds, including ethoxyphenols, exert their antioxidant effects primarily by donating a hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals. The efficiency of this process is influenced by the stability of the resulting phenoxyl radical. The substituents on the aromatic ring play a crucial role in modulating this stability and, consequently, the antioxidant capacity.
Electron-donating groups, such as alkoxy groups (e.g., methoxy and ethoxy), generally enhance antioxidant activity by increasing the electron density on the aromatic ring, which helps to stabilize the phenoxyl radical through resonance. The position of these substituents is also critical, with ortho and para positions often leading to greater activity compared to the meta position.
Comparative Antioxidant Data
To provide a comparative perspective, the following table compiles hypothetical data based on general trends observed for phenolic antioxidants. It is crucial to note that these values are illustrative and not derived from a single comparative experimental study. They are intended to demonstrate how such data would be presented and the expected relative differences based on substitution patterns.
| Compound Name | Structure | DPPH Scavenging IC50 (µM) | ABTS Scavenging (Trolox Equivalents) |
| Phenol | >1000 | 0.5 | |
| 2-Ethoxyphenol | 85 | 1.8 | |
| 3-Ethoxyphenol | 150 | 1.2 | |
| 4-Ethoxyphenol | 70 | 2.1 | |
| 2,6-Diethoxyphenol | 55 | 2.8 | |
| Trolox (Standard) | 50 | 1.0 |
Note: Lower IC50 values indicate higher antioxidant activity. Higher Trolox Equivalent values indicate higher antioxidant activity.
Key Experimental Protocols
The antioxidant activity of ethoxyphenols is commonly evaluated using various in vitro assays. The most prevalent methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay.
DPPH Radical Scavenging Assay
This method measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.
Methodology:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared, exhibiting a deep violet color.
-
Various concentrations of the test compound (ethoxyphenol derivative) are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the test compound.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Methodology:
-
The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent, such as potassium persulfate. The resulting solution has a blue-green color.
-
The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Various concentrations of the test compound are added to the ABTS•+ solution.
-
After a set incubation time, the absorbance is measured.
-
The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
The antioxidant activity is often expressed as Trolox Equivalents (TE), by comparing the scavenging activity of the test compound with that of Trolox, a water-soluble vitamin E analog.
Visualizing the Antioxidant Screening Workflow
The following diagram illustrates a typical workflow for screening the antioxidant activity of novel ethoxyphenol compounds.
Caption: Workflow for Synthesis and Antioxidant Evaluation of Ethoxyphenols.
Structure-Activity Relationship (SAR) and Signaling Pathways
The antioxidant activity of ethoxyphenols is intrinsically linked to their molecular structure. Key SAR principles for phenolic antioxidants that are applicable to ethoxyphenols include:
-
Number and Position of Hydroxyl Groups: The primary determinant of antioxidant activity is the phenolic hydroxyl group.
-
Nature and Position of Substituents: The ethoxy group (-OCH2CH3) is an electron-donating group. Its presence, particularly at the ortho and para positions relative to the hydroxyl group, is expected to increase antioxidant activity by stabilizing the phenoxyl radical through resonance. The larger size of the ethoxy group compared to a methoxy group might introduce steric effects that could influence its interaction with free radicals.
-
Intramolecular Hydrogen Bonding: A substituent at the ortho position can form an intramolecular hydrogen bond with the phenolic hydroxyl group, which can affect the O-H bond dissociation enthalpy and, consequently, the antioxidant activity.
The primary mechanism of action for ethoxyphenols as antioxidants is direct radical scavenging. This action can interrupt radical-mediated signaling pathways implicated in oxidative stress-related diseases. For instance, by reducing the levels of reactive oxygen species (ROS), ethoxyphenols can indirectly modulate inflammatory pathways such as the NF-κB signaling cascade, which is often activated by oxidative stress.
The following diagram illustrates the general principle of radical scavenging by a phenolic antioxidant.
4-Ethoxyphenol: A Comparative Analysis of its Antioxidant Properties
For researchers, scientists, and drug development professionals, 4-Ethoxyphenol and its derivatives are emerging as compounds of interest, particularly for their antioxidant potential. This guide provides a comparative analysis of this compound derivatives against established antioxidants, supported by experimental data from peer-reviewed studies.
Antioxidant Performance Comparison
A key application of phenolic compounds is in the mitigation of oxidative stress through their antioxidant activity. The efficacy of several newly synthesized 2,6-disubstituted this compound derivatives has been evaluated in vitro and compared against the standard antioxidants Butylated Hydroxytoluene (BHT) and Trolox. The antioxidant activity was assessed using two common radical scavenging assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid).
The results, summarized in the table below, indicate that several this compound derivatives exhibit potent antioxidant activity. Notably, compound 6f demonstrated the highest activity in the DPPH assay, surpassing both BHT and Trolox.[1] The ABTS assay also confirmed that compound 6f was the most active antioxidant among the tested molecules.[1] Conversely, compound 6i , lacking the critical hydroxyl group, showed the least antioxidant effect, highlighting the importance of this functional group for radical scavenging.[1]
| Compound | DPPH Assay IC50 (µg/mL) |
| This compound Derivative (6f) | 1.47 ± 0.39 |
| Trolox (Standard) | 2.81 ± 0.31 |
| BHT (Standard) | 6.72 ± 0.47 |
| This compound Derivative (6i) | Least active |
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in the comparative study.
DPPH Radical Scavenging Assay
The total free radical scavenging capacity of the compounds was determined using the stable DPPH radical. A solution of DPPH in methanol is prepared, which has a maximum absorbance at 515 nm. When an antioxidant is added to this solution, the DPPH radical is scavenged, leading to a decrease in absorbance.
Procedure:
-
A 2.4 mg/100 mL solution of DPPH in methanol is prepared.
-
A 5 µL aliquot of the test compound (at various concentrations) is added to 3.995 mL of the methanolic DPPH solution.
-
The mixture is shaken vigorously and incubated for 30 minutes in the dark at room temperature.
-
The absorbance of the reaction mixture is measured at 515 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.
ABTS Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the reaction of ABTS with potassium persulfate. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Procedure:
-
The ABTS radical cation is produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal amounts. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with methanol to obtain an absorbance of 0.700 at 734 nm.
-
A 5 µL aliquot of the plant extract is added to 3.995 mL of the diluted ABTS•+ solution.
-
The absorbance is measured at 734 nm after 30 minutes of incubation.
-
The percentage of inhibition of absorbance is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the ABTS•+ solution without the sample, and Asample is the absorbance of the sample with the ABTS•+ solution.
-
The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Signaling Pathway of Phenolic Antioxidants
Phenolic compounds, including this compound, exert their antioxidant effects primarily through radical scavenging. The hydroxyl (-OH) group on the aromatic ring is crucial for this activity. It can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the chain reaction of oxidation. The resulting phenoxyl radical is stabilized by the resonance of the aromatic ring, making it less reactive than the initial free radical.
Comparison as a Polymerization Inhibitor
While this compound belongs to the class of phenolic compounds that are known to act as polymerization inhibitors, a comprehensive search of peer-reviewed literature did not yield quantitative comparative studies on its performance against other common inhibitors like hydroquinone (HQ) or 4-methoxyphenol (MEHQ). Phenolic inhibitors generally function by scavenging peroxy radicals in the presence of oxygen, which are formed during the storage and transport of monomers. This prevents the initiation of a polymerization chain reaction. Further research is required to quantitatively assess the efficacy of this compound in this application and compare it to industry standards.
References
Cost-Benefit Analysis of 4-Ethoxyphenol in Industrial Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial chemistry, the selection of appropriate additives is paramount to ensuring product stability, longevity, and cost-effectiveness. Among these, antioxidants and polymerization inhibitors play a critical role in preventing degradation and maintaining the integrity of a vast array of materials. This guide provides a comprehensive cost-benefit analysis of 4-Ethoxyphenol, a phenolic compound with antioxidant properties, and compares its performance with common industrial alternatives. The information presented herein is supported by available experimental data and detailed methodologies to assist researchers and professionals in making informed decisions.
Overview of this compound and Its Industrial Relevance
This compound (also known as hydroquinone monoethyl ether) is an aromatic organic compound with the chemical formula C₈H₁₀O₂. Its phenolic hydroxyl group makes it an effective radical scavenger, which is the primary mechanism behind its antioxidant and polymerization-inhibiting properties. While it has applications as an intermediate in the synthesis of dyes and pharmaceuticals, its most significant potential lies in the stabilization of polymers.
Comparative Performance Analysis: this compound vs. Alternatives
The primary industrial application for phenolic compounds like this compound is as antioxidants or polymerization inhibitors in polymers such as polyolefins (e.g., polyethylene and polypropylene). In this context, its performance can be evaluated against other widely used antioxidants. The key performance metric for antioxidants in polymers is the Oxidation Induction Time (OIT) , which measures the time until the onset of oxidative degradation of the material at a specific temperature. A longer OIT indicates better antioxidant performance.
Table 1: Performance Comparison of Antioxidants in Polyolefins
| Antioxidant | Chemical Name | Typical Polymer Matrix | OIT (minutes) at 200°C (approx.) | Key Performance Characteristics |
| This compound | This compound | Polypropylene (PP), Polyethylene (PE) | Data not readily available in cited literature; performance is inferred to be similar to 4-Methoxyphenol due to structural analogy. | Expected to be an effective radical scavenger. |
| 4-Methoxyphenol (MEHQ) | 4-Methoxyphenol | Acrylics, Vinyl Monomers, Polyolefins | Widely used, effective at low concentrations.[1][2][3] | Good balance of inhibition efficiency and handling; can be more effective at higher temperatures than hydroquinone and may cause less discoloration.[1] |
| Hydroquinone (HQ) | Benzene-1,4-diol | Monomers, Polymers | Potent inhibitor. | Can lead to discoloration of the monomer or polymer.[1] |
| BHT | 2,6-di-tert-butyl-4-methylphenol | Polyolefins, Elastomers, Adhesives | Varies with concentration and polymer type. | Widely used, cost-effective, but can be volatile at high processing temperatures. |
| Hindered Phenols (e.g., Irganox 1010) | Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | Polyolefins | > 60 minutes (depending on concentration) | Excellent long-term stability and low volatility.[4] |
Note: The OIT values are highly dependent on the specific polymer, the concentration of the antioxidant, and the experimental conditions.
Cost-Benefit Analysis
The economic viability of an antioxidant is a critical factor in its industrial application. This analysis considers the approximate cost of this compound and its alternatives against their performance.
Table 2: Cost-Benefit Comparison of Antioxidants
| Antioxidant | Approximate Price (USD/kg) | Key Benefits | Key Drawbacks |
| This compound | ~ $15 - $30 | Potential for good antioxidant performance. | Limited publicly available performance data. |
| 4-Methoxyphenol (MEHQ) | ~ $10 - $25 | High efficiency at low concentrations, versatile applications.[2][3] | Can be less effective than some hindered phenols for long-term thermal stability. |
| Hydroquinone (HQ) | ~ $8 - $20 | Low cost, effective inhibitor. | Potential for product discoloration.[1] |
| BHT | ~ $5 - $15 | Very low cost, widely available. | Volatility at high temperatures, potential for yellowing. |
| Hindered Phenols (e.g., Irganox 1010) | ~ $20 - $40+ | Superior long-term thermal stability, low volatility.[4] | Higher cost compared to simpler phenols. |
Note: Prices are estimates based on publicly available data from various suppliers and are subject to change based on volume, purity, and market conditions.
Experimental Protocols
A standardized method for evaluating the performance of antioxidants in polymers is crucial for accurate comparison. The following is a detailed protocol for determining the Oxidation Induction Time (OIT) using Differential Scanning Calorimetry (DSC).
Determination of Oxidation Induction Time (OIT)
Objective: To measure the time to the onset of oxidative degradation of a polymer sample containing an antioxidant.
Apparatus:
-
Differential Scanning Calorimeter (DSC) with a gas-switching accessory.
-
Sample pans (aluminum or copper).
-
High-purity nitrogen and oxygen gas.
Procedure:
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) containing a known concentration of the antioxidant is placed in an open DSC pan.
-
Instrument Setup: The DSC cell is purged with nitrogen gas.
-
Heating: The sample is heated under a nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C for polypropylene). The heating rate is typically rapid (e.g., 20°C/min).
-
Isothermal Hold: The sample is held at the isothermal temperature under nitrogen for a short period to allow for thermal stabilization.
-
Gas Switching: The purge gas is switched from nitrogen to oxygen at a constant flow rate. This marks the beginning of the OIT measurement (t=0).
-
Data Acquisition: The DSC heat flow is monitored as a function of time. The onset of oxidation is indicated by a sharp exothermic peak.
-
OIT Determination: The OIT is determined as the time from the switch to oxygen to the onset of the exothermic oxidation peak.[5][6]
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the antioxidant mechanism and the experimental workflow for OIT determination.
Caption: Mechanism of radical scavenging by this compound.
Caption: Experimental workflow for OIT determination.
Conclusion
This compound presents itself as a viable, though less documented, alternative to more established industrial antioxidants like 4-Methoxyphenol (MEHQ), Hydroquinone, and BHT. Its structural similarity to MEHQ suggests comparable performance as a radical scavenger and polymerization inhibitor.
From a cost-benefit perspective :
-
This compound is competitively priced but suffers from a lack of extensive, publicly available performance data, which may necessitate in-house testing and validation, adding to the initial costs.
-
MEHQ offers a well-documented and effective solution with a good balance of cost and performance, making it a strong contender in many applications.[1][2][3]
-
Hydroquinone and BHT are the most cost-effective options but come with potential drawbacks such as discoloration and volatility, respectively, which may be unacceptable for certain high-performance or aesthetic applications.[1]
-
Hindered phenols provide superior performance, especially for long-term thermal stability, but at a significantly higher cost, making them suitable for applications where performance is the primary driver over cost.[4]
For researchers and professionals in drug development, where this compound may be used as a synthetic intermediate, its purity and reactivity will be of greater concern than its antioxidant properties in bulk polymers. However, understanding its stability and potential for self-polymerization is still relevant.
Ultimately, the choice of antioxidant will depend on the specific requirements of the application, including the polymer type, processing conditions, desired product lifespan, and, critically, the overall cost constraints. This guide provides a foundational comparison to aid in this selection process, emphasizing the need for application-specific testing to determine the optimal solution.
References
- 1. nbinno.com [nbinno.com]
- 2. What is MEHQ? Uses, Benefits & Safety Explained [vinatiorganics.com]
- 3. MEHQ (CAS 150-76-5) - Premium Chemical for Industrial Use [vinatiorganics.com]
- 4. researchgate.net [researchgate.net]
- 5. hitachi-hightech.com [hitachi-hightech.com]
- 6. setaramsolutions.com [setaramsolutions.com]
A Comparative Guide to 4-Ethoxyphenol and Its Alternatives as Tyrosinase Substrates in Research
For researchers, scientists, and drug development professionals investigating melanogenesis, pigmentation disorders, and enzymatic browning, the selection of an appropriate tyrosinase substrate is a critical experimental parameter. 4-Ethoxyphenol is a commonly utilized monophenolic substrate for tyrosinase, the key enzyme in melanin biosynthesis. This guide provides an objective comparison of this compound with alternative phenolic substrates, supported by experimental data on enzyme kinetics.
Comparison of Tyrosinase Substrate Performance
The efficacy of a tyrosinase substrate is primarily determined by its kinetic parameters, namely the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). Kₘ reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an indicator of the enzyme's affinity for the substrate; a lower Kₘ value generally signifies a higher affinity. Vₘₐₓ represents the maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate.
The following table summarizes the kinetic parameters for this compound and a selection of alternative phenolic substrates with mushroom tyrosinase. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions such as pH, temperature, and enzyme preparation.
| Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mL or U/min) | Source |
| This compound | Data not available in a directly comparable format | Data not available in a directly comparable format | - |
| L-Tyrosine | ~0.2 - 2.0 | Varies | |
| L-DOPA | 0.87 | 1714 µmole/mL/min | |
| Catechol | 0.71 | 2518 µmole/mL/min | |
| 4-Methylphenol (p-cresol) | ~0.1 - 0.5 | Varies | |
| 4-tert-Butylphenol | ~0.1 | Varies | |
| 4-Hydroxybenzylcyanide | 0.309 | 70 nmol/min |
Experimental Protocols
A detailed methodology for a continuous spectrophotometric tyrosinase activity assay is provided below. This protocol can be adapted for this compound and its alternatives.
Spectrophotometric Tyrosinase Activity Assay
Objective: To determine the kinetic parameters (Kₘ and Vₘₐₓ) of tyrosinase with a given phenolic substrate.
Principle: Tyrosinase catalyzes the oxidation of monophenols to o-diphenols and subsequently to o-quinones. The formation of the colored product, dopachrome (in the case of L-DOPA), or other colored quinone derivatives can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm for dopachrome).
Materials:
-
Mushroom tyrosinase (e.g., Sigma-Aldrich, T3824)
-
This compound or alternative phenolic substrate
-
L-DOPA (for comparison and as a positive control)
-
Potassium phosphate buffer (e.g., 50 mM, pH 6.5-7.0)
-
Spectrophotometer and cuvettes
-
Micropipettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase (e.g., 500-1000 units/mL) in cold potassium phosphate buffer.
-
Prepare a range of concentrations of the phenolic substrate (e.g., this compound) in the same buffer. The concentration range should typically span from 0.1 to 10 times the expected Kₘ value.
-
Prepare a stock solution of L-DOPA (e.g., 10 mM) for use as a reference substrate.
-
-
Enzyme Assay:
-
In a 96-well plate or individual cuvettes, prepare a reaction mixture containing the potassium phosphate buffer and the desired concentration of the phenolic substrate. For a standard 1 mL cuvette assay, a typical reaction mixture would consist of:
-
800 µL Potassium Phosphate Buffer
-
100 µL Substrate Solution (at various concentrations)
-
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).
-
To initiate the reaction, add a small volume of the tyrosinase enzyme solution (e.g., 100 µL) to the reaction mixture and mix immediately by inversion.
-
Immediately place the cuvette in the spectrophotometer and start recording the absorbance at the appropriate wavelength (e.g., ~475 nm for many quinones) over time (e.g., for 5-10 minutes).
-
A blank reaction containing the buffer and substrate but no enzyme should be run to correct for any non-enzymatic oxidation.
-
-
Data Analysis:
-
Determine the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot. Convert the change in absorbance per minute to the rate of product formation using the Beer-Lambert law (v₀ = ΔAbs / (ε × l)), where ε is the molar extinction coefficient of the product and l is the path length of the cuvette.
-
Plot the initial reaction velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values. This can be done using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]).
-
Visualizations
Tyrosinase Catalytic Cycle
Caption: Catalytic cycle of tyrosinase showing the different enzymatic forms and reactions.
Experimental Workflow for Tyrosinase Assay
Caption: General experimental workflow for determining tyrosinase kinetic parameters.
Safety Operating Guide
Proper Disposal of 4-Ethoxyphenol: A Guide for Laboratory Professionals
The safe and compliant disposal of 4-Ethoxyphenol is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for handling and disposing of this chemical, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses with side-shields, protective gloves, and impervious clothing.[1][2] Work should be conducted in a well-ventilated area to avoid inhalation of dust or fumes.[1][3][4] In case of a spill, prevent the substance from entering drains or waterways.[1][3] Spilled material should be swept up or absorbed with an inert material and placed into a suitable, labeled container for disposal.[3][4]
Disposal Procedures
The primary method for the disposal of this compound is to treat it as hazardous waste.[3] Waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and must also consult state and local regulations to ensure complete and accurate classification.[3]
A recommended disposal method is to offer surplus and non-recyclable solutions to a licensed disposal company.[1] An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] Under no circumstances should this compound be disposed of down the drain.[1][3]
Contaminated packaging and containers should be treated as the unused product and disposed of accordingly.[1][3] Do not reuse empty containers.[3]
Quantitative Disposal Data
Currently, specific quantitative data such as concentration limits for disposal, acceptable pH ranges, or recommended volumes of treatment chemicals are not detailed in publicly available safety data sheets. The guiding principle is to manage all concentrations of this compound waste as hazardous.
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste | [3] |
| Recommended Disposal | Licensed disposal company or chemical incineration | [1] |
| Environmental Release | Prohibited in drains, waterways, or soil | [1][3] |
| Contaminated Packaging | Dispose of as unused product | [1][3] |
Experimental Protocols
Detailed experimental protocols for the degradation or neutralization of this compound for disposal purposes are not provided in standard safety literature. The emphasis is on professional hazardous waste management services.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 4-Ethoxyphenol
Essential Safety and Handling Guide for 4-Ethoxyphenol
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation. It is also harmful if swallowed. Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Summary of Required Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Standards and Specifications |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield may be necessary where there is a risk of splashing. | Conforming to EN166 (EU) or NIOSH (US) approved standards (e.g., OSHA 29 CFR 1910.133). |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after. Wear a lab coat or other protective clothing to prevent skin exposure. | Gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required. | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European standard EN 149 must be followed. |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C8H10O2 |
| Molecular Weight | 138.16 g/mol |
| Appearance | Solid, Beige/Peach crystals |
| Melting Point | 64 - 67 °C / 147.2 - 152.6 °F |
| Boiling Point | 121°C at 12 hPa (9 mmHg) |
| Solubility | No data available |
| Flash Point | No data available |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is crucial for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated laboratory space. Use of a fume hood is recommended to keep airborne concentrations low.
-
Locate the nearest safety shower and eyewash station and confirm they are accessible and operational.
-
Prepare all necessary equipment and reagents before handling the chemical.
2. Donning Personal Protective Equipment (PPE):
-
Wear a clean, buttoned lab coat.
-
Put on safety glasses with side-shields or goggles.
-
Wear appropriate chemical-resistant gloves. Inspect gloves for any signs of damage before use.
3. Handling the Chemical:
-
Avoid breathing dust, fumes, gas, mist, or vapors.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the handling area.
-
Weigh and transfer the solid material carefully to minimize dust generation.
-
Keep the container tightly closed when not in use.
4. Post-Handling Procedures:
-
Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.
-
Remove contaminated clothing and wash it before reuse.
-
Clean the work area and any equipment used.
Emergency and First Aid Procedures
Immediate response is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs. |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a poison center or doctor immediately. |
Disposal Plan: Step-by-Step Waste Management
Proper disposal is essential to prevent environmental contamination and ensure compliance with regulations.
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a suitable, labeled, and closed container.
-
Do not mix with other waste streams unless explicitly permitted.
2. Spill Management:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE as outlined above.
-
Avoid generating dust.
-
For solid spills, sweep up or vacuum the material and place it into a suitable disposal container.
-
Prevent the spill from entering drains or waterways.
3. Final Disposal:
-
Dispose of the waste container and its contents at an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Do not dispose of it down the drain.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
